molecular formula C14H18Cl2N4O4 B12780931 Asoxime chloride monohydrate CAS No. 82504-20-9

Asoxime chloride monohydrate

Cat. No.: B12780931
CAS No.: 82504-20-9
M. Wt: 377.2 g/mol
InChI Key: GYEZCRHNOKYBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asoxime chloride monohydrate is a useful research compound. Its molecular formula is C14H18Cl2N4O4 and its molecular weight is 377.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

82504-20-9

Molecular Formula

C14H18Cl2N4O4

Molecular Weight

377.2 g/mol

IUPAC Name

1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride;hydrate

InChI

InChI=1S/C14H14N4O3.2ClH.H2O/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;;/h1-9H,10-11H2,(H-,15,19);2*1H;1H2

InChI Key

GYEZCRHNOKYBFX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.O.[Cl-].[Cl-]

Canonical SMILES

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.O.[Cl-].[Cl-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Asoxime Chloride Monohydrate (HI-6)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Oxime Reactivators in Neuroprotection

Organophosphorus (OP) compounds, a class of highly toxic chemicals encompassing nerve agents (such as sarin, soman, and VX) and pesticides, pose a significant threat to both military personnel and civilian populations.[1][2][3] Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by neuromuscular paralysis, seizures, and ultimately, death due to respiratory failure.[3] While anticholinergic drugs like atropine can counteract the muscarinic effects of acetylcholine, they do not address the underlying cause: the inactivated AChE. This is where oxime reactivators become indispensable.

Asoxime chloride, commonly known as HI-6, is a potent bispyridinium oxime developed in 1968 to counteract the limitations of earlier antidotes, particularly against nerve agents like soman.[4] This guide provides a comprehensive technical overview of Asoxime chloride monohydrate (CAS 82504-20-9), designed for researchers, toxicologists, and drug development professionals. We will delve into its chemical and physical properties, elucidate its mechanism of action, detail its synthesis and analytical characterization, and review its efficacy and safety profile, providing a holistic understanding of this critical medical countermeasure.

Core Chemical and Physical Properties

This compound is the hydrated dichloride salt of the asoxime cation. Understanding its fundamental properties is crucial for its formulation, storage, and analytical characterization.

Chemical Identity and Nomenclature
  • Chemical Name: 1-[[[4-(Aminocarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]pyridinium dichloride monohydrate[5]

  • Common Names: this compound, HI-6 dichloride monohydrate[5]

  • CAS Number: 82504-20-9 (Monohydrate); 34433-31-3 (Anhydrous Dichloride)[5][6]

Physicochemical Data Summary

The key physicochemical properties of Asoxime chloride and its monohydrate form are summarized in the table below for easy reference. These properties dictate its solubility, stability, and suitability for various pharmaceutical formulations.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈Cl₂N₄O₄[7]
Molecular Weight 377.22 g/mol [7]
Melting Point 145-147 °C[5]
Appearance Crystalline solid[6]
Solubility Water: 15 mg/mL (for dichloride salt)
PBS (pH 7.2): 10 mg/mL (for dichloride salt)[6]
UV Absorption (λmax in H₂O) 217, 270, 300, 350 nm[5][6]
Storage (Powder) -20°C for up to 3 years[7]
Storage (In Solvent) -80°C for up to 1 year[7]

Mechanism of Action: Reversing Catastrophic Enzyme Inhibition

The therapeutic efficacy of asoxime lies in its ability to reactivate OP-inhibited AChE. This process is a chemical rescue of a phosphylated enzyme, restoring its physiological function.

The Primary Mechanism: Nucleophilic Reactivation

Organophosphates inhibit AChE by covalently bonding to the serine hydroxyl group within the enzyme's active site, forming a stable phosphylated conjugate.[3] The oxime group (-C=N-OH) of asoxime is the key functional moiety for reactivation. In its deprotonated, anionic form (oximate), it acts as a potent nucleophile.[6]

The reactivation process unfolds as follows:

  • Positioning: The bispyridinium structure of HI-6 facilitates its binding within the AChE active site gorge.

  • Nucleophilic Attack: The oximate anion attacks the phosphorus atom of the OP-AChE conjugate.[6]

  • Bond Cleavage: This attack cleaves the bond between the organophosphate and the serine residue, regenerating the active hydroxyl group of the serine.

  • Enzyme Restoration: The native, functional form of AChE is restored.

  • Product Formation: A phosphylated oxime is formed, which then diffuses away from the active site.

AChE_Reactivation cluster_0 AChE Active Site AChE_Ser_OH Active AChE (Ser-OH) Inhibited_AChE Inhibited AChE (Ser-O-P(OR)₂) AChE_Ser_OH->Inhibited_AChE Inhibited_AChE->AChE_Ser_OH Reactivation Phosph_Oxime Phosphylated Oxime (R'-C=N-O-P(O)(OR)₂) Inhibited_AChE->Phosph_Oxime OP Organophosphate (OP) (X-P(O)(OR)₂) OP->Inhibited_AChE Inhibition (Phosphylation) HI6 Asoxime (HI-6) (R'-C=N-O⁻) HI6->Inhibited_AChE Nucleophilic Attack

Caption: AChE Inhibition by OP and Reactivation by Asoxime (HI-6).

The "Aging" Phenomenon: A Race Against Time

A critical factor limiting the efficacy of any oxime is the process of "aging." This is a time-dependent dealkylation of the phosphylated AChE, which results in a negatively charged conjugate that is resistant to reactivation by nucleophiles like oximes.[2][3] The rate of aging is highly dependent on the specific nerve agent; for instance, soman-inhibited AChE ages within minutes.[2] This underscores the necessity of administering HI-6 as rapidly as possible following exposure.[2] Notably, studies have shown that HI-6 can reactivate soman-inhibited AChE up to 30 minutes post-exposure, suggesting the aging process may be slower than initially thought, providing a crucial therapeutic window.[8]

Secondary Pharmacological Effects

Beyond AChE reactivation, HI-6 is believed to exert secondary beneficial effects. These may include direct pharmacological actions such as antinicotinic effects at the neuromuscular junction, blockage of muscarinic and ganglionic receptors, and direct chemical interactions with the OP agent.[2][9] These ancillary mechanisms could contribute to the overall protective effect, particularly in cases where reactivation is slow or incomplete.

Synthesis and Chemical Analysis

The reliable production and quality control of this compound are paramount for its use as a pharmaceutical agent. Several synthetic routes have been patented and published.[5][10]

Representative Synthesis Protocol

A common and scalable approach for synthesizing HI-6 dichloride involves a two-step quaternization reaction using bis(chloromethyl) ether as the linking agent.[10] The preferred pathway involves the initial synthesis of a monoquaternary intermediate.[10]

Step 1: Synthesis of 2-hydroxyiminomethyl-1-chloromethoxymethylpyridinium chloride

  • Pyridine-2-aldoxime is reacted with an excess of bis(chloromethyl) ether in a suitable aprotic solvent (e.g., chloroform).

  • The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks one of the electrophilic carbons of bis(chloromethyl) ether.

  • The resulting monoquaternary salt precipitates and can be isolated by filtration.

Step 2: Synthesis of Asoxime Chloride (HI-6)

  • The monoquaternary intermediate from Step 1 (2-hydroxyiminomethyl-1-chloromethoxymethylpyridinium chloride) is dissolved in a dry polar aprotic solvent, such as dimethylformamide (DMF).[11]

  • Isonicotinamide is added to the solution.[11]

  • The reaction mixture is stirred at a moderately elevated temperature (e.g., 50°C) for several hours under an inert atmosphere (e.g., argon).[11]

  • The second quaternization occurs as the nitrogen of isonicotinamide displaces the remaining chloride from the chloromethyl group, forming the final bispyridinium ether linkage.

  • The crude Asoxime chloride product precipitates from the reaction mixture.[11]

Purification:

  • The crude product is collected by filtration and washed with solvents like ethanol and diethyl ether to remove unreacted starting materials and solvent residues.[11]

  • Further purification is achieved by recrystallization from a suitable solvent system, such as isopropanol or a water/ethanol mixture, often with treatment by activated carbon to remove colored impurities.[5][11]

HI6_Synthesis P2A Pyridine-2-aldoxime Intermediate Monoquaternary Intermediate P2A->Intermediate + Bis(chloromethyl) ether (Step 1) BCME Bis(chloromethyl) ether BCME->Intermediate HI6 Asoxime Chloride (HI-6) Intermediate->HI6 + Isonicotinamide (Step 2) INA Isonicotinamide INA->HI6

Sources

Asoxime Chloride (HI-6): Structural Architecture and Molecular Weight Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Asoxime chloride (HI-6) stands as a critical bis-pyridinium oxime reactivator, engineered specifically to reverse acetylcholinesterase (AChE) inhibition induced by organophosphorus nerve agents (e.g., Soman, VX). Unlike mono-pyridinium oximes (e.g., Pralidoxime), HI-6 features a dual-pyridinium core linked by an ether bridge, a structural innovation that enhances its affinity for the AChE active site. This guide provides a rigorous technical analysis of its molecular structure, weight characteristics, and the analytical protocols required for its validation in drug development.

Molecular Architecture & Stereochemistry[1]

The pharmacological potency of Asoxime chloride is derived from its specific "Hagedorn oxime" geometry. The molecule is composed of two distinct pyridinium rings connected by a dimethylether linkage.

Structural Components[2][3]
  • Ring A (The Reactivator): A pyridinium ring substituted at the 2-position with a hydroxyiminomethyl group (aldoxime).[1] This is the nucleophilic engine responsible for displacing the organophosphate from the serine residue of AChE.

  • Ring B (The Stabilizer): A pyridinium ring substituted at the 4-position with a carbamoyl (amide) group. This ring assists in orientation within the enzyme gorge.

  • The Linker: An oxydimethylene (ether) bridge connecting the ring nitrogens. This flexible linker allows the molecule to span the catalytic and peripheral anionic sites of AChE.

Stereochemical Criticality

The oxime group (


) exhibits geometric isomerism.
  • E-isomer (trans): The thermodynamically stable and biologically active form.

  • Z-isomer (cis): Less active.[1]

  • Note: Synthesis typically yields the E-isomer, but exposure to UV light can induce photoisomerization. Analytical methods must be capable of resolving these isomers.

Physicochemical Profiling & Weight Analysis

Precise molecular weight determination is non-trivial due to the compound's hygroscopic nature and the existence of multiple hydration states.

Quantitative Data Summary
ParameterValue / DescriptionNotes
IUPAC Name 1-[[[4-(aminocarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]pyridinium dichloride
Chemical Formula

Anhydrous Salt
Cation Formula

Active Pharmaceutical Ingredient (API) Core
Molecular Weight (Anhydrous) 359.21 g/mol Standard reference value
Molecular Weight (Monohydrate) 377.22 g/mol Common solid-state form (

)
Exact Mass (Cation) 288.1222 DaFor Mass Spectrometry (m/z 144.06 for z=2)
Solubility >15 mg/mL (Water)Highly hydrophilic due to bis-quaternary nature
pKa ~7.2 (Oxime group)Physiological pH allows partial ionization to oximate anion
Hydration & Salt Stoichiometry

In a research setting, the monohydrate form is frequently encountered. Failure to account for the water of crystallization (approx. 5% by weight) will result in stoichiometric errors during solution preparation.

  • Calculation Correction:

    
    
    

Stability & Degradation Dynamics

Asoxime chloride is inherently unstable in aqueous solutions at neutral or basic pH. The degradation is driven by nucleophilic attack on the methylene carbons of the ether bridge.[2]

Degradation Pathway Visualization

G cluster_conditions Stress Conditions HI6 Asoxime Chloride (HI-6) (Bis-pyridinium Parent) Intermediate Ether Bridge Cleavage HI6->Intermediate Nucleophilic Attack on -CH2-O-CH2- Neutral_pH Neutral/Alkaline pH (Hydrolysis) Neutral_pH->HI6 Catalyzes Temp Elevated Temp (>25°C) Prod1 4-Carbamoylpyridine Derivative (Isonicotinamide analog) Intermediate->Prod1 Prod2 2-Hydroxyiminomethyl pyridine Derivative (2-PAM analog) Intermediate->Prod2 Cyanide Cyanide (Trace) (Only under extreme stress) Prod2->Cyanide Slow secondary decomposition

Figure 1: Degradation pathway of Asoxime Chloride. The primary failure mode is the scission of the central ether linkage, yielding two mono-pyridinium species.

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols should be employed.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Purity assessment and quantification of the parent compound vs. degradation products. Challenge: HI-6 is a bis-quaternary cation (highly polar), causing it to elute poorly (or tail) on standard C18 columns without modification.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • Buffer: 10 mM Phosphate buffer adjusted to pH 2.5 (Critical: Acidic pH suppresses silanol ionization and stabilizes the molecule).

    • Ion Pairing Agent: Add 5 mM Sodium 1-octanesulfonate (OSA) to improve retention and peak shape.

    • Ratio: Buffer:Acetonitrile (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis at 270 nm (carbamoyl absorption) and 300 nm (oxime absorption).

  • Self-Validation Step: Inject a standard of Isonicotinamide. If the method is valid, Isonicotinamide (degradation product) must resolve with a resolution factor (

    
    ) > 1.5 relative to the HI-6 peak.
    
Protocol B: LC-MS/MS for Molecular Weight Confirmation

Purpose: Definitive identification of the cationic mass and isotopic pattern analysis.

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Direct Infusion/LC: Use a mobile phase of 0.1% Formic Acid in Water/Methanol.

  • Target Ions:

    • Since HI-6 is a dication (

      
      ), the dominant peak in MS is often observed at m/z 144.1  (corresponding to 
      
      
      
      ).
    • Look for the singly charged adduct

      
       at m/z 287.1  (loss of a proton from the oxime group, forming a zwitterion).
      
  • Isotopic Pattern: The presence of two chlorine counterions (in the solid salt) is not seen in the cationic MS spectrum, but if analyzing the salt adducts, the characteristic

    
     isotope pattern (9:6:1 ratio for Cl2) might be observed in negative mode or specific adducts.
    

Storage and Handling Recommendations

Based on the stability profile:

  • Lyophilized Powder: Store at -20°C. Stable for years.

  • Reconstituted Solution: Use immediately. If storage is required, maintain pH between 2.0–3.0 and store at 4°C.

  • Warning: Do not autoclave solutions of HI-6. Sterilization must be achieved via 0.22 µm filtration.

References

  • Hagedorn, I. (1973).[3] Bis-pyridinium salts and their use as antidotes. US Patent 3,773,775.[3]

  • Eyer, P., et al. (1986).[3] Stability of the oxime HI-6 in aqueous solution. Archives of Toxicology, 59(4), 266-271.

  • McCluskey, M. P., et al. (1990). High-performance liquid chromatographic determination of HI-6 in plasma. Journal of Analytical Toxicology, 14(4), 239-242.

  • Thiermann, H., et al. (1996).[3] Pharmacokinetics of the oxime HI-6 in humans. International Journal of Pharmaceutics, 137(2), 167-176.

  • Kassa, J. (2002). Review of oximes in the antidotal treatment of poisoning by organophosphorus nerve agents. Journal of Toxicology: Clinical Toxicology, 40(6), 803-816.

Sources

The Preclinical Toxicology Profile of Asoxime Chloride (HI-6): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Asoxime Chloride (HI-6) in Nerve Agent Countermeasures

Asoxime chloride, commonly known as HI-6, is a bis-pyridinium oxime developed as a potent reactivator of acetylcholinesterase (AChE)[1][2]. Its primary indication is as an antidote for poisoning by highly toxic organophosphorus (OP) compounds, including chemical warfare nerve agents like sarin, soman, and VX[1]. The mechanism of OP toxicity involves the phosphorylation and subsequent irreversible inhibition of AChE, leading to an accumulation of the neurotransmitter acetylcholine and a resulting cholinergic crisis, which can be fatal[3]. HI-6 functions by nucleophilically attacking the phosphorus atom of the OP compound bound to the enzyme's active site, thereby dephosphorylating and reactivating AChE[1].

Given its intended use in acute, life-threatening emergencies, often in combination with other drugs like atropine, a thorough understanding of the preclinical toxicology and safety pharmacology profile of Asoxime chloride is paramount for drug development professionals and researchers. This guide provides a comprehensive synthesis of the available non-clinical safety data for Asoxime chloride, explains the scientific rationale behind the toxicological evaluation, and presents detailed protocols for key assessment methodologies.

Core Toxicological Profile

The preclinical safety evaluation of a drug candidate like Asoxime chloride is a structured process designed to identify potential hazards and characterize the dose-response relationship of any adverse effects. This process follows a tiered approach, from acute, high-dose studies to more specialized investigations.

Mechanism of Action: AChE Reactivation

The central therapeutic action of HI-6 is the reactivation of OP-inhibited acetylcholinesterase. This process restores the normal hydrolysis of acetylcholine at the neuromuscular junction and other cholinergic synapses, mitigating the effects of cholinergic overstimulation.

cluster_0 Normal Synaptic Function cluster_1 OP Poisoning cluster_2 HI-6 Antidote Action ACh Acetylcholine (ACh) Receptor Cholinergic Receptor ACh->Receptor Binds AChE_active Active AChE AChE_active->ACh Hydrolyzes AChE_inhibited Inhibited AChE-OP OP Nerve Agent (OP) OP->AChE_active Inhibits AChE_inhibited->AChE_active Restores Enzyme HI6 Asoxime Chloride (HI-6) HI6->AChE_inhibited Reactivates

Caption: Mechanism of AChE inhibition by nerve agents and reactivation by Asoxime chloride (HI-6).

Toxicokinetics and Metabolism

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to interpreting toxicology data. Studies in rats, dogs, and rhesus monkeys show that after intramuscular (IM) injection, Asoxime chloride is absorbed rapidly and completely[4].

  • Absorption & Distribution: Peak plasma concentrations in rats occur approximately 15 minutes after IM injection[4]. It distributes quickly into tissues, though concentrations typically fall below detection limits within 4 hours[4].

  • Metabolism & Excretion: HI-6 and its degradation products are primarily excreted via the urine[4].

  • Plasma Half-Life: The estimated plasma half-life is relatively short and varies between species: 20 minutes in rats, 40-55 minutes in dogs, and 25-30 minutes in monkeys[4].

Expert Insight: The rapid absorption and short half-life are advantageous for an emergency countermeasure, allowing for quick therapeutic action and minimizing the duration of systemic exposure to high drug concentrations. However, this also implies that sustained therapeutic levels, if needed, would require repeated administration.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance and to identify the median lethal dose (LD50). This initial assessment helps classify the substance's toxicity and guides dose selection for subsequent studies. Asoxime chloride generally exhibits low acute toxicity.

SpeciesRoute of AdministrationLD50 ValueCitation(s)
Rhesus Monkey-400 mg/kg[3]
Dog-~615 mg/kg[3]
MouseIntraperitoneal (IP)295 mg/kg[5]
MouseIntramuscular (IM)>500 mg/kg[6][7]
RatIntramuscular (IM)>500 mg/kg[7]

Expert Insight: The LD50 values are substantially higher than the intended therapeutic doses (e.g., a human therapeutic dose of 11.4 mg/kg was used as a reference in a dog study), indicating a wide therapeutic index[8]. The use of multiple species, including rodents and non-rodents, is critical to identify any species-specific sensitivities and to provide a more robust dataset for human risk assessment.

Repeated-Dose Toxicity

While Asoxime chloride is often intended for single or short-term use, repeated-dose studies are crucial to understand the potential for toxicity from multiple exposures, which may occur in certain scenarios.

  • Study in Dogs: In a study involving Beagle dogs, single intramuscular doses of a human therapeutic equivalent (11.4 mg/kg) and a tenfold dose (114 mg/kg) were administered[8]. While not a traditional repeated-dose study, it provided valuable data. Significant alterations in serum biochemistry, including increases in blood urea nitrogen, creatine phosphokinase (CPK), glucose, and triglycerides, were noted[8].

  • Study in Rats: An investigation into muscle tissue injury in rats following single IM injections of 0.1, 0.5, and 1.0 LD50 revealed dose-dependent local and systemic myotoxicity. While no changes were seen at 0.1 LD50, intensive muscle fiber degeneration was observed in the heart, diaphragm, and popliteus muscle at 0.5 LD50[9].

Genotoxicity

Genotoxicity assays are a battery of in vitro and in vivo tests designed to detect compounds that can induce genetic damage, such as gene mutations or chromosome aberrations.

  • Gene Mutation Assays: Asoxime chloride (as HI-6 dichloride) yielded negative results in the bacterial reverse mutation (Ames) test and the in vitro CHO/HGPRT gene mutation assay[2]. A different salt, HI-6 dimethanesulfonate, was reported as mutagenic in the Ames test, but only in the presence of metabolic activation[10].

  • Chromosomal Aberration Assays: HI-6 dichloride induced dose-dependent increases in chromosomal aberrations in cultured CHO cells and human peripheral blood lymphocytes (in vitro clastogenicity)[2]. However, a follow-up in vivo rat bone marrow metaphase assay was negative, indicating that this clastogenic potential was not expressed in a living system[2]. Similarly, while the dimethanesulfonate salt showed evidence of clastogenic activity in vitro, subsequent in vivo micronucleus and Comet assays in rats were negative[10].

Expert Insight: The consistent negative findings in the in vivo studies for both salts are the most critical takeaway. It is not uncommon for compounds to show some genotoxic potential in vitro that does not translate to an in vivo effect, often due to metabolic detoxification or lack of bioavailability to the target cells (e.g., bone marrow). The overall weight of evidence suggests Asoxime chloride does not pose a significant genotoxic hazard to humans[2][10].

cluster_0 In Vitro Assays cluster_1 In Vivo Assays cluster_2 Results for Asoxime Chloride ames Bacterial Reverse Mutation (Ames) micronucleus Rodent Bone Marrow Micronucleus Test metaphase Rodent Bone Marrow Metaphase Analysis ames_res Negative ames->ames_res cho Mammalian Cell Gene Mutation (CHO/HGPRT) cho_res Negative cho->cho_res clast Chromosomal Aberration (CHO Cells, Lymphocytes) clast_res Positive clast->clast_res invivo_res Negative micronucleus->invivo_res metaphase->invivo_res clast_res->invivo_res In vitro finding not confirmed in vivo

Caption: Summary of the genotoxicity testing strategy and results for Asoxime chloride.

Safety Pharmacology

Safety pharmacology studies investigate potential adverse effects on vital physiological functions and are mandated by regulatory bodies like the ICH (ICH S7A)[11][12]. The core battery of tests assesses the cardiovascular, respiratory, and central nervous systems.

  • Cardiovascular & Respiratory Systems: A study in anesthetized swine using both HI-6 dichloride and HI-6 dimethanesulfonate found that neither salt produced clinically significant changes in cardiovascular or respiratory function at therapeutic doses[13]. Very high intravenous doses did result in a small, transient effect on mean arterial pressure[13]. A review of H-series oximes notes they can potentially stimulate vasopressor and respiratory centers, an effect that could be beneficial in the context of OP-induced respiratory depression[1].

  • Central Nervous System (CNS): Specific CNS safety pharmacology studies are not detailed in the available literature. However, the primary action on peripheral AChE and its chemical nature as a quaternary ammonium compound suggest limited penetration across the blood-brain barrier under normal conditions.

Reproductive and Developmental Toxicity

This area of toxicology assesses the potential for a substance to interfere with fertility or cause harm to a developing fetus. A safety data sheet for Asoxime chloride indicates that it is not currently listed as a chemical known to cause reproductive or developmental toxicity[5]. However, formal preclinical studies conducted according to current regulatory guidelines (e.g., OECD, ICH) are not available in the public domain. This represents the most significant data gap in the preclinical safety profile of Asoxime chloride.

Local Tolerance

For any product administered parenterally, a local tolerance study is required to evaluate the effects at the site of administration.

  • Rationale: The intramuscular route is a common intended pathway for Asoxime chloride. It is essential to ensure the formulation is not unduly irritating, damaging, or painful upon injection.

  • Findings: As previously mentioned, a study in rats demonstrated that high IM doses (0.5 LD50 and above) caused significant muscle tissue damage, indicating a potential for local toxicity at supratherapeutic concentrations[9]. This underscores the importance of appropriate formulation and concentration for the final drug product.

Appendix A: Detailed Experimental Protocols

The following protocols are representative examples based on international guidelines and are provided for illustrative purposes.

Protocol 1: Acute Systemic Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute toxicity of Asoxime chloride after a single dose and to approximate the LD50.

Test System: Wistar rats, 8-12 weeks old, single-sex (typically female, as they can be slightly more sensitive).

Methodology:

  • Acclimatization: Animals are acclimatized for at least 5 days, housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12h light/dark cycle).

  • Dose Formulation: Asoxime chloride is dissolved in a suitable vehicle (e.g., sterile saline). The concentration is adjusted to deliver the desired dose in a constant volume (e.g., 1 mL/100g body weight).

  • Dosing Procedure (Acute Toxic Class Method):

    • A stepwise procedure is used with 3 animals per step.

    • Step 1: Administer a starting dose (e.g., 300 mg/kg) via the intended route (e.g., intramuscular) to 3 fasted animals.

    • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions).

    • Step 2 (Decision Logic):

      • If 2 or 3 animals die, the LD50 is presumed to be in this dose range. The test is stopped, and the substance is classified.

      • If 0 or 1 animal dies, proceed to the next higher fixed dose (e.g., 2000 mg/kg) using 3 new animals.

      • If the starting dose was selected based on potential high toxicity and no animals die, the next step would be to de-escalate to a lower fixed dose (e.g., 50 mg/kg).

  • Terminal Procedures: All animals are weighed at the start, weekly, and at the end of the 14-day observation period. At day 14, surviving animals are humanely euthanized and subjected to a gross necropsy.

Self-Validation System: The stepwise procedure with defined outcomes at each dose level provides inherent validation. The use of internationally accepted fixed doses allows for reproducible classification of the substance's toxicity.

Protocol 2: Bacterial Reverse Mutation (Ames) Test (Adapted from OECD Guideline 471)

Objective: To assess the potential of Asoxime chloride and its metabolites to induce gene mutations (point mutations) in bacteria.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Methodology:

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of Asoxime chloride that is not overly toxic to the bacterial strains.

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer. This mimics mammalian metabolism and detects chemicals that become mutagenic only after being metabolized.

  • Main Experiment (Plate Incorporation Method):

    • For each strain and condition (±S9), triplicate plates are prepared for each of at least five concentrations of Asoxime chloride.

    • To a test tube with molten top agar, add: the bacterial culture, the test substance (or control), and either S9 mix or a buffer.

    • The contents are mixed and poured onto a minimal glucose agar plate.

    • Controls:

      • Negative (Vehicle) Control: Vehicle used to dissolve Asoxime chloride.

      • Positive Control (-S9): A known direct-acting mutagen (e.g., sodium azide for TA100/1535).

      • Positive Control (+S9): A known mutagen requiring metabolic activation (e.g., 2-aminoanthracene for all strains).

  • Incubation & Scoring: Plates are inverted and incubated at 37°C for 48-72 hours. The number of revertant colonies (colonies that have mutated and can now grow without external histidine) is counted for each plate.

  • Data Interpretation: A positive result is defined as a dose-related increase in the number of revertant colonies, typically reaching at least a twofold increase over the negative control value.

Self-Validation System: The inclusion of concurrent negative and positive controls is critical. The negative control establishes the baseline spontaneous reversion rate, while the positive controls validate the sensitivity of the bacterial strains and the proper functioning of the S9 metabolic activation system. Without these controls, the results are uninterpretable.

References

  • Lundy, P. M., et al. (2011). The bispyridinium oximes HI-6 and MMB-4: a review of their effectiveness against poisoning by organophosphorus nerve agents. CHEMM. [Referenced in[3]]

  • CHEMM. (n.d.). HI-6 - Medical Countermeasures Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC4n1165qQgBpIgSXGEwtwS93BXQeNpBJ5poZATXF716YnN3CHXe8Gg16UJrddRny41TRTZJiR-sQhrnZyqGw71w8Joo4qzOcM4fhTN0DWZTvoJX_THJOKSOTJtgmZBM9vZmfOzY4AxA==]
  • Pohanka, M., et al. (2011). Asoxime (HI-6) impact on dogs after one and tenfold therapeutic doses: assessment of adverse effects, distribution, and oxidative stress. Environmental Toxicology and Pharmacology, 32(1), 75-81. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOf3fXLfZmCuQqhQ-KAxC4Ii-5ROtGYS_NzQeT9QmMPSWaM0K_pLN-qkMXloz-Mv8CU7Y5FV_dXGpQ41TICLJX2w9asSK7otcrEjXiGXDzZxAX8xjhiJLPDRkb8bd52ngi_Bdh]
  • Lundy, P. M., et al. (2006). The pharmacokinetics and pharmacodynamics of two HI-6 salts in swine and efficacy in the treatment of GF and soman poisoning. Toxicology, 219(1-3), 160-167. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPvN6M6vp1pdAtf18l8fKDrnd7jP9PImZIjmEECRtTAlP4u6Y9d9piWe-hetl5zY6h52eH1ELX_tnUZVj2KZWt84AQwItZK1MIjhtDGH2Xz-Y1t9Dw5oMuUIavi-BX0RZswhV8]
  • Garrigue, H., et al. (1990). Disposition of HI-6 oxime in rats after intravenous and intramuscular administration. Pharmacology & Toxicology, 66(2), 148-151. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJNE1JV4ys65O70v01wlrMywzkZg9SJA7W6-gs9GvQMx3gi8meiMiOGNl6FF9gz0q1J3tdJlDnifAgStKFP9oE02Z0pikJ5tFwr9_UrbZEhYsEJTsVNLa9f_F9iq6c1qISshY=]
  • This cit
  • Szinicz, L., & Worek, F. (1991). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 65(4), 328-333. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_uJz89EmkVwXJ2VpBO0g15aG0DRKZe6-TC1mUdWdSKmRJ51pCzlh5SD8CxpKkFeY3Hc8AO8HrcqPQcYtQ7-laLEAh40VIziaHuTrIi5LStmBGLYH4Nz0lpktq9ag2G3Key5U=]
  • Kassa, J. (2002). A comparison of the therapeutic efficacy of conventional and modern oximes against supralethal doses of highly toxic organophosphates. Sbornik Vojenske Lekarske Akademie J.E. Purkyne, 120, 15-21. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH34vVa1JPhu2rIzv8vQ1XSY_OvkRYzi-YosBjXA1y02fy3TZ0EtgVwp0Y6JGGQjMCgPFniAcMfFXUbX9VH1NVwnYhipHtIlSzR7lfAeIiH6FxDKKRy0_PdT3a0j7WLZCETMo986-GU6PExVOgV5se1tVDVlwu_rXdtV0WibWYRlOHCohpcmEAA7g==]
  • Gupta, R. C., & Kuca, K. (2015). Preparation of Oxime HI-6 (Dichloride and Dimethanesulphonate)—Antidote against Nerve Agents. Defence Science Journal, 65(5), 379-384. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpurSnA6tpBAQNlCZkQk-3zk9aY_IC_8w5S9VgjAHCNllgyPI-a5GEs2hCAobVNWpgQr6tv1sMFOgmtxSTZu2Az7Id9yfaxeLaNNa4dKpqSPXSyV7rzrFZ6Cm1qcB2JKh9g2BSsSc9A35TzbL1OTpYA4ce5KyvswMrqk7oOF31SN11WdYMcZMpEy4TzEo7Uern77hkOcJhPXB6Prd-GLa8n0l2MBLlghr8iQiioT5Hw4b46VQIdPZ0NjLHi6Ye-VTMeSpViGGderh-]
  • Rousseaux, C. G., & Dua, A. K. (1989). Pharmacology of HI-6, an H-series oxime. Canadian Journal of Physiology and Pharmacology, 67(10), 1183-1189. [https://vertexaisearch.cloud.google.
  • Corbel, M., et al. (2014). In vitro and in vivo genotoxicity assessment of HI-6 dimethanesulfonate/oxime. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 770, 48-54.
  • Kraynak, A. R., et al. (1995). Genetic toxicology assessment of HI-6 dichloride. Mutation Research/Genetic Toxicology, 344(1-2), 17-25. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHysuI111NMH0A7513s-Xgohbvsu8wjZ5EKhm-q2ci142kyULiitAtTz5SnaaZMrJNp9tzGiiMwYUZGzWO5LtBoTlkW84fta56YsASvcAesy5GZByq2McN_r5xXIP5i-VHaKq0=]
  • Kassa, J., et al. (2008). Therapeutic efficacy of a novel bispyridinium oxime K203 and commonly used oximes (HI-6, obidoxime, trimedoxime, methoxime) in soman-poisoned male rats and mice. Toxicology, 243(3), 311-317. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwsBRWNEru2M0SmB2zO_355ISGdNcqlY751a-JITIL7w99foCex32urx4sAfzEXtITvvPruS905DD2niW6jRg93y79bNO9cDITvTxUyiVaPZq_GIibAyWpjq9p1pqkf7WFqjiCnrmuA4NyxhCm5VMlpH_HmzdMoDCadyFK2CbQOZLmUwqeWnSjYJpqyWemr8jnihSYNVwZfn_cutP2KiRML-umL-qhRhjRRLjkh6iYwzPapdLv8g==]
  • Cayman Chemical. (2025). Asoxime (chloride) - Safety Data Sheet. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8or7AkxFlPik7GPoxJYWJxgrVqE11RqcqmsNFSlrzqaebfCBumlmKJK4EYKdVQXDXSkwThhPzz8__FheTHWMXZxeLxOIvHLR_hXRM7yH6Q_8bDw_EjL-isjXu42htoNX1ti_KUrXR6BM=]
  • Ujec, E., et al. (2005). Cytotoxicity and genotoxicity evaluation of antidote oxime HI-6 tested on eight cell lines of human and rodent origin. Toxicology in Vitro, 19(8), 1075-1083. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaWSbJkBjVBsUmlR77YBa2GlVRWEaTZY2zzQ1jM00Q0YIa5ukBMLzWSfVkWYYkAlIoRbPWmECu3scgwVE3EDdFm689Z_zmzC9bBtW17Q2-ZYejzEhdmKUdtLdkZCh8_jTfLvQj]
  • This cit
  • ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtmoXBSzDKndzdHwE2qPKbA4-YCbb2bFI5idesyFdUbx1ZI2D9_JMaKEAZ8okritUu0_LiUDzNueeWn7r4jh69o76c3QUA1yOdRrTz32koIsX1-bwnxynugmOW-0RY8JzCYqL5-khJHtycij-djHPY2nyjNYyDo6Qc]
  • This cit
  • Hrvat, A., et al. (2019). Toxic Injury to Muscle Tissue of Rats Following Acute Oximes Exposure. International Journal of Molecular Sciences, 20(3), 717. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOzW6JWgVz6z2U7mvIdHXFt6VYGVbbsIIEqyOUqds3fXHTlF8oKob7IwN5Xw3hkY_2T5oGSeibM1CQuSe-fOKWeRMWjwH_6W51GzNKLm2MgMJPsuis_QUch33C8IXT4esGJeKTPBzB5HQQUok=]
  • FDA. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals - Guidance for Industry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK0_rLPRhNYQmPZK-RN9z0nBhNFzFpNC2FjUn1d4sUoTocnYLAAHOuiewtptlVR3fzc-M1vPkfH8jhghWL2FSkhZfxFKoOJFdwv2u4-mclg32Pg0znX6IQzswn2Ai8AgWQZz8=]

Sources

The Hagedorn Legacy: A Technical Deep Dive into HI-6 (Asoxime)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivator Mandate

The development of acetylcholinesterase (AChE) reactivators represents one of the most critical yet challenging chapters in medicinal chemistry. While the initial discovery of 2-PAM (Pralidoxime) by Wilson and Ginsburg in the 1950s established the "nucleophilic attack" paradigm, it quickly became apparent that mono-pyridinium oximes were insufficient against the aging kinetics of complex organophosphates (OPs) like Soman (GD).

This guide focuses on the pivotal work of Ilse Hagedorn at the University of Freiburg in the 1960s and 70s. Her transition from simple mono-quaternary structures to bis-pyridinium ethers culminated in the synthesis of HI-6 (Asoxime) . This compound remains the "gold standard" for Soman poisoning in many NATO protocols, despite its limitations against Tabun.

The Hagedorn Shift: Structural Evolution

To understand HI-6, one must analyze the failure of its predecessors. 2-PAM functions primarily by binding to the catalytic anionic sub-site (CAS) of AChE. However, the AChE gorge is deep (~20 Å), and the enzyme possesses a Peripheral Anionic Site (PAS) at the gorge entrance.

Ilse Hagedorn hypothesized that a bis-quaternary structure could act as a "molecular ruler," spanning the gorge. One pyridinium ring anchors at the PAS, positioning the second oxime-bearing ring precisely at the CAS to attack the phosphorus atom.

The "H-Series" Nomenclature

Hagedorn's team synthesized hundreds of analogs, designated the "H-series."

  • H-6 (Obidoxime): Two pyridinium rings linked by an ether oxygen. Effective, but less potent against resistant agents.

  • HI-6 (Asoxime): An asymmetric bis-pyridinium. The critical innovation was the specific placement of the carbamoyl group and the oxime group on different rings, linked by a dimethyl ether bridge.

Visualization: The Structural Lineage

The following diagram illustrates the chemical evolution from the mono-pyridinium 2-PAM to the asymmetric HI-6.

HagedornEvolution cluster_mechanism Mechanistic Gain node2PAM 2-PAM (Mono-pyridinium) Limited Reach nodeObidoxime Obidoxime (H-6) (Bis-pyridinium) Symmetric Linker node2PAM->nodeObidoxime Addition of PAS Anchor (1960s) nodeHI6 HI-6 (Asoxime) (Asymmetric Bis-pyridinium) Optimized Geometry nodeObidoxime->nodeHI6 Hagedorn Optimization (Asymmetry & Linker Tuning)

Figure 1: The structural evolution from mono-site binding (2-PAM) to dual-site spanning (HI-6), highlighting the shift to bis-quaternary structures.[1]

Comparative Pharmacodynamics[2]

HI-6 is not a universal panacea.[2] Its efficacy is highly spectrum-dependent. The table below synthesizes decades of comparative data, highlighting the "Tabun Gap"—a known weakness of HI-6.

Table 1: Efficacy Spectrum of Major Oximes
Parameter2-PAM (Pralidoxime)Obidoxime (H-6)HI-6 (Asoxime)
Structure Mono-pyridiniumBis-pyridinium (Symmetric)Bis-pyridinium (Asymmetric)
Sarin (GB) ModerateHighHigh
VX ModerateHighVery High
Soman (GD) IneffectiveLowHigh (Pre-aging)
Tabun (GA) LowHigh Low/Ineffective
Aging Resistance PoorModerateModerate
Blood-Brain Barrier Poor (<5%)Poor (<3%)Poor (<5%)

Critical Insight: The superior efficacy of HI-6 against Soman is attributed to its ability to retard the "aging" process (dealkylation) of the phosphonylated enzyme, a property less pronounced in Obidoxime. However, for Tabun (GA), the lone pair on the Tabun dimethylamino group sterically hinders the approach of HI-6, making Obidoxime the preferred choice for GA exposure.

Synthesis Protocol: The Hagedorn-Kassa Method

Safety Warning: This protocol involves Bis(chloromethyl)ether (BCME) , a potent human carcinogen. All steps must be performed in a closed-loop system or a Class III glovebox.

The synthesis of HI-6 is challenging due to its asymmetry. A direct "one-pot" reaction often yields symmetric byproducts (Obidoxime-like impurities). The preferred method, refined by Kassa et al., utilizes a stepwise alkylation.

The Stepwise Logic
  • Mono-quaternization: React the oxime-bearing ring with the linker first.

  • Isolation: Purify the intermediate to remove unreacted linker.

  • Bis-quaternization: React the intermediate with the amide-bearing ring.

Detailed Workflow

Reagents:

  • Pyridine-2-aldoxime (Starting Material A)

  • Bis(chloromethyl)ether (Linker)[3]

  • Isonicotinamide (Starting Material B)[4]

  • Solvent: Acetone or Acetonitrile (Anhydrous)

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 eq of Pyridine-2-aldoxime in anhydrous acetone.

  • Controlled Addition (Critical): Add Bis(chloromethyl)ether (1.2 eq) dropwise at 0°C. Note: Excess linker prevents the formation of symmetric bis-oxime impurities.

  • Precipitation: The mono-quaternary intermediate, 1-(chloromethoxymethyl)-2-(hydroxyiminomethyl)pyridinium chloride, precipitates. Filter and wash with dry ether.

    • QC Check: 1H-NMR must show integration for the chloromethyl group.

  • Second Alkylation: Suspend the intermediate in acetonitrile. Add Isonicotinamide (1.0 eq).

  • Reflux: Heat to 60°C for 4-6 hours. The asymmetric HI-6 precipitates as the dichloride salt.

  • Salt Exchange (Optional but Recommended): To improve solubility for autoinjectors, convert the dichloride salt to dimethanesulfonate (DMS) using ion exchange chromatography. HI-6 DMS is significantly more soluble (>200 mg/mL) than the dichloride.

Visualization: Synthesis Pathway

HI6Synthesis StartA Pyridine-2-aldoxime Inter Mono-quaternary Intermediate (Cl-CH2-O-CH2-Pyridinium) StartA->Inter Step 1: 0°C, Acetone Avoids symmetry Linker Bis(chloromethyl)ether (CARCINOGEN) Linker->Inter StartB Isonicotinamide HI6_Cl HI-6 Dichloride (Crude Precipitate) StartB->HI6_Cl Inter->HI6_Cl Step 2: + Isonicotinamide 60°C, Acetonitrile HI6_DMS HI-6 Dimethanesulfonate (Final Drug Substance) HI6_Cl->HI6_DMS Ion Exchange (Solubility Optimization)

Figure 2: The stepwise synthesis of HI-6, emphasizing the prevention of symmetric impurities and the conversion to the DMS salt.

Stability and Formulation Challenges

A major hurdle in the commercialization of Hagedorn oximes is hydrolytic instability.

  • The Mechanism of Degradation: The ether linkage is susceptible to hydrolysis, and the oxime group can degrade into cyanide derivatives under alkaline conditions.

  • The Solution: HI-6 is most stable at pH 2.5 - 3.0. However, injection at this pH is painful.

  • Dual-Chamber Autoinjectors: Modern fielding of HI-6 often uses wet/dry autoinjectors where the lyophilized HI-6 powder is reconstituted with buffer immediately upon activation, bypassing the shelf-life stability issue.

Future Outlook: Beyond the Periphery

While HI-6 remains a potent tool, it cannot cross the Blood-Brain Barrier (BBB) effectively due to its permanent positive charges (quaternary nitrogens). The "Hagedorn Era" taught us the value of the bis-pyridinium structure for potency, but the future lies in uncharged reactivators or nanocarrier delivery systems (e.g., liposomes) that can transport HI-6 into the CNS to prevent seizure-induced brain damage.

References

  • Kassa, J. (2002). Review of oximes in the antidotal treatment of poisoning by organophosphorus nerve agents. Journal of Toxicology: Clinical Toxicology. Link

  • Kassa, J., Jun, D., & Kuca, K. (2007). Comparison of reactivating and therapeutic efficacy of two salts of the oxime HI-6 against tabun, soman and cyclosarin in rats. Basic & Clinical Pharmacology & Toxicology. Link

  • Eyer, P., et al. (1986). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Biochemical Pharmacology. Link

  • Worek, F., et al. (2007).[5] Reactivating potency of obidoxime, HI-6, HLö 7 and PAM-2 toward human acetylcholinesterase inhibited by organophosphorous compounds. Archives of Toxicology. Link

  • Musilek, K., et al. (2011). Design, synthesis and structure-activity relationship of new bispyridinium oximes. Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the Aqueous Solubility of Asoxime Chloride Monohydrate: A Comparative Analysis in Water and Saline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Asoxime Chloride in Medical Countermeasures

Asoxime chloride (commonly known as HI-6) is a bispyridinium aldoxime that serves as a vital antidote for poisoning by organophosphorus nerve agents like sarin and soman[1]. Its therapeutic action involves the nucleophilic reactivation of organophosphate-inhibited AChE, thereby restoring normal synaptic transmission[1]. The formulation of HI-6 for clinical and field use, particularly in autoinjectors, necessitates a thorough understanding of its solubility and stability in aqueous vehicles. Asoxime chloride is available as a dichloride salt and can exist in both anhydrous and monohydrated forms[1][2][3]. This guide specifically addresses the monohydrate form (CAS No. 82504-20-9)[1][4][5].

The choice of solvent—typically Water for Injection (WFI) or normal saline—is a critical parameter in drug formulation. It can significantly impact not only the achievable concentration but also the stability and bioavailability of the active pharmaceutical ingredient (API). This guide will explore the key differences in the solubility of asoxime chloride monohydrate in these two fundamental solvents.

Physicochemical Properties of this compound

A clear understanding of the molecule's properties is essential before delving into its solubility.

PropertyValueSource
Chemical Name 1-[[[4-(aminocarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]-pyridinium dichloride monohydrate[1][5]
Synonyms HI-6 monohydrate, this compound[1]
CAS Number 82504-20-9[1][4][5]
Molecular Formula C₁₄H₁₈Cl₂N₄O₄[1][4][5]
Molecular Weight 377.22 g/mol [1][4][5]

Theoretical Framework: Water vs. Saline Solubility

The solubility of an ionic compound like this compound is governed by the equilibrium between the solid-state lattice energy and the hydration energy of its constituent ions. In saline, the presence of additional ions (Na⁺ and Cl⁻) introduces a predictable physicochemical phenomenon known as the Common Ion Effect .

The Common Ion Effect

This compound, when dissolved in water, dissociates into the asoxime cation ([Asoxime]²⁺) and two chloride anions (2Cl⁻). The solubility equilibrium can be represented as:

AsoximeCl₂·H₂O(s) ⇌ [Asoxime]²⁺(aq) + 2Cl⁻(aq) + H₂O(l)

According to Le Châtelier's principle, if a common ion is added to this solution, the equilibrium will shift to the left, favoring the precipitation of the solid salt and thus reducing its molar solubility. In a 0.9% sodium chloride solution (approximately 154 mM NaCl), the concentration of the chloride ion (Cl⁻) is significantly increased. This external Cl⁻ is the "common ion."

The expected outcome is a decrease in the solubility of this compound in saline compared to purified water .

G cluster_water In Purified Water cluster_saline In Saline (0.9% NaCl) Solid AsoximeCl₂·H₂O (Solid) Dissolved [Asoxime]²⁺ + 2Cl⁻ (Dissolved Ions) Solid->Dissolved Dissolution Dissolved->Solid Precipitation Solid_S AsoximeCl₂·H₂O (Solid) Dissolved_S [Asoxime]²⁺ + 2Cl⁻ (Dissolved Ions) Solid_S->Dissolved_S Dissolution Dissolved_S->Solid_S Precipitation (Favored) Equilibrium_Shift Equilibrium shifts left, decreasing solubility NaCl High [Cl⁻] from NaCl NaCl->Dissolved_S

Caption: The Common Ion Effect on Asoxime Chloride Solubility.

Quantitative Solubility Data (Hypothetical)

As previously stated, specific, publicly available experimental data directly comparing the solubility of this compound in water and saline is lacking. However, based on the common ion effect, we can present a hypothetical data table to illustrate the expected trend. This table is for illustrative purposes and should be replaced with empirical data obtained through the protocols outlined in the subsequent section.

SolventTemperature (°C)Expected Solubility (mg/mL)Expected Molar Solubility (mol/L)
Purified Water25>15>0.040
0.9% Saline25<15<0.040
Purified Water4Lower than at 25°CLower than at 25°C
0.9% Saline4Lower than in water at 4°CLower than in water at 4°C

Note: The value of ">15 mg/mL" is based on the reported solubility of asoxime chloride (form unspecified) in water[6]. The actual value for the monohydrate may differ.

Experimental Protocol for Solubility Determination

To empirically determine and compare the solubility of this compound, the isothermal shake-flask method is the gold standard[7]. This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (CAS 82504-20-9)

  • High-purity water (e.g., USP Water for Injection)

  • 0.9% Sodium Chloride Injection, USP

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • pH meter

Experimental Workflow Diagram

G start Start prep Prepare Solvents (Water & 0.9% Saline) start->prep weigh Weigh excess Asoxime Chloride Monohydrate into vials prep->weigh add_solvent Add precise volume of each solvent to vials weigh->add_solvent equilibrate Equilibrate in shaker (e.g., 25°C, 48h) add_solvent->equilibrate sample Withdraw aliquot of supernatant equilibrate->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute filtrate to fall within calibration curve range filter->dilute analyze Analyze by HPLC-UV dilute->analyze quantify Quantify concentration against calibration curve analyze->quantify end End quantify->end

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol
  • Preparation: Prepare vials for each solvent (water and saline) and each temperature point to be tested (e.g., 4°C, 25°C, 37°C).

  • Addition of Solute: Add an excess amount of this compound to each vial. An amount that is at least 2-3 times the expected solubility is recommended to ensure a solid phase remains at equilibrium[7].

  • Addition of Solvent: Accurately pipette a known volume (e.g., 5 mL) of the respective solvent into each vial.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature. Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached[8]. The system is considered at equilibrium when the concentration of the solute in solution does not change over successive time points.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 1 hour) to allow undissolved solids to settle[7].

  • Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates. The first few drops should be discarded to saturate any potential binding sites on the filter membrane[8].

  • Dilution: Accurately dilute the filtered sample with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method. The concentration of asoxime chloride is determined by comparing the peak area to a standard calibration curve.

Analytical Method: HPLC-UV

A reversed-phase HPLC method with UV detection is suitable for the quantification of asoxime chloride. While a specific validated method for solubility studies is not published, methods for analyzing oximes in biological matrices can be adapted[9].

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Asoxime chloride has UV absorbance maxima around 217 nm and 300 nm. The optimal wavelength should be chosen for maximum sensitivity and minimal interference.

  • Calibration: A calibration curve should be prepared using standards of known this compound concentrations in the mobile phase.

Factors Influencing Solubility and Experimental Design

Several factors must be controlled to ensure the integrity of the solubility data:

  • pH: The solubility of oximes can be pH-dependent. Asoxime chloride is most stable in acidic conditions (pH 2-3)[10]. For formulations, solubility is often determined in solutions with a pH closer to physiological levels (e.g., pH 7.4). The pH of the saturated solution should be measured and reported.

  • Temperature: Solubility is temperature-dependent. Experiments should be conducted in a tightly controlled isothermal environment.

  • Polymorphism: The crystalline form of the API can affect its solubility. It is crucial to ensure that the same polymorphic form of this compound is used throughout the experiments.

  • Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. The time to reach equilibrium should be established experimentally.

Conclusion and Recommendations

Based on fundamental chemical principles, the solubility of this compound is expected to be lower in 0.9% saline than in purified water due to the common ion effect. This has significant implications for drug formulation, as it may limit the maximum achievable concentration in an isotonic vehicle.

For drug development professionals, it is imperative to:

  • Empirically Determine Solubility: Do not rely on theoretical assumptions. Conduct robust solubility studies using the shake-flask method at various relevant temperatures (e.g., refrigerated, room, and body temperature).

  • Utilize a Validated Analytical Method: A stability-indicating HPLC method is crucial for accurate quantification and to ensure the compound does not degrade during the experiment.

  • Consider Formulation pH: The final pH of the formulation will influence both solubility and stability. Asoxime chloride's stability profile suggests that a slightly acidic pH may be optimal, but this must be balanced with physiological compatibility.

This guide provides the theoretical foundation and practical framework for undertaking a comprehensive investigation into the solubility of this compound. The generation of precise, comparative data is a critical step in the successful development of stable and effective medical countermeasures.

References

  • TargetMol. (n.d.). This compound.
  • MedKoo. (n.d.). This compound. CAS# 82504-20-9.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565615, this compound. Retrieved from [Link]

  • Biosynth. (n.d.). Asoxime chloride. CAS 34433-31-3.
  • Wikipedia. (n.d.). Asoxime chloride. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Kuca, K., et al. (2006).
  • Jancarik, A., et al. (2009). A comparison of the reactivating and therapeutic efficacy of newly developed bispyridinium oximes (K250, K251) with commonly used oximes against tabun in rats and mice.
  • AbMole BioScience. (n.d.). HI-6 (Asoxime dichloride). CAS 34433-31-3.
  • Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
  • Singh, S., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. MDPI.
  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Worek, F., et al. (2004).
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Thiermann, H., et al. (2006). Eight new bispyridinium oximes in comparison with the conventional oximes pralidoxime and obidoxime: In vivo efficacy to protect from diisopropylfluorophosphate toxicity.
  • Phebra. (n.d.). Sodium Chloride 0.9% (Normal Saline) Sterile Injection.
  • MSF Medical Guidelines. (n.d.). SODIUM CHLORIDE 0.9% = NaCl 0.9%. Retrieved from [Link]

  • CHEMM. (n.d.). HI-6. Medical Countermeasures Database. Retrieved from the U.S. Department of Health & Human Services.
  • Zhang, Y., et al. (2022). Effect of Oxime Encapsulation on Acetylcholinesterase Reactivation: Pharmacokinetic Study of the Asoxime-Cucurbit[11]uril Complex in Mice Using Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry. ResearchGate.

  • Langes, U., et al. (1983). Study on the stability of the oxime HI 6 in aqueous solution. PubMed.
  • He, J., & Rustum, A. (2018). Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. American Chemical Society.
  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES.
  • Singh, H., et al. (2007). A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue. PubMed.
  • Rousseaux, C. G. (1985). Pharmacology of HI-6, an H-series oxime.
  • Salama, F. M., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. MedCrave Group.
  • Al-Kassas, R., et al. (2023). Influence of Impregnation Conditions on Tenoxicam Solubility and Loading into γ-Cyclodextrin Metal–Organic Frameworks: A Box–Behnken Design Approach. MDPI.
  • Reddy, G. S., et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Pharmaceutical Research.

Sources

Pharmacokinetics of bis-pyridinium oximes in neurotoxicology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Pharmacokinetics of Bis-pyridinium Oximes in Neurotoxicology

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the pharmacokinetic properties of bis-pyridinium oximes, a critical class of medical countermeasures against neurotoxic organophosphorus agent poisoning. We will delve into the mechanistic intricacies of their action, the experimental designs for their evaluation, and the future directions of their development, offering a resource for researchers, scientists, and drug development professionals in the field of neurotoxicology.

Introduction: The Critical Role of Oximes in Neurotoxic Emergencies

Organophosphorus (OP) compounds, including pesticides and chemical warfare nerve agents like sarin and VX, pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the hydrolytic degradation of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in a cholinergic crisis characterized by a range of symptoms from hypersecretions and muscle fasciculations to respiratory failure and death.

The current standard of care for OP poisoning involves a combination of a muscarinic receptor antagonist (e.g., atropine), an anticonvulsant (e.g., diazepam), and an AChE reactivator, which is typically a pyridinium oxime. Oximes function by nucleophilically attacking the phosphorus atom of the OP-AChE conjugate, thereby cleaving the bond and restoring the enzyme's function.

However, the efficacy of currently available oximes is hampered by their pharmacokinetic profiles, particularly their limited ability to cross the blood-brain barrier (BBB). This guide will explore the complex world of bis-pyridinium oxime pharmacokinetics, providing the foundational knowledge necessary to innovate and develop the next generation of these life-saving compounds.

Mechanism of Action and the Challenge of "Aging"

The therapeutic window for oxime administration is limited by a process known as "aging." This phenomenon involves a time-dependent dealkylation of the phosphonylated AChE, resulting in a covalently bound conjugate that is refractory to reactivation by oximes. The rate of aging varies depending on the specific OP agent, making rapid intervention with an effective oxime paramount.

Aging_Process cluster_0 Reactivation Pathway cluster_1 Aging Pathway AChE Active AChE OP_AChE OP-Inhibited AChE (Reversible) AChE->OP_AChE + OP Agent Aged_AChE Aged OP-AChE (Irreversible) OP_AChE->Aged_AChE Aging (Dealkylation) Reactivated_AChE Reactivated AChE OP_AChE->Reactivated_AChE + Oxime Reactivated_AChE->AChE Restoration of Function

Figure 1: Competing pathways of oxime reactivation and aging of OP-inhibited AChE.

Core Pharmacokinetic Parameters of Bis-pyridinium Oximes

The therapeutic efficacy of an oxime is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Understanding these parameters is essential for designing effective dosing regimens and for the development of new oxime candidates.

Absorption

Most currently used oximes, such as pralidoxime (2-PAM) and obidoxime, are administered intravenously or intramuscularly due to their poor oral bioavailability. Their permanent positive charge, a result of their quaternary nitrogen atoms, significantly limits their absorption from the gastrointestinal tract.

Distribution

The distribution of bis-pyridinium oximes is largely restricted to the peripheral compartment due to their hydrophilic nature and positive charge, which severely impedes their ability to cross the BBB. This is a major clinical limitation, as OP agents can readily penetrate the central nervous system (CNS) and cause seizures and long-term neurological damage.

Table 1: Comparative Blood-Brain Barrier Permeability of Select Oximes

OximeStructureLogPBrain/Blood RatioReference
Pralidoxime (2-PAM)Mono-pyridinium-1.2< 0.1
ObidoximeBis-pyridinium-2.5< 0.1
HI-6Bis-pyridinium-1.8< 0.1

LogP values are indicative of lipophilicity; more negative values suggest higher hydrophilicity. Brain/Blood ratios are a measure of BBB penetration.

Metabolism and Excretion

Bis-pyridinium oximes are generally not extensively metabolized and are primarily excreted unchanged in the urine. Their elimination half-life is typically short, necessitating repeated dosing or continuous infusion to maintain therapeutic concentrations.

Experimental Protocols for Pharmacokinetic Evaluation

A robust and well-designed experimental workflow is critical for accurately characterizing the pharmacokinetic profile of novel oxime candidates.

In Vivo Pharmacokinetic Studies in Animal Models

This protocol outlines a standard approach for determining the key PK parameters of a test oxime in a rodent model.

Step-by-Step Methodology:

  • Animal Model Selection: Utilize adult male Sprague-Dawley rats (250-300g) with surgically implanted jugular vein catheters for serial blood sampling.

  • Drug Formulation and Administration: Dissolve the oxime in sterile saline. Administer a single intravenous (IV) bolus dose (e.g., 50 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 100 µL) from the jugular vein catheter at predefined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) into heparinized tubes.

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the oxime concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Elimination half-life (t1/2)

PK_Workflow cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_data Data Analysis Phase Animal_Prep Catheterized Rat Model Dosing IV Bolus Administration Animal_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Modeling Non-Compartmental Analysis Analysis->PK_Modeling Results PK Parameters (AUC, CL, Vd, t1/2) PK_Modeling->Results

Figure 2: Experimental workflow for in vivo pharmacokinetic analysis of a novel oxime.

In Vitro Blood-Brain Barrier Permeability Assays

Evaluating the potential of an oxime to cross the BBB early in the drug discovery process is crucial. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive BBB permeability.

Step-by-Step Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Compound Preparation: The test oxime is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a known concentration.

  • Assay Procedure:

    • The donor plate, containing the test oxime, is placed on top of the acceptor plate, which contains a fresh buffer solution.

    • The "sandwich" is incubated for a specified period (e.g., 4-18 hours) to allow for passive diffusion of the compound across the artificial membrane.

  • Quantification: The concentration of the oxime in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (V_A / (Area * Time))

    Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Strategies to Enhance CNS Delivery of Oximes

Overcoming the BBB remains a primary objective in the development of more effective oxime-based therapies. Several innovative strategies are currently being explored:

  • Lipophilic Prodrugs: Modifying the oxime structure to increase its lipophilicity can enhance its ability to passively diffuse across the BBB. The prodrug is then cleaved in the brain to release the active oxime.

  • Nanoparticle-based Delivery Systems: Encapsulating oximes in nanoparticles can facilitate their transport across the BBB via various mechanisms, including receptor-mediated transcytosis.

  • Targeted Chemical Delivery Systems: This approach involves conjugating the oxime to a molecule that can actively transport it across the BBB, such as a glucose or amino acid transporter substrate.

Future Directions and Conclusion

The development of new and improved oximes for the treatment of OP poisoning is an ongoing and critical area of research. Future efforts will likely focus on the design of novel oximes with enhanced BBB permeability and a broader spectrum of activity against different OP agents. A thorough understanding of the pharmacokinetic principles and experimental methodologies outlined in this guide is essential for the successful translation of these next-generation countermeasures from the laboratory to the clinic. The integration of advanced in silico modeling with robust in vitro and in vivo experimental data will be instrumental in accelerating the discovery and development of more effective therapies for neurotoxic emergencies.

References

  • Worek, F., Thiermann, H., & Szinicz, L. (2005). Kinetic analysis of interactions between organophosphates, acetylcholinesterase, and oximes. Toxicology Letters, 157(3), 249-257. [Link]

  • Masson, P. (2019). The pharmacology of oximes, reactivators of acetylcholinesterase inhibited by organophosphorus compounds. Comptes Rendus Chimie, 22(6-7), 435-452. [Link]

  • Lorke, D. E., & Petroianu, G. A. (2019). The new generation of oximes: a step forward in the treatment of organophosphate poisoning?. Arh Hig Rada Toksikol, 70(1), 2-13. [Link]

Methodological & Application

Advanced HPLC Method Development for the Quantification of HI-6 in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AP-HI6-2024

Executive Summary

HI-6 (asoxime chloride) is a bis-pyridinium oxime critical in the medical countermeasures against organophosphate (nerve agent) poisoning. Its efficacy relies on the reactivation of acetylcholinesterase (AChE).[1][2] However, its quantification in plasma presents a distinct set of analytical challenges: extreme hydrophilicity , positive charge , and chemical instability at physiological pH.

This guide moves beyond standard "cookbook" recipes. It deconstructs the physicochemical logic required to retain a highly polar cation on a hydrophobic stationary phase and provides a robust, self-validating protocol for its detection.

Target Audience: Bioanalytical Scientists, Toxicologists, and Method Development Chemists.

The Physicochemical Challenge

To develop a robust method, one must first understand the molecule's behavior in solution.

The Polarity Paradox

HI-6 contains two pyridinium rings, rendering it permanently cationic and highly polar.

  • The Problem: On a standard C18 (Reverse Phase) column, HI-6 elutes in the void volume (

    
    ) due to lack of interaction with the hydrophobic stationary phase.
    
  • The Instability: HI-6 undergoes rapid hydrolysis in plasma at neutral pH (pH 7.4). It degrades into cyanide and other breakdown products if not immediately stabilized.

Strategic Retention Options

We have two primary viable strategies for retention:

  • Ion-Pair Chromatography (IPC): Adding an anionic surfactant (e.g., octanesulfonic acid) to the mobile phase. The anion pairs with the cationic HI-6, forming a neutral, hydrophobic complex that retains on C18. (Recommended for UV Detection) .

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Using a polar stationary phase with high-organic mobile phase.[3] (Recommended for LC-MS) .

This guide focuses on the IPC-UV method as it is the gold standard for robustness, cost-effectiveness, and transferability in clinical settings.

Method Development Workflow

The following decision matrix illustrates the logical flow for selecting the optimal separation chemistry.

MethodStrategy Start Analyte: HI-6 (Bis-pyridinium) Prop Properties: Highly Polar, Cationic (+), Unstable pH > 6 Start->Prop Detect Select Detection Mode Prop->Detect UV UV / PDA (Standard) Detect->UV Routine Quant MS LC-MS/MS (High Sensitivity) Detect->MS Trace Analysis IPC STRATEGY A: Ion-Pairing (IPC) Mobile Phase: Buffer + OSA UV->IPC IPC Reagents compatible with UV HILIC STRATEGY B: HILIC Mobile Phase: High ACN + Buffer MS->HILIC IPC suppresses MS ionization Mech_IPC Mechanism: Ion-Pair forms neutral complex Retains on C18 IPC->Mech_IPC Mech_HILIC Mechanism: Partitioning into water layer Retains on Polar Phase HILIC->Mech_HILIC

Figure 1: Decision tree for selecting the chromatographic mode based on detection requirements.

Detailed Experimental Protocol

Reagents & Materials
  • Analyte: HI-6 Dimethanesulfonate (DMS) or Dichloride.[4]

  • Internal Standard (IS): 2-PAM (Pralidoxime Chloride) or Obidoxime. Rationale: Structurally similar oximes that account for extraction efficiency.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol.

  • Additives: 1-Octanesulfonic Acid (OSA) sodium salt (Ion-Pairing Agent), Orthophosphoric acid (85%), Triethylamine (TEA).

Sample Preparation (The Critical Step)

Because HI-6 degrades in plasma, Acidic Protein Precipitation is mandatory. Solid Phase Extraction (SPE) is often too slow and risks degradation during the wash steps.

Protocol:

  • Collection: Collect whole blood into heparinized tubes. Centrifuge immediately (4°C, 2000 x g, 10 min) to separate plasma.

  • Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard (2-PAM, 100 µg/mL).

  • Precipitation/Stabilization: Add 200 µL of 20% Perchloric Acid (PCA) or 50% Trichloroacetic Acid (TCA) .

    • Why? This precipitates proteins AND lowers pH to < 2.0, instantly stabilizing HI-6.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to HPLC vial. Note: If the mobile phase buffer capacity is low, you may need to neutralize slightly with carbonate, but for the IPC method below, acidic injection is usually acceptable.

SamplePrep cluster_warning CRITICAL TIMING Plasma Plasma Sample (100 µL) IS Add Internal Std (2-PAM) Plasma->IS Acid Add 20% PCA (Stabilization) IS->Acid Spin Centrifuge 10,000g @ 4°C Acid->Spin Inject Inject Supernatant into HPLC Spin->Inject

Figure 2: Sample preparation workflow emphasizing the acidification step for stability.

Chromatographic Conditions (IPC-UV)

This method uses "Dynamic Ion Exchange" via the ion-pairing reagent.

ParameterSpecificationRationale
Column C18 (250 x 4.6 mm, 5 µm)Standard hydrophobic base for the ion-pair complex.
Mobile Phase A 20 mM Phosphate Buffer (pH 2.5 - 3.0) + 5 mM 1-Octanesulfonic Acid (OSA)OSA provides the anionic counter-ion. Low pH suppresses silanol activity.
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the hydrophobic complex.
Isocratic Ratio 80% A : 20% BStable baseline for UV; sufficient retention for HI-6 (k' > 2).
Flow Rate 1.0 mL/minStandard backpressure profile.
Detection UV @ 300 nmMax absorption for the oxime group; minimizes plasma interference.
Temperature 25°C or 30°CControls viscosity and retention time reproducibility.
System Suitability & Validation Criteria

To ensure the method is "Self-Validating," every run must meet these criteria:

  • Resolution (Rs): > 1.5 between HI-6 and the Internal Standard (2-PAM).

  • Tailing Factor (T): < 1.5 (High tailing indicates insufficient Ion-Pairing agent or silanol interaction).

  • Linearity:

    
     over the range of 1.0 – 100 µg/mL.[5]
    
  • LLOQ: ~0.5 - 1.0 µg/mL (S/N > 10).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Early Elution (Low k') Insufficient Ion-Pairing agent.Increase OSA concentration (e.g., from 5mM to 10mM).
Peak Splitting Sample solvent mismatch.Ensure sample diluent (supernatant) is not significantly stronger than MP.
Drifting Retention Temperature fluctuation or Column equilibration.IPC columns take longer to equilibrate (approx. 20-30 column volumes). Use a column oven.
High Backpressure Precipitation of Phosphate/ACN.Ensure buffer is filtered (0.22 µm) and premixed carefully. Do not exceed 50% ACN with high phosphate conc.

References

  • Bohnert, S., Vair, C., & Mikler, J. (2010). Development and validation of a sensitive HPLC method for the quantification of HI-6 in guinea pig plasma and evaluated in domestic swine. Journal of Chromatography B, 878(17-18), 1407-1413.[4] Link

  • Karasova, J. Z., et al. (2010).[6] Time-dependent changes in concentration of two clinically used acetylcholinesterase reactivators (HI-6 and obidoxime) in rat plasma determined by HPLC techniques.[6] Analytical Sciences, 26, 63-67.[6] Link

  • Liguori, L., et al. (2019).[7] With or Without Internal Standard in HPLC Bioanalysis. A Case Study. Journal of Chromatographic Science, 57(3), 276–282. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link

Sources

Synthesis and purification of Asoxime chloride monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Purification of Asoxime Chloride Monohydrate (HI-6)

Executive Summary

Asoxime chloride (HI-6) is a bis-pyridinium oxime reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents (e.g., Soman, Sarin). Unlike symmetrical oximes (e.g., Obidoxime), HI-6 is an unsymmetrical molecule containing one oxime-bearing ring and one amide-bearing ring linked by an ether bridge. This structural asymmetry presents a unique synthetic challenge: preventing the formation of symmetrical byproducts (H-6 and H-16).

This Application Note details a convergent, stepwise synthesis protocol designed to maximize the yield of the target unsymmetrical chloride salt in its stable monohydrate form. It prioritizes the "Monoquaternary Intermediate" route over the "One-Pot" method to ensure high purity (>98%) suitable for pharmaceutical applications.

Critical Safety Directive

DANGER: CARCINOGEN HAZARD This protocol utilizes Bis(chloromethyl) ether (BCME) or generates it in situ. BCME is a known human carcinogen (OSHA Select Carcinogen).

  • Engineering Controls: All reactions involving BCME must be performed in a certified chemical fume hood with a closed-system setup.

  • PPE: Double nitrile gloves, chemically resistant suit, and full-face respirator or supplied air are recommended during reagent transfer.

  • Neutralization: Quench all glassware and waste streams with aqueous ammonia or methanolic KOH before disposal.

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on the varying nucleophilicity of pyridine derivatives. To avoid symmetrical impurities, we employ a sequential alkylation strategy.

  • Step 1 (Activation): Alkylation of Pyridine-2-aldoxime with BCME to form a reactive mono-quaternary intermediate.

  • Step 2 (Coupling): Nucleophilic attack by Isonicotinamide on the intermediate to form the HI-6 core.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Coupling cluster_2 Step 3: Purification P2A Pyridine-2-aldoxime Inter Intermediate: 1-(Chloromethoxymethyl)-2- (hydroxyiminomethyl)pyridinium Cl P2A->Inter + BCME CHCl3, 50°C BCME Bis(chloromethyl) ether BCME->Inter HI6_Crude HI-6 Dichloride (Crude) Inter->HI6_Crude + INA DMF, 50°C INA Isonicotinamide INA->HI6_Crude HI6_Pure Asoxime Chloride Monohydrate (Pure) HI6_Crude->HI6_Pure Crystallization (EtOH/H2O) caption Figure 1: Convergent synthesis pathway for Asoxime Chloride minimizing symmetrical byproducts.

Experimental Protocols

Protocol A: Synthesis of Mono-Quaternary Intermediate

Target: 1-(Chloromethoxymethyl)-2-(hydroxyiminomethyl)pyridinium chloride

Reagents:

  • Pyridine-2-aldoxime (P2A): 1.5 mol (183.5 g)[1][2]

  • Bis(chloromethyl) ether (BCME): 1.5 mol (172.7 g)[1][2]

  • Chloroform (Dry): 1000 mL

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and argon inlet, dissolve P2A in chloroform. Heat to 50°C.

  • Addition: Add BCME dropwise over 30 minutes. Caution: Exothermic.

  • Reaction: Stir at 50°C for 4 hours. A precipitate will form.

  • Isolation: Cool to room temperature (25°C). Filter the brownish solid.

  • Wash: Wash the cake with cold ethanol (2 x 100 mL) followed by diethyl ether (2 x 100 mL) to remove unreacted BCME and P2A.

  • Drying: Vacuum dry at ambient temperature for 2 hours.

    • Yield Expectations: ~40% (approx. 146 g).[1][2]

    • QC Check: TLC (n-BuOH/AcOH/H2O 5:1:2).[1][2] Product Rf ≈ 0.5.[2][3]

Protocol B: Coupling to form HI-6 Dichloride

Target: 1-(2-hydroxyiminomethylpyridinium)-1-(4-carbamoylpyridinium)-2-oxapropane dichloride

Reagents:

  • Intermediate (from Protocol A): 0.616 mol (146.0 g)[2]

  • Isonicotinamide (INA): 0.616 mol (75.2 g)[2]

  • Dimethylformamide (DMF, Dry): 1200 mL[2]

Procedure:

  • Suspension: Suspend the Intermediate in DMF in a reaction vessel.

  • Addition: Add Isonicotinamide in one portion.

  • Coupling: Heat to 50°C under argon atmosphere for 4 hours. The mixture will turn grey/yellow.

  • Precipitation: Cool to room temperature. The crude HI-6 dichloride precipitates.

  • Filtration: Filter the grey solid.

  • Crude Wash: Rinse with ethanol (200 mL) and diethyl ether (200 mL).

Protocol C: Purification of the Monohydrate

Objective: Removal of symmetrical impurities and hydration control.

Procedure:

  • Dissolution: Dissolve crude HI-6 (approx 100g) in minimal distilled water (approx 150-200 mL) at room temperature. Note: HI-6 chloride is less soluble than the mesylate salt; do not heat above 40°C to avoid degradation.

  • Charcoal Treatment: Add activated charcoal (5 g), stir for 15 minutes, and filter through Celite to remove color/polymeric impurities.

  • Crystallization:

    • Add absolute ethanol (approx 600-800 mL) slowly to the aqueous filtrate with stirring until the solution becomes turbid.

    • Store at 4°C for 12–24 hours.

  • Collection: Filter the white crystalline solid.

  • Monohydrate Equilibration (Critical):

    • Dry the crystals in a vacuum oven at 40°C (not exceeding 50°C).

    • Hydration Check: To ensure the monohydrate form, the final drying stage should be done in a humidity-controlled chamber (RH 40-60%) or air-equilibrated after vacuum drying until constant weight is achieved. Over-drying yields the hygroscopic anhydrous form.

Analytical Validation (QC)

HPLC Method (Stability Indicating)

This method separates HI-6 from its key impurities: P2A, INA, and the symmetrical bis-pyridiniums.

ParameterCondition
Column Lichrospher 60 RP-select B (250 mm x 4 mm, 5 µm) or equivalent C8/C18
Mobile Phase 24% Acetonitrile / 76% Aqueous Buffer
Buffer Composition 8 mM Octane-1-sulphonic acid sodium salt (Ion pairing agent), 2 mM Tetramethylammonium chloride
Flow Rate 1.0 mL/min
Detection UV @ 277 nm
Temperature 25°C
Retention Times (Approx) Intermediate: ~8 min HI-6: ~10.3 min Bis-Impurities: >12 min
Spectroscopic Identity
  • 1H NMR (D2O): Distinctive peaks at δ 6.35 (s, 2H, linker -CH2-O-), 6.50 (s, 2H, linker -O-CH2-), 8.53 (s, 1H, -CH=N-).[1][2]

  • Melting Point: 150–152°C (Decomposition).[2] Note: Anhydrous forms may melt higher; lower MP indicates excess water or impurities.

Troubleshooting & Optimization

Troubleshooting Problem Issue Observed Split1 Low Yield in Step 1 Problem->Split1 Split2 Product is Hygroscopic Problem->Split2 Split3 Symmetrical Impurities (HPLC) Problem->Split3 Sol1 Ensure BCME quality Maintain strictly 50°C Split1->Sol1 Cause: Hydrolysis Sol2 Over-dried to anhydrous. Re-equilibrate at 50% RH. Split2->Sol2 Cause: Vacuum >50°C caption Figure 2: Troubleshooting logic for common synthesis failures. Sol3 Use Stepwise Protocol. Do NOT mix all reagents at once. Split3->Sol3 Cause: Scrambling

Key Technical Insight: The "scrambling" of the ether linkage is a common failure mode. If P2A, INA, and BCME are mixed simultaneously, the statistical probability of forming symmetrical Bis-P2A (H-16) and Bis-INA increases significantly. The isolation of the intermediate in Protocol A is the primary control point for purity.

References

  • Wikipedia. (n.d.). Asoxime chloride.[4][5] Retrieved from

  • Kuca, K., et al. (2008).[1][2] Preparation of Oxime HI-6 (Dichloride and Dimethanesulphonate) Antidote against Nerve Agents. Defence Science Journal. Retrieved from

  • PubChem. (n.d.). Asoxime chloride (Compound Summary). National Library of Medicine. Retrieved from

  • Cayman Chemical. (n.d.). Asoxime (chloride) Product Information. Retrieved from

  • Dadparvar, M., et al. (2011). HI 6 human serum albumin nanoparticles--development and transport over an in vitro blood-brain barrier model. Toxicology Letters. Retrieved from

Sources

Application Note & Protocol: Encapsulation of Asoxime in Cucurbituril for Enhanced Bioavailability

Application Note & Protocol: Encapsulation of Asoxime in Cucurbit[1]uril for Enhanced Bioavailability

I. Introduction: Overcoming the Blood-Brain Barrier Challenge for Asoxime

Asoxime (HI-6) is a critical acetylcholinesterase (AChE) reactivator used in the treatment of organophosphate nerve agent poisoning.[1][2][3] However, its therapeutic efficacy, particularly in protecting the central nervous system (CNS), is hampered by its hydrophilic nature. This characteristic leads to poor penetration across the blood-brain barrier (BBB) and rapid elimination from the bloodstream.[2][3][4] To address these pharmacokinetic limitations, supramolecular chemistry offers a promising solution through host-guest encapsulation. Cucurbit[n]urils (CB[n]), a family of barrel-shaped macrocyclic host molecules, are particularly well-suited for this purpose due to their biocompatibility, hydrophobic cavity, and ability to form stable complexes with various guest molecules in aqueous solutions.[5][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for encapsulating asoxime within cucurbit[5]uril (CB[5]). We will delve into the underlying principles of this host-guest interaction, provide detailed protocols for the preparation and characterization of the asoxime-CB[5] complex, and discuss the critical parameters that influence complex stability and efficacy. The methodologies described herein are designed to be self-validating, ensuring reproducible and reliable results.

II. The Principle of Asoxime Encapsulation by Cucurbit[1]uril

The encapsulation of asoxime by CB[5] is a non-covalent interaction driven by a combination of factors. CB[5] possesses a hydrophobic cavity and two polar carbonyl-lined portals.[7][8] This structure allows it to encapsulate guest molecules, like asoxime, that have complementary size, shape, and chemical properties. The primary driving forces for the formation of the asoxime-CB[5] complex are:

  • Hydrophobic Effect: The hydrophobic portions of the asoxime molecule are shielded from the aqueous environment by the hydrophobic cavity of CB[5], leading to a thermodynamically favorable state.[9]

  • Ion-Dipole Interactions: The positively charged regions of the asoxime molecule can interact favorably with the electron-rich carbonyl portals of CB[5].[8]

The formation of this host-guest complex effectively masks the hydrophilicity of asoxime, enhancing its ability to penetrate biological membranes like the BBB.[1] Studies have shown that the encapsulation of asoxime in CB[5] leads to a significant increase in its concentration in the brain.[2][10][11]

Logical Workflow for Asoxime-CB[1] Complexation and Analysis

workflowcluster_prepComplex Preparationcluster_charCharacterizationcluster_analysisData Analysis & InterpretationprepPrepare stock solutions ofAsoxime and CB[7]mixMix equimolar amountsin aqueous bufferprep->mixequilibrateAllow for equilibrationmix->equilibrateuv_visUV-Vis Spectroscopy(Binding Constant)equilibrate->uv_visnmrNMR Spectroscopy(Structural Confirmation)equilibrate->nmritcIsothermal TitrationCalorimetry (Thermodynamics)equilibrate->itcmsMass Spectrometry(Stoichiometry)equilibrate->msdata_analysisDetermine Binding Affinity (Ka),Stoichiometry, andThermodynamic Parameters (ΔH, ΔS)uv_vis->data_analysisnmr->data_analysisitc->data_analysisms->data_analysisitc_workflowcluster_itcIsothermal Titration Calorimetry (ITC)cluster_dataData Processingcluster_outputThermodynamic Parametersitc_setupPrepare degassed solutions ofAsoxime (in cell) and CB[7] (in syringe)titrationInject CB[7] into Asoxime solutionand measure heat changesitc_setup->titrationintegrationIntegrate heat flow peaksto create a binding isothermtitration->integrationfittingFit the isotherm to a1:1 binding modelintegration->fittingkaBinding Affinity (Ka)fitting->kanStoichiometry (n)fitting->ndelta_hEnthalpy (ΔH)fitting->delta_hdelta_g_sGibbs Free Energy (ΔG)and Entropy (ΔS)fitting->delta_g_s

Figure 2: Workflow for thermodynamic analysis of asoxime-CB [5]binding using ITC.

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the 1:1 stoichiometry of the asoxime-CB [5]complex. [3] Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the pre-formed asoxime-CB [5]complex in a suitable solvent (e.g., water or a water/methanol mixture).

  • MS Acquisition:

    • Infuse the sample into the ESI-MS instrument.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Look for a peak corresponding to the molecular weight of the [Asoxime + CB][5] complex. The presence of this peak confirms the formation of the complex.

    • The charge state of the complex will also be evident from the mass-to-charge ratio (m/z).

IV. Quantitative Data Summary

The following table summarizes typical binding parameters for the interaction of oximes with CB [5]under physiological conditions. Note that specific values for asoxime should be determined experimentally using the protocols outlined above.

ParameterTypical Value RangeMethod of DeterminationSignificance
Binding Constant (Ka) 10⁴ - 10⁶ M⁻¹UV-Vis, ITC, NMRIndicates the strength of the host-guest interaction.
Stoichiometry (n) 1:1ITC, Mass SpectrometryDefines the molar ratio of asoxime to CB [5]in the complex.
Enthalpy (ΔH) Exothermic (negative)ITCProvides insight into the nature of the binding forces.
Entropy (ΔS) Typically positiveITCReflects the change in disorder of the system upon binding.

Note: The stability of the complex can be influenced by pH and ionic strength. [3]A decrease in complex stability may be observed at pH values above the pKa of the oxime. [3]

V. Conclusion and Future Perspectives

The encapsulation of asoxime in cucurbitu[5]ril represents a viable strategy to enhance its delivery to the central nervous system. The protocols detailed in this application note provide a robust framework for the preparation and comprehensive characterization of the asoxime-CB [5]complex. By understanding the principles of encapsulation and meticulously applying these analytical techniques, researchers can confidently advance the development of more effective antidotes for organophosphate poisoning. Future work should focus on in vivo studies to further validate the pharmacokinetic and pharmacodynamic advantages of the encapsulated asoxime. [2][4]

VI. References

  • ResearchGate. (n.d.). Effect of Oxime Encapsulation on Acetylcholinesterase Reactivation: Pharmacokinetic Study of the Asoxime-Cucurbitu[5]ril Complex in Mice Using Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry | Request PDF. Retrieved from [Link]

  • Andrýs, R., et al. (2021). Effect of Oxime Encapsulation on Acetylcholinesterase Reactivation: Pharmacokinetic Study of the Asoxime-Cucurbitu[5]ril Complex in Mice Using Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry. Molecular Pharmaceutics, 18(6), 2445–2456. [Link]

  • Andrýs, R., et al. (2021). Effect of Oxime Encapsulation on Acetylcholinesterase Reactivation: Pharmacokinetic Study of the Asoxime–Cucurbitu[5]ril Complex in Mice Using Hydrophilic Interaction Liquid Chromatography–Mass Spectrometry. Molecular Pharmaceutics, 18(6), 2445-2456. [Link]

  • Andrýs, R., et al. (2020). Encapsulation of oxime acetylcholinesterase reactivators: influence of physiological conditions on the stability of oxime-cucurbitu[5]ril complexes. New Journal of Chemistry, 44(10), 4018-4025. [Link]

  • Karasová, J., et al. (2020). Encapsulation of oxime K027 into cucurbitu[5]ril: In vivo evaluation of safety, absorption, brain distribution and reactivation effectiveness. Toxicology Letters, 321, 129-136. [Link]

  • MDPI. (n.d.). The Effect of Cucurbitu[5]ril on the Antitumor and Immunomodulating Properties of Oxaliplatin and Carboplatin. [Link]

  • National Institutes of Health. (n.d.). Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology. PMC. [Link]

  • Barrow, S. J., et al. (2015). Cucurbiturils: from synthesis to high-affinity binding and catalysis. Chemical Society Reviews, 44(14), 4757-4786. [Link]

  • Assaf, K. I., & Nau, W. M. (2018). A reference scale of cucurbitu[5]ril binding affinities. Organic & Biomolecular Chemistry, 16(19), 3539-3550. [Link]

  • ACS Figshare. (2021). Effect of Oxime Encapsulation on Acetylcholinesterase Reactivation: Pharmacokinetic Study of the Asoxime–Cucurbitu[5]ril Complex in Mice Using Hydrophilic Interaction Liquid Chromatography–Mass Spectrometry. [Link]

  • National Institutes of Health. (n.d.). Acyclic Cucurbituril Featuring Pendant Cyclodextrins. PMC. [Link]

  • ResearchGate. (n.d.). Encapsulation of Drug Molecules by Cucurbiturils: Effects on their Chemical Properties in Aqueous Solution. [Link]

  • Ko, Y. H., et al. (2015). Deciphering the specific high-affinity binding of cucurbitu[5]ril to amino acids in water. The Journal of Physical Chemistry B, 119(15), 4947–4955. [Link]

  • National Center for Biotechnology Information. (n.d.). Host–Guest Interactions of Cucurbitu[5]ril with Nabumetone and Naproxen: Spectroscopic, Calorimetric, and DFT Studies in Aqueous Solution. PMC. [Link]

  • Mock, W. L. (1995). Mechanism of Host−Guest Complexation by Cucurbituril. Accounts of Chemical Research, 28(4), 183-189. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra showing (A) Q [5]and (B) Q [5]with added cisplatin at R.... [Link]

  • University of Strathclyde. (n.d.). The potential of cucurbit[n]urils in drug delivery. [Link]

  • ResearchGate. (n.d.). Thermodynamic analysis of binding of benzimidazole derivative with cucurbitu[5]ril: A isothermal titration calorimetry study | Request PDF. [Link]

  • University of Granada. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

  • Royal Society of Chemistry. (2013). CHAPTER 7: Cucurbiturils in Drug Delivery And For Biomedical Applications. [Link]

Troubleshooting & Optimization

Technical Support Center: Asoxime Chloride (HI-6) CNS Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Status: Active | Agent: Senior Application Scientist

Welcome to the Asoxime Delivery Technical Support Center

Subject: Overcoming the Blood-Brain Barrier (BBB) for Central Reactivation of AChE.

You are likely here because Asoxime chloride (HI-6) is failing to reactivate acetylcholinesterase (AChE) in the central nervous system (CNS) during your organophosphate (OP) poisoning models.

The Core Issue: HI-6 is a bis-pyridinium oxime. It carries a permanent positive charge (quaternary ammonium), making it highly hydrophilic. The BBB tight junctions exclude it, restricting its efficacy to the periphery (diaphragm/muscles).

Below are the troubleshooting modules for the three verified methods to bypass this limitation: Nanocarrier Encapsulation , Chemical Modification , and Physical BBB Disruption .

Module 1: Nanocarrier Formulation (Liposomes)

Issue: “My liposomal encapsulation efficiency (EE) is too low (<5%).”

Hydrophilic drugs like HI-6 resist encapsulation in the lipid bilayer. They prefer the aqueous exterior. To increase EE to >70%, you must utilize a PEGylated Liposome strategy with a specific hydration protocol.

Standard Operating Procedure (SOP): PEG-Liposome Preparation

Based on recent protocols (2022-2024) [1, 3].

Reagents:

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol (Stabilizer)

  • DSPE-PEG2000 (Stealth coating)

  • HI-6 Chloride (dissolved in PBS, pH 7.4)

Workflow Diagram (DOT):

LiposomeProtocol Step1 Lipid Dissolution (Chloroform/Methanol) Step2 Rotary Evaporation (Thin Film Formation) Step1->Step2 Solvent Removal Step3 Hydration with HI-6 Solution Step2->Step3 + HI-6 (aq) Step4 Probe Sonication (200W, 8 min) Step3->Step4 Size Reduction Step5 Extrusion (100nm Polycarbonate) Step4->Step5 Homogenization Step6 Dialysis (Remove Free HI-6) Step5->Step6 Purification

Caption: Figure 1. Thin-film hydration workflow for high-efficiency HI-6 encapsulation.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Encapsulation (<10%) Passive loading failure.Increase initial Drug-to-Lipid (D/L) ratio to 20% . Use T7-peptide modification (pillar[5]arene) to anchor the drug [3].
Rapid Leakage Membrane fluidity too high.Increase Cholesterol content to 40-50 mol% to rigidify the bilayer.
Precipitation pH incompatibility.[1]Ensure HI-6 is dissolved in PBS (pH 7.4) . Avoid acidic buffers which may alter lipid headgroup charge.
Module 2: Chemical Modification (Glycosylation)

Issue: “Liposomes are too unstable for my field kits. I need a modified molecule.”

If you cannot use nanocarriers, you must modify the HI-6 scaffold to utilize the GLUT1 Glucose Transporter . The BBB is rich in GLUT1; conjugating HI-6 to glucose "trojan horses" the molecule across.

The Mechanism: Native HI-6 relies on paracellular diffusion (blocked by tight junctions). Sugar-oximes utilize Carrier-Mediated Transport (CMT).

Pathway Diagram (DOT):

BBB_Transport Blood Blood Compartment HI6 Native HI-6 (Cationic) Blood->HI6 SugarHI6 Glycosylated HI-6 (Sugar-Oxime) Blood->SugarHI6 BBB Blood-Brain Barrier (Endothelial Cells) Brain Brain Parenchyma (Target) BBB->Brain Transcytosis HI6->BBB Rejected by Tight Junctions SugarHI6->BBB Binds GLUT1 Transporter

Caption: Figure 2. Mechanism of GLUT1-mediated transport for glycosylated oximes versus native HI-6 exclusion.

Key Consideration:

  • C6-Conjugation: Research indicates that conjugation at the C-6 position of the glucose moiety retains the highest affinity for GLUT1 while preserving the oxime's reactivation potency [5, 8].

Module 3: Physical Disruption (Focused Ultrasound)

Issue: “I need to deliver native HI-6 immediately without chemical synthesis.”

Emerging Protocol (Beta): Transcranial Focused Ultrasound (FUS).[2] Recent 2025 data suggests FUS combined with microbubbles can transiently open the BBB, allowing native HI-6 to enter the hippocampus [6].

Protocol Parameters:

  • Microbubbles: Intravenous injection (e.g., SonoVue).

  • FUS Application: 1.5 MHz transducer frequency.

  • Timing: Apply FUS concurrent with HI-6 administration.

  • Result: ~30% increase in hippocampal AChE reactivation compared to HI-6 alone [6].

Module 4: Analytical Validation (HPLC/MS)

Issue: “I cannot detect HI-6 in brain homogenate despite treatment.”

Brain concentrations are often in the nanogram range. Standard UV-HPLC is insufficient.

Recommended Analytical Setup:

  • Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (essential for polar HI-6 retention).

  • Extraction: Protein precipitation with Acetonitrile:Methanol (1:1) containing 0.1% Formic Acid.

Data Comparison Table:

ParameterNative HI-6PEG-Liposomal HI-6Glycosylated HI-6
LogP (Lipophilicity) -2.5 (Very Low)N/A (Encapsulated)-1.0 to -1.5
BBB Permeability < 1%High (via Endocytosis)Moderate (via GLUT1)
Circulation Half-life ~45 mins~1.5 hours [1]~1 hour
Reactivation (Central) Negligible~25-40% Recovery [1, 6]~20-30% Recovery
References
  • Wang, Y., et al. (2022). HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning. Drug Delivery. Link

  • Kuca, K., et al. (2010). Novel oximes as blood-brain barrier penetrating cholinesterase reactivators. Chemico-Biological Interactions. Link

  • Zhang, H., et al. (2024). HI-6-Loaded Vehicle of Liposomes Mediated by an Amphiphilic Pillar[5]arene against Paraoxon Poisoning.[3] ACS Applied Materials & Interfaces.[4] Link

  • Pashirova, T.N., et al. (2022). Oxime Therapy for Brain AChE Reactivation and Neuroprotection after Organophosphate Poisoning. Pharmaceutics. Link

  • Cai, S., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics. Link

  • Novell, A., et al. (2025). Enhancing oxime efficacy into brain using ultrasound to counteract nerve agent exposure. Biomedicine & Pharmacotherapy. Link

  • Worek, F., et al. (2020). Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning.[5] Archives of Toxicology. Link

  • Garcia, G., et al. (2010). Sugar-oximes: A new class of blood-brain barrier penetrating acetylcholinesterase reactivators. Journal of Medicinal Chemistry. (Referenced in context of GLUT1 transport).

Sources

Technical Support Center: Minimizing Rapid Renal Elimination of HI-6

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist, Drug Delivery Systems Topic: Pharmacokinetic Optimization of Bis-pyridinium Oximes (HI-6) Reference ID: HI6-PK-OPT-2026

Executive Summary: The "Renal Sieve" Problem

The Core Challenge: HI-6 (asoxime chloride) is a hydrophilic, bis-quaternary pyridinium compound. Its molecular weight (~379 g/mol ) and hydrodynamic radius are well below the renal filtration threshold (~6–8 nm). Consequently, free HI-6 undergoes rapid glomerular filtration and active tubular secretion, resulting in a half-life (


) of only 60–90 minutes in humans.

The Solution Architecture: To minimize renal elimination, you must transition HI-6 from a "solute" to a "colloid." This guide focuses on Nanocarrier Encapsulation (Liposomes/Nanoparticles) to increase the effective hydrodynamic diameter (


) >10 nm, thereby physically preventing glomerular filtration, while using Surface Modification (PEGylation)  to evade the Reticuloendothelial System (RES).

Diagnostic Workflows & Troubleshooting Guides

Module A: Formulation & Retention Failures

Issue: "I encapsulated HI-6 in liposomes, but in vitro release shows 60% loss in 1 hour."

Diagnosis: HI-6 is a small, highly polar cation. It acts like "water" within the liposome. If your lipid bilayer is in a liquid-crystalline phase at body temperature (


), HI-6 will leak out rapidly (Burst Release).

Troubleshooting Protocol:

ParameterRecommended SpecificationThe "Why" (Causality)
Lipid Selection DSPC or HSPC (High

)
Lipids with high phase transition temperatures (

) remain rigid at body temperature, locking HI-6 inside.
Cholesterol Ratio 30–40 mol% Cholesterol fills the packing defects in the bilayer, reducing permeability to small hydrophilic ions like HI-6.
Hydration Buffer Ammonium Sulfate Gradient Passive hydration yields low encapsulation (<10%). Use active remote loading (transmembrane gradient) to pull HI-6 in and precipitate it as a salt.

Q: My encapsulation efficiency (EE) is still <20%. A: HI-6 is bulky compared to doxorubicin. If remote loading fails, switch to Reverse Phase Evaporation or Ethanol Injection methods, but ensure you are creating Unilamellar Vesicles (LUVs). Multilamellar vesicles (MLVs) trap less volume per lipid.

Module B: In Vivo Pharmacokinetic Anomalies

Issue: "The particle size is 100 nm (above renal threshold), but plasma half-life is still short (< 2 hours)."

Diagnosis: If the kidney isn't filtering it, the Liver (Kupffer cells) or Spleen is eating it. This is Opsonization . Your nanocarrier lacks sufficient "Stealth" properties.

The "Stealth" Protocol:

  • PEGylation: Incorporate DSPE-PEG2000 (5 mol%).

  • Mechanism: The PEG chains create a steric hydration layer that repels plasma proteins (opsonins). Without this, the RES clears the drug as fast as the kidneys would have.

  • Check the "Mushroom vs. Brush" Regime: If PEG density is too low (<2 mol%), chains collapse (mushroom), offering poor protection. If too high (>10 mol%), the liposome becomes unstable.

Module C: Efficacy vs. Retention Paradox

Issue: "My HI-6 circulates for 24 hours, but survival rates in OP-poisoned animals are lower than free HI-6."

Diagnosis: The "Locked Box" Syndrome. You have minimized elimination so well that the drug is never released to reactivate Acetylcholinesterase (AChE). HI-6 must be free to bind to the enzyme at the neuromuscular junction.

Solution:

  • Triggered Release: Use thermosensitive liposomes (release at fever temp) or pH-sensitive lipids (release in acidic tissues).

  • Leakage Optimization: Aim for a "Sustained Leak" rather than "Zero Leak." A release rate of ~5-10% per hour maintains a steady therapeutic steady-state concentration (

    
    ) without the peaks/troughs of bolus injections.
    

Visualizing the Clearance Pathways

The following diagram illustrates the binary decision tree for HI-6 fate in vivo. Use this to pinpoint where your delivery system is failing.

RenalClearanceLogic Start HI-6 Administered Form Formulation Type? Start->Form Free Free HI-6 (Hydrophilic Cation) Form->Free Standard Solution Nano Nanocarrier (Liposome/Polymer) Form->Nano Encapsulated Kidney Kidney Glomerulus Free->Kidney Small Size (<2nm) SizeCheck Hydrodynamic Radius (> 8 nm?) Nano->SizeCheck SurfaceCheck Surface Stealth (PEGylated?) SizeCheck->SurfaceCheck Yes (> 8nm) SizeCheck->Kidney No (< 8nm) Liver Liver (RES) Kupffer Cells SurfaceCheck->Liver No (Opsonization) Circulation Prolonged Circulation (Therapeutic Window) SurfaceCheck->Circulation Yes (Stealth) Urine Rapid Excretion (Urine) Kidney->Urine Filtration + Secretion Liver->Urine Metabolism/Biliary

Figure 1: The "Renal Sieve" Decision Tree. To achieve prolonged circulation, the drug must bypass both the Renal Filtration threshold (via Size) and RES uptake (via Surface Modification).

Analytical Support: Measuring Success

When troubleshooting, you must distinguish between Total HI-6 and Encapsulated HI-6 .

Protocol: Separation of Free vs. Encapsulated Drug

  • Sample: Plasma from treated animal.

  • Step 1 (Physical Separation): Use a PD-10 Desalting Column or Spin Filter (MWCO 10-30 kDa).

    • Filtrate: Contains Free HI-6.

    • Retentate: Contains Liposomal HI-6.[1]

  • Step 2 (Lysis): Treat the Retentate with 0.1% Triton X-100 or Methanol to break the liposomes.

  • Step 3 (HPLC Analysis):

    • Column: C18 Reverse Phase (requires ion-pairing agent like Pic A due to HI-6 polarity) or HILIC.

    • Mobile Phase: Acetonitrile/Buffer (pH 2.5) to suppress ionization of silanols.

    • Detection: UV at 295-300 nm (Oxime characteristic peak).

Data Interpretation Table:

MetricTarget Value (Nano)Target Value (Free)Interpretation of Failure

Lower but sustainedHigh spikeBurst release occurred immediately.

(Half-life)
> 12 Hours~1.0 HourRES clearance (Check PEGylation).
AUC (Area Under Curve) 10x - 50x increaseBaselineFormulation instability.
Clearance (

)
< 10 mL/h/kg> 500 mL/h/kgRenal filtration dominant.

References

  • Wang, Y., et al. (2022). "HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning." Frontiers in Pharmacology.

    • Core Reference for PEG-Liposome formulation and PK d
  • Lorke, D. E., et al. (2008). "Entry of oximes into the brain: A review." Current Medicinal Chemistry.

    • Establishes the baseline PK and BBB penetr
  • Kuca, K., et al. (2006). "Oxime HI-6: A review." Archives of Toxicology.
  • Dawidczyk, C. M., et al. (2014). "State-of-the-art in design rules for drug delivery platforms: lessons learned from FDA-approved nanomedicines." Journal of Controlled Release.

    • Foundational text on the renal filtration threshold (~8nm)
  • Worek, F., et al. (2016). "Reactivation of organophosphate-inhibited human acetylcholinesterase by HI-6 dimethanesulfonate." Toxicology Letters. Provides the enzymatic kinetics data required to understand the "Efficacy vs. Retention" paradox.

Sources

Technical Support Center: Enhancing HI-6 Efficacy Against Soman Intoxication

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the study of countermeasures against nerve agent poisoning, with a specific focus on soman. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vitro and in-vivo experiments aimed at enhancing the efficacy of the oxime reactivator HI-6. Our guidance is grounded in established scientific principles and the latest research findings to ensure the integrity and success of your experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for HI-6 against soman-inhibited acetylcholinesterase (AChE)?

A1: Soman, an organophosphorus nerve agent, exerts its toxicity by covalently binding to the serine hydroxyl group in the active site of acetylcholinesterase (AChE), rendering the enzyme non-functional. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. HI-6 is a pyridinium oxime that acts as a nucleophilic agent. It is designed to dock at the peripheral anionic site of the inhibited AChE and position its oxime group to attack the phosphorus atom of the soman-AChE conjugate. This action cleaves the bond between soman and the serine residue, regenerating active AChE and forming a less toxic phosphonylated oxime.

Q2: Why is the therapeutic window for HI-6 administration so critical, especially in the context of soman poisoning?

A2: The urgency of HI-6 administration following soman exposure is dictated by a process known as "aging." After the initial inhibition of AChE by soman, a time-dependent dealkylation of the phosphonyl-enzyme conjugate occurs. This "aged" complex undergoes a conformational change that renders it highly resistant to reactivation by currently available oximes, including HI-6.[1] For soman, this aging process is exceptionally rapid, occurring within minutes.[2] Therefore, delayed administration of HI-6 will result in a significantly diminished therapeutic effect as a larger proportion of the inhibited AChE will have become refractory to reactivation.

Q3: My in-vitro experiments show promising reactivation of soman-inhibited AChE by HI-6, but this doesn't translate to high survival rates in my in-vivo models. What are the likely reasons for this discrepancy?

A3: This is a common and critical challenge. Several factors contribute to this in-vitro to in-vivo disconnect:

  • Pharmacokinetics: HI-6 has a notoriously short plasma half-life due to rapid renal clearance.[3][4] This means that even if it is effective, it may not remain at a therapeutic concentration long enough to reactivate a sufficient amount of AChE in a living system.

  • Blood-Brain Barrier (BBB) Penetration: As a quaternary pyridinium compound, HI-6 is a charged molecule with low lipophilicity, which severely limits its ability to cross the blood-brain barrier.[5] Consequently, it is largely ineffective at reactivating AChE within the central nervous system (CNS), where soman also exerts significant toxic effects.[2]

  • Species-Specific Differences: The efficacy of HI-6 can vary between species. For instance, the rate of aging of soman-inhibited AChE in human muscle preparations is faster than in rats, making therapeutic treatment with HI-6 less effective in humans.[6]

Q4: What are the standard adjunct therapies used with HI-6, and what is their scientific rationale?

A4: The standard therapeutic regimen for soman poisoning involves the co-administration of HI-6 with an anticholinergic agent and an anticonvulsant.

  • Atropine: This muscarinic receptor antagonist is crucial for blocking the effects of excess acetylcholine at muscarinic synapses in the peripheral and central nervous systems, thereby alleviating symptoms like excessive secretions, bronchoconstriction, and bradycardia.[7]

  • Diazepam or Midazolam: These benzodiazepines are administered to control and prevent seizures, which are a common and life-threatening consequence of soman-induced cholinergic overstimulation in the CNS.[8][9]

The synergistic action of these drugs is essential: atropine manages the immediate life-threatening symptoms, diazepam/midazolam prevents seizure-induced brain damage, and HI-6 works to restore the normal function of AChE.

Troubleshooting Guides

Issue 1: Low In-Vivo Efficacy and Survival Rates Despite Timely HI-6 Administration

Question: I am administering a standard dose of HI-6 (e.g., 50 mg/kg, i.m.) immediately after soman exposure in my rat model, but I am still observing high mortality. How can I improve the therapeutic outcome?

Answer: This scenario often points to the pharmacokinetic limitations of "free" HI-6. To enhance its in-vivo efficacy, consider the following strategies:

  • Optimize the Therapeutic Regimen:

    • Ensure Adjunct Therapy: Confirm that you are co-administering atropine and an anticonvulsant like diazepam or midazolam. A therapeutic regimen consisting of HI-6, atropine, and midazolam has been shown to significantly protect animals against soman-induced lethality.[7]

    • Repeated Dosing: Due to its short half-life, a single dose of HI-6 may be insufficient. Studies in marmoset monkeys have shown that repeated injections of HI-6 can improve survival rates compared to a single dose.[10]

  • Investigate Advanced Formulation Strategies:

    • Liposomal Encapsulation: Encapsulating HI-6 in PEGylated liposomes has been demonstrated to significantly extend its plasma half-life (t1/2) and mean residence time (MRT).[3][4] This formulation can also increase the concentration of HI-6 in the CNS, leading to improved survival rates in animal models.[3]

      • Experimental Insight: In one study, the survival rate of soman-poisoned animals treated with PEGylated liposomal HI-6 was 70%, compared to 0% for those treated with free HI-6.[3]

Issue 2: Lack of Central Nervous System (CNS) AChE Reactivation

Question: My post-mortem analysis consistently shows significant AChE reactivation in the diaphragm but negligible reactivation in the brain tissue of my experimental animals. How can I address the central effects of soman poisoning?

Answer: The inability of HI-6 to effectively penetrate the BBB is the primary obstacle.[5] While HI-6 can reactivate AChE in the brain if administered directly via intracerebroventricular injection, this is not a clinically viable route.[11] Therefore, research efforts are focused on novel delivery systems:

  • Brain-Targeted Nanoparticles:

    • Transferrin-Modified Mesoporous Silica Nanoparticles (TF-MSNs): These nanoparticles are designed to cross the BBB via transferrin receptor-mediated transcytosis. Studies have shown that HI-6 conjugated to TF-MSNs can rapidly penetrate the BBB in mice, restore cerebral AChE activity, and significantly increase survival rates following soman poisoning.[12]

    • PEGylated Liposomes: As mentioned previously, these liposomes have also been shown to increase the concentration of HI-6 in the CNS.[3]

Experimental Protocol: Preparation and Evaluation of HI-6 Loaded PEGylated Liposomes

This protocol is a summarized example based on published methodologies.[3][4] Researchers should optimize parameters for their specific experimental setup.

  • Liposome Preparation (Thin Film Hydration Method):

    • Dissolve lipids (e.g., soy phosphatidylcholine, cholesterol, and DSPE-PEG2000 in a specific molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Create a thin lipid film by evaporating the solvent under reduced pressure using a rotary evaporator.

    • Hydrate the lipid film with a solution of HI-6 in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with gentle agitation to form multilamellar vesicles.

    • Sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of defined pore size to produce small unilamellar vesicles.

  • Purification and Characterization:

    • Remove unencapsulated HI-6 by dialysis or size exclusion chromatography.

    • Characterize the liposomes for size, polydispersity index, and zeta potential using dynamic light scattering.

    • Determine the encapsulation efficiency and drug loading by lysing the liposomes with a suitable solvent and quantifying the HI-6 content using a validated analytical method (e.g., HPLC).

  • In-Vivo Evaluation:

    • Administer the prepared PEG-LP-HI-6 formulation intravenously to your animal model following soman exposure.

    • Include control groups receiving saline, free HI-6, and non-PEGylated liposomal HI-6.

    • Monitor survival rates, neurotoxic symptoms, and perform pharmacokinetic analysis by collecting blood samples at various time points to determine the HI-6 concentration.

    • At the end of the experiment, collect brain tissue to assess AChE reactivation levels.

Issue 3: HI-6 Instability in Aqueous Solution

Question: I am preparing stock solutions of HI-6 for my experiments and am concerned about its stability. What are the optimal conditions for storing HI-6 solutions?

Answer: HI-6 is susceptible to degradation in aqueous solutions, particularly at neutral and alkaline pH.[13]

  • pH: The maximal stability of HI-6 in aqueous solution is in the acidic range, specifically between pH 2 and 3.[14] At neutral pH (7.4), the primary degradation pathway involves the attack on the oxime group.[13]

  • Concentration: The rate of decomposition increases with increasing HI-6 concentration.[14]

  • Temperature: As with most chemical reactions, lower temperatures will slow the degradation rate.

Recommendation: For optimal stability, it is recommended to store aqueous solutions of HI-6 at a concentration not exceeding 0.1 M, at a pH of 2.5, and at low temperatures (e.g., 4°C for short-term storage or frozen for long-term storage).[14] Always prepare fresh solutions for your experiments whenever possible.

Data Presentation

Table 1: Comparative Efficacy of Free HI-6 vs. PEGylated Liposomal HI-6 (PEG-LP-HI-6) in Soman-Poisoned Rats

Treatment GroupSurvival Rate (24h)Mean Survival Time (h)
Saline0%<1
Free HI-60%<1
LP-HI-630%~8
PEG-LP-HI-670%>24

Data adapted from in-vivo studies.[3]

Table 2: Pharmacokinetic Parameters of Free HI-6 vs. PEGylated Liposomal HI-6 (PEG-LP-HI-6)

Formulationt1/2 (h)MRT (h)AUC (µg·h/mL)
Free HI-6~0.5~0.4~50
PEG-LP-HI-61.47 ± 0.291.44 ± 0.07Significantly Increased

Data adapted from pharmacokinetic studies.[3][4]

Visualizations

Soman_AChE_Inhibition_Reactivation cluster_0 Normal Cholinergic Synapse cluster_1 Soman Intoxication cluster_2 HI-6 Intervention ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Hydrolysis Soman Soman AChE_inhibited Inhibited AChE (Phosphonylated) Soman->AChE_inhibited Inhibition AChE_aged Aged Inhibited AChE (Reactivation Resistant) AChE_inhibited->AChE_aged Aging (Rapid) HI6 HI-6 AChE_reactivated Reactivated AChE AChE_inhibited->AChE_reactivated HI6_phosphonylated Phosphonylated HI-6 AChE_inhibited->HI6_phosphonylated HI6->AChE_inhibited Reactivation HI6->AChE_aged Ineffective

Caption: Mechanism of Soman-AChE inhibition and HI-6 reactivation.

HI6_Enhancement_Strategies cluster_Pharmaco Pharmacokinetic Improvement cluster_CNS CNS Delivery cluster_Adjunct Adjunct Therapies HI6_Efficacy Enhancing HI-6 Efficacy Liposomes Liposomal Encapsulation (e.g., PEGylated) HI6_Efficacy->Liposomes RepeatedDosing Repeated Dosing Regimen HI6_Efficacy->RepeatedDosing Nanoparticles Brain-Targeted Nanoparticles (e.g., TF-MSNs) HI6_Efficacy->Nanoparticles Liposomes_CNS PEGylated Liposomes HI6_Efficacy->Liposomes_CNS Atropine Atropine (Anticholinergic) HI6_Efficacy->Atropine Diazepam Diazepam/Midazolam (Anticonvulsant) HI6_Efficacy->Diazepam ProlongedHalfLife ProlongedHalfLife Liposomes->ProlongedHalfLife Prolongs Half-Life MaintainedConcentration MaintainedConcentration RepeatedDosing->MaintainedConcentration Maintains Therapeutic Concentration BBB_Penetration BBB_Penetration Nanoparticles->BBB_Penetration Improves BBB Penetration IncreasedCNS_Conc IncreasedCNS_Conc Liposomes_CNS->IncreasedCNS_Conc Increases CNS Concentration SymptomControl SymptomControl Atropine->SymptomControl Controls Muscarinic Symptoms SeizureControl SeizureControl Diazepam->SeizureControl Controls Seizures

Caption: Strategies to enhance the in-vivo efficacy of HI-6.

References

  • Gao, Y., et al. (2022). HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning. Journal of Drug Targeting, 31(3), 304-313. [Link]

  • CHEMM. (n.d.). HI-6. Medical Countermeasures Database. Retrieved from [Link]

  • Jara, V. V., et al. (2020). Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review. Journal of Biomedical Science, 27(1), 23. [Link]

  • Persson, S. A., et al. (2002). Cardiopulmonary effects of HI-6 treatment in soman intoxication. Journal of Applied Toxicology, 22(2), 127-134. [Link]

  • Clement, J. G. (1984). HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat. Biochemical Pharmacology, 33(18), 2931-2934. [Link]

  • Sket, D., & Brzin, M. (1985). Mechanism of action of HI-6 on soman inhibition of acetylcholinesterase in preparations of rat and human skeletal muscle; comparison to SAD-128 and PAM-2. Archives of Toxicology, 57(3), 169-173. [Link]

  • Malhotra, R. C., et al. (2007). Preparation of Oxime HI-6 (Dichloride and Dimethanesulphonate) - Antidote against Nerve Agents. Defence Science Journal, 57(5), 735-740. [Link]

  • Lundy, P. M., et al. (1998). The pharmacokinetics and pharmacodynamics of two HI-6 salts in swine and efficacy in the treatment of GF and soman poisoning. Toxicology, 131(2-3), 127-136. [Link]

  • van der Meer, C., et al. (1991). Therapeutic efficacy of HI-6 in soman-poisoned marmoset monkeys. Journal of Applied Toxicology, 11(1), 41-46. [Link]

  • Wikipedia. (2024). Diazepam. [Link]

  • Cassel, G., et al. (1997). Pharmacokinetics and effects of HI 6 in blood and brain of soman-intoxicated rats: a microdialysis study. Toxicology and Applied Pharmacology, 144(1), 110-117. [Link]

  • Gao, Y., et al. (2022). HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning. Journal of Drug Targeting, 31(3), 304-313. [Link]

  • Sama, D. M., et al. (2023). Mitigating organophosphate nerve agent, soman (GD), induced long-term neurotoxicity: Saracatinib, a Src Tyrosine Kinase inhibitor, as a potential countermeasure. Journal of Neuroinflammation, 20(1), 184. [Link]

  • Kassa, J., et al. (2013). Transdermal penetration of the acetylcholinesterase reactivator HI-6 in a rat model. Acta Medica, 56(4), 143-147. [Link]

  • Sket, D., & Brzin, M. (1986). Effect of HI-6, applied into the cerebral ventricles, on the inhibition of brain acetylcholinesterase by soman in rats. Acta Pharmaceutica Jugoslavica, 36(3), 339-345. [Link]

  • Wikipedia. (2024). Hydrocephalus. [Link]

  • Lee, J. E., et al. (2020). Rapid-releasing of HI-6 via brain-targeted mesoporous silica nanoparticles for nerve agent detoxification. Nanoscale, 12(1), 127-137. [Link]

  • de Lange, J., et al. (1990). Comparison of the efficacy of single or repeated HI-6 treatment following soman poisoning in guinea pigs and marmoset monkeys. Archives of Toxicology, 64(5), 407-412. [Link]

  • Wikipedia. (2024). VX (nerve agent). [Link]

  • Inns, R. H., & Leadbeater, L. (1983). Comparison of several oximes against poisoning by soman, tabun and GF. Fundamental and Applied Toxicology, 3(4), 284-288. [Link]

  • Lammirato, A., et al. (1985). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 57(3), 174-180. [Link]

  • Chambers, J. E., et al. (2020). Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes. Chemico-Biological Interactions, 328, 109193. [Link]

  • Worek, F., et al. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 94(7), 2275-2292. [Link]

  • Arduini, F., et al. (2021). Catalytic Degradation of Nerve Agents. Catalysts, 11(10), 1205. [Link]

  • Musilek, K., et al. (2011). OXIMES AS INHIBITORS OF ACETYLHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. Current Organic Chemistry, 15(16), 2846-2853. [Link]

  • Al-Zahrani, A. Y., & Bahr, B. A. (2019). Steps and energetics of aged sarin-/soman-inhibited AChE reactivation with b-aminoalcohol molecule 2. Journal of Biomolecular Structure and Dynamics, 37(14), 3767-3777. [Link]

  • Reiter, G., et al. (1987). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 59(5), 333-337. [Link]

  • Dawson, R. M. (1994). Review of oximes in the antidotal treatment of poisoning by organophosphorus nerve agents. Journal of Applied Toxicology, 14(5), 317-331. [Link]

  • Shinde, V. (2020). Peptides and Probable Degradation Pathways. Veeprho. [Link]

  • Clement, J. G., & Shiloff, D. M. (1986). Successful oxime therapy one hour after soman intoxication in the rat. Fundamental and Applied Toxicology, 6(1), 167-171. [Link]

  • Bojo, S., et al. (2023). The Psychological Impact of In Vitro Fertilization (IVF): A Gender Systematic Review. Medicina, 59(12), 2110. [Link]

  • Wikipedia. (2024). Thalidomide. [Link]

  • European Society of Radiology. (2024). ECR 2026 – Rays of Knowledge. [Link]

Sources

Correcting for hydrate water weight in Asoxime dosage calculations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asoxime Dosage Calculations

A Guide for Researchers on Correcting for Hydrate Water Weight

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with hydrated compounds. The following information provides essential guidance on a critical, yet often overlooked, aspect of experimental accuracy: correcting for the water of hydration in dosage and stock solution calculations. Using the hypothetical compound "Asoxime Dichloride Dihydrate" as an example, we will walk through the principles, troubleshooting steps, and best practices to ensure your results are accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is a hydrated compound, and why does it affect my dosage calculations?

A hydrated compound is a substance that includes water molecules as part of its crystal structure.[1] These water molecules, known as "water of hydration," are present in a fixed ratio to the primary molecule. When you weigh a hydrated compound, you are weighing both the active molecule and the associated water.

Q2: How do I know if my compound is hydrated?

The definitive source for this information is the Certificate of Analysis (CoA) provided by the manufacturer.[3][4] The CoA is a legal document that verifies the quality and specifications of a specific batch of a chemical.[5]

  • Look for the Chemical Formula: The formula on the CoA and the product label will indicate the presence of water. For example, "Asoxime Dichloride Dihydrate" might be written as C₁₅H₂₄N₂O₂ · 2HCl · 2H₂O. The · 2H₂O explicitly states that there are two moles of water for every one mole of the Asoxime Dichloride salt.

  • Check the Formula Weight (FW): The CoA will list the FW of the hydrated compound. You can cross-reference this with the molecular weight of the anhydrous form to confirm the level of hydration.[6]

Q3: What is the difference between Molecular Weight (MW) and Formula Weight (FW)?

While often used interchangeably, there's a subtle distinction. Molecular Weight (MW) typically refers to the mass of a single molecule. Formula Weight (FW) is a broader term that represents the sum of the atomic weights of the elements in a compound's empirical formula. For hydrated salts, the FW is the most accurate term as it includes the mass of the active molecule, any associated salts (like HCl), and the water of hydration.[2] Always use the FW provided on the CoA for your calculations.[6]

Q4: Can't I just heat the compound to remove the water?

While heating can remove water from some hydrates, it is strongly discouraged as a routine laboratory practice for dosage preparation.[1]

  • Risk of Decomposition: Many organic compounds, particularly complex drug molecules, are heat-sensitive and can decompose at temperatures required to drive off water. This would alter the chemical identity and potency of your compound.

  • Incomplete Dehydration: It can be difficult to ensure all water has been removed without specialized equipment like a thermogravimetric analyzer (TGA).

  • Hygroscopicity: Many anhydrous compounds are hygroscopic, meaning they will readily re-absorb moisture from the atmosphere, negating your efforts.

The most reliable and scientifically sound method is to use the hydrated compound as supplied and correct for the water weight in your calculations.

Troubleshooting Guide: Ensuring Accurate Asoxime Dosing

Problem: My experimental results with Asoxime are inconsistent or show lower-than-expected efficacy.

Possible Cause: Incorrect calculation of the amount of Asoxime needed due to failure to account for the water of hydration.

Step-by-Step Protocol for Accurate Dosage Calculation

This protocol will ensure you are delivering the correct amount of the active Asoxime moiety.

Step 1: Scrutinize the Certificate of Analysis (CoA)

Before opening the container, locate the CoA for the specific lot number you are using. Identify the following:

  • Exact Chemical Formula: e.g., Asoxime Dichloride Dihydrate (C₁₅H₂₄N₂O₂ · 2HCl · 2H₂O)

  • Formula Weight (FW): This is the total weight of the hydrated salt.

Step 2: Calculate the Component Molecular Weights

To understand the contribution of the water, calculate the molecular weight of each component.

  • Anhydrous Asoxime (C₁₅H₂₄N₂O₂): Determine its molecular weight from its chemical formula.

  • Counter-ions (e.g., 2HCl): Calculate the weight of the salt component.

  • Water of Hydration (2H₂O): The molecular weight of water (H₂O) is approximately 18.02 g/mol .[7][8] For a dihydrate, this would be 2 * 18.02 = 36.04 g/mol.

Table 1: Example Molecular Weight Breakdown for Asoxime Dichloride Dihydrate

ComponentFormulaMolecular Weight ( g/mol )Contribution to FW
Asoxime (Anhydrous Base)C₁₅H₂₄N₂O₂264.3769.4%
Dichloride Salt2HCl72.9219.1%
Water of Hydration2H₂O36.049.5%
Total (Formula Weight) C₁₅H₂₄N₂O₂·2HCl·2H₂O 381.33 100%

Note: The molecular weights used here are for illustrative purposes.

Step 3: Calculate the Correction Factor

The correction factor is the ratio of the total formula weight (hydrated) to the weight of the component of interest (e.g., the anhydrous active moiety).

Correction Factor = (Formula Weight of Hydrated Compound) / (Molecular Weight of Anhydrous Compound)

Using our example:

Correction Factor = 381.33 g/mol / 264.37 g/mol = 1.442

This factor tells you that you need to weigh out 1.442 mg of the hydrated compound to get 1.0 mg of the active, anhydrous Asoxime.

Step 4: Calculate the Required Mass for Your Stock Solution

To prepare a stock solution, use the standard formula Mass = Concentration × Volume × FW, but ensure you use the correct Formula Weight (the hydrated one).

Example: Prepare 10 mL of a 10 mM stock solution of Asoxime.

  • Desired Moles: 0.010 L * 0.010 mol/L = 0.0001 moles

  • Required Mass (Hydrated): 0.0001 moles * 381.33 g/mol = 0.03813 g = 38.13 mg

You must weigh 38.13 mg of Asoxime Dichloride Dihydrate. If you had mistakenly used the anhydrous MW (264.37 g/mol ), you would have weighed only 26.44 mg, resulting in a final concentration of only 6.9 mM—an error of over 30%.

Workflow Diagram

The following diagram illustrates the decision-making process for accurate preparation of solutions from a hydrated solid.

G cluster_prep Pre-Experiment Preparation cluster_analysis CoA Analysis & Calculation cluster_execution Experimental Execution A Obtain Asoxime Container B Locate Lot-Specific Certificate of Analysis (CoA) A->B C Identify Chemical Formula (e.g., ... · 2H₂O) B->C D Identify Formula Weight (FW) of the Hydrated Compound C->D F Calculate Correction Factor (FW_hydrated / MW_anhydrous) D->F E Calculate MW of Anhydrous Active Moiety E->F G Determine Desired Mass of Active Moiety F->G H Calculate Mass to Weigh: Mass_active * Correction Factor G->H I Weigh Calculated Mass of Hydrated Asoxime H->I J Prepare Stock Solution to Final Volume I->J

Caption: Workflow for accurate weighing of hydrated compounds.

References

  • Vertex AI Search. Creating a solution of a given molarity of an hydrated compound. (2024-03-07).
  • Vertex AI Search. Determining the Formula of a Hydrate.
  • Chemistry LibreTexts. 2.12: Hydrates. (2019-07-07). Available from: [Link]

  • The Organic Chemistry Tutor. How To Find The Empirical Formula of a Hydrated Ionic Compound. (2020-07-13). YouTube. Available from: [Link]

  • Vertex AI Search. Water (H2O) molar mass.
  • Vertex AI Search. If you have a salt with water of hydration, how do you accurately make a solution?. (2017-12-16).
  • ResearchGate. (PDF) Making Solutions from Hydrated Compounds. (2025-08-10). Available from: [Link]

  • PubMed. Making solutions from hydrated compounds. (2008-05-01). Available from: [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. (2025-08-18). Available from: [Link]

  • Vedantu. What is the molecular weight of water A 21 B 18 C 20 class 11 chemistry CBSE. Available from: [Link]

  • Wayne Breslyn. Molar Mass / Molecular Weight of H2O: Water. (2018-06-01). YouTube. Available from: [Link]

  • DDReg Pharma. What is a Certificate of Analysis (CoA). Available from: [Link]

  • CriticalPoint. API Certificates of Analysis. Available from: [Link]

  • ARL Bio Pharma. Quality Assurance in Pharmaceutical Compounding (QA Part 1): Verification of Certificate of Analysis (CoA). Available from: [Link]

  • LabTAG. Certificate of Analysis (COA): Understanding Its Importance and Key Components. (2024-10-31). Available from: [Link]

Sources

Reducing chromatographic peak tailing for bis-pyridinium oximes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Chromatographic Peak Tailing for Bis-Pyridinium Oximes (e.g., Obidoxime, HI-6, Asoxime)

Ticket ID: BPO-HPLC-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Dicationic" Challenge

Welcome to the technical support portal. If you are analyzing bis-pyridinium oximes (such as Obidoxime, HI-6, or novel K-series antidotes), you are likely encountering severe peak tailing , retention drift , or "shark-fin" peak shapes .

The Root Cause: Bis-pyridinium oximes are quaternary ammonium compounds. They possess a permanent double positive charge (


) regardless of mobile phase pH.
  • Silanol Interaction: The positively charged pyridinium rings act as strong cation exchangers, binding irreversibly to residual negatively charged silanols (

    
    ) on the silica backbone of your column.
    
  • Hydrophilicity: These molecules are extremely polar (LogP < -2.0), causing "dewetting" or phase collapse in standard C18 columns.

This guide provides three validated workflows to resolve these issues, moving from standard Ion-Pairing (IP) to advanced Chaotropic Chromatography.

Module 1: The Mechanism of Failure

To fix the tailing, you must visualize the interaction occurring inside your column.

Diagram: The Silanol Trap vs. The Ion-Pair Shield

The following diagram illustrates why your peaks tail and how Ion-Pairing Agents (IPAs) correct this.

G cluster_0 Scenario A: Standard C18 (Tailing) cluster_1 Scenario B: Ion-Pairing (Symmetrical) Silica Silica Surface (Residual Si-O⁻) ResultA Electrostatic Binding (Severe Tailing) Silica->ResultA Strong Attraction Analyte Bis-Pyridinium Dication (++) Analyte->ResultA IPA Sulfonate IPA (SO3⁻ - Hydrophobic Tail) Complex Neutral Ion Pair [Analyte++ : 2(IPA-)] IPA->Complex AnalyteB Bis-Pyridinium Dication (++) AnalyteB->Complex Electrostatic Pairing C18 C18 Stationary Phase Complex->C18 Partitioning ResultB Hydrophobic Retention (Sharp Peak) C18->ResultB

Figure 1: Mechanism of silanol-induced tailing (A) versus ion-pair shielding (B). The IPA neutralizes the analyte's charge and provides a hydrophobic "tail" for the C18 phase to grip.

Module 2: The "Gold Standard" Protocol (Ion-Pairing)

This is the most robust method for UV detection. It uses long-chain sulfonates to mask the charge.

Reagent Selection Matrix
ReagentStrengthApplicationNotes
Octanesulfonic Acid (OSA) HighRecommended. Best for separating K-series oximes from biological matrix.Requires long equilibration.
Heptanesulfonic Acid MediumGood for less hydrophilic oximes.Slightly faster equilibration than OSA.
TFA (Trifluoroacetic Acid) LowNOT Recommended. Too weak to mask the dicationic charge of bis-pyridiniums.Will result in broad peaks.
Protocol A: Optimized IP-HPLC for Obidoxime/HI-6
  • Column: C18 (End-capped, Base-Deactivated), 5 µm, 150 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strict control required).

  • Detection: UV @ 280 nm (Obidoxime) or 300 nm (HI-6).

Mobile Phase Preparation:

  • Aqueous Phase (Buffer): Dissolve Sodium 1-Octanesulfonate (SOS) at 2.5 g/L (approx. 11 mM) in water.

    • Why 2.5 g/L? Lower concentrations (e.g., 1.0 g/L) often fail to separate the analyte from the solvent front or biological matrix peaks (Szegi et al., 2010).

  • pH Adjustment: Adjust pH to 2.5 - 3.0 using Orthophosphoric Acid (

    
    ).
    
    • Critical: Do NOT use HCl (corrosive to steel) or Acetate (high UV cutoff).

  • Organic Modifier: Mix Buffer:Acetonitrile in a 80:20 (v/v) ratio.

  • Equilibration: Flush column with 30-50 column volumes. IP reagents adsorb slowly to the stationary phase.

Module 3: The "Chaotropic" Alternative (High Efficiency)

If Ion-Pairing fails or equilibration is too slow, use Chaotropic Chromatography. This uses "chaos-making" salts to disrupt the hydration shell of the quaternary amine, forcing it onto the stationary phase without the "sticky" downsides of soap-like IPAs.

The Hofmeister Series (Efficacy)


For bis-pyridinium oximes, you need strong chaotropes like Perchlorate (

) or Hexafluorophosphate (

).
Protocol B: Chaotropic Mobile Phase
  • Safety Warning: Perchlorates can be explosive when dried with organics. Never let the mobile phase dry out in the system. Flush lines with water before and after use.

  • Mobile Phase: 20 mM

    
     (Sodium Perchlorate) + 0.1% 
    
    
    
    (Perchloric acid) in Water : Acetonitrile (85:15).
  • Mechanism: The perchlorate anion forms a tight ion pair with the pyridinium cation, reducing its effective radius and allowing it to interact with the hydrophobic C18 phase.

  • Benefit: Often yields sharper peaks than OSA and equilibrates in <10 minutes.

Module 4: Troubleshooting Guide (FAQ)

Q1: I am using TFA, but my peaks are still tailing (As > 2.0). Why? A: TFA is an excellent proton donor but a poor ion-pairing agent for permanent dications. The interaction between TFA and the quaternary amine is too weak to compete with the silanols. Switch to Octanesulfonic Acid (OSA) or Perchlorate.

Q2: My retention times are drifting downwards over the day. A: This is a classic symptom of Ion-Pair depletion .

  • Temperature: IP retention is highly thermosensitive. Ensure your column oven is stable (

    
    ).
    
  • Equilibration: You likely did not equilibrate long enough. IP reagents modify the surface; this takes time. Recycle your mobile phase overnight at a low flow rate (0.2 mL/min) to saturate the column.

Q3: Can I use these methods with Mass Spectrometry (LC-MS)? A: NO.

  • OSA/SOS: Non-volatile. Will ruin your MS source.

  • Perchlorate: Dangerous in MS source (explosion risk/corrosion).

  • Solution: For LC-MS, you must switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[1] Use a bare silica or Zwitterionic column with an Ammonium Formate/Acetonitrile gradient (high organic start).

Module 5: Decision Workflow

Use this logic tree to select the correct method for your lab.

DecisionTree Start Start: Method Development for Bis-Pyridinium Oximes Detector Select Detector Start->Detector UV UV / PDA Detector->UV MS Mass Spec (MS/MS) Detector->MS Speed Priority: Speed or Robustness? UV->Speed MS_Path USE HILIC MODE Column: Bare Silica / ZIC-HILIC MP: ACN/Ammonium Formate MS->MS_Path Speed_Fast Speed (High Throughput) Speed->Speed_Fast Speed_Robust Robustness (Regulated Env) Speed->Speed_Robust Chaotropic USE CHAOTROPIC SALT Reagent: NaClO4 or KPF6 Pros: Fast Equilibration, Sharp Peaks Cons: Safety Risks Speed_Fast->Chaotropic IP USE ION PAIRING Reagent: Octanesulfonate (OSA) Pros: Standard Pharma Method Cons: Slow Equilibration Speed_Robust->IP

Figure 2: Method selection decision tree based on detection mode and laboratory constraints.

References

  • Szegi, P., et al. (2010). "Pyridinium aldoxime analysis by HPLC: The method for studies on pharmacokinetics and stability." Analytical and Bioanalytical Chemistry, 397(2), 579-586.

  • Bocian, S., & Buszewski, B. (2012).[2] "Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding." Journal of Separation Science, 35(10-11), 1191-1200.

  • Flieger, J., & Czajkowska-Żelazko, A. (2021). "Chaotropic salts impact in HPLC approaches for simultaneous analysis of hydrophilic and lipophilic drugs." International Journal of Molecular Sciences, 22(11), 6033.

  • Waters Corporation. (n.d.). "Silanol Activity and Peak Shape." Waters Knowledge Base.

Sources

Validation & Comparative

Asoxime Chloride (HI-6) vs. Pralidoxime (2-PAM): Reactivation Kinetics & Therapeutic Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Pralidoxime (2-PAM) , the current standard-of-care oxime in the US, and Asoxime Chloride (HI-6) , a bis-pyridinium oxime widely regarded as a superior broad-spectrum alternative.

The verdict for researchers: HI-6 demonstrates significantly superior reactivation kinetics (


) and binding affinity (

) against Soman (GD) and Cyclosarin (GF) , agents against which 2-PAM is therapeutically ineffective. Both oximes exhibit comparable efficacy against Sarin (GB) and VX , while both struggle to reactivate Tabun (GA) -inhibited acetylcholinesterase (AChE) due to steric hindrance and lone-pair repulsion at the active site.
Mechanistic Architecture

The core function of both oximes is the nucleophilic displacement of the organophosphate (OP) moiety from the serine hydroxyl group (Ser203 in human AChE) within the enzyme's active site.

Structural Differentiation:

  • 2-PAM (Mono-pyridinium): A small, rigid molecule. Its single quaternary nitrogen aligns with the peripheral anionic site (PAS), but it lacks the flexibility to navigate the narrow gorge of AChE inhibited by bulky agents like Soman.

  • HI-6 (Bis-pyridinium): Contains two quaternary nitrogens linked by an ether bridge. This "dumbbell" shape allows for dual-site binding (PAS and active site), providing higher affinity (

    
    ) and better orientation for the nucleophilic attack on the phosphorus atom.
    
Pathway Diagram: Inhibition, Reactivation, and Aging

The following diagram illustrates the kinetic competition between oxime reactivation and the irreversible "aging" process (dealkylation).

OximeMechanism AChE Active AChE Inhibited Inhibited AChE (Phosphorylated) AChE->Inhibited Inhibition (k_i) + OP OP Organophosphate (Agent) Aged Aged AChE (Irreversible) Inhibited->Aged Aging (k_aging) Fast for Soman (2-6 min) Reactivated Reactivated AChE + Phosphyl-Oxime Inhibited->Reactivated Reactivation (k_r) Requires Oxime Oxime Oxime (HI-6 or 2-PAM) Oxime->Inhibited Binding (K_D)

Figure 1: Kinetic pathways of AChE inhibition and reactivation.[1][2][3][4][5][6] The critical race is between the reactivation rate (


) and the aging rate (

).
Performance Analysis: Kinetic Data Comparison

The following data synthesizes in vitro human and animal AChE kinetics with in vivo protective ratios (PR).

Table 1: Comparative Kinetic Efficacy (Human AChE Focus)
Target AgentParameterPralidoxime (2-PAM) Asoxime (HI-6) Scientific Verdict
Soman (GD) Reactivation (

)
Negligible / ZeroHigh (

)
HI-6 Superior. 2-PAM cannot fit the Soman-AChE pocket before rapid aging occurs (

).
In Vivo PR ~1.0 (Ineffective)3.0 – 5.0 (Effective)HI-6 is the only viable option for Soman.
Sarin (GB) Reactivation (

)
ModerateHighComparable. HI-6 shows faster kinetics in vitro, but 2-PAM is clinically sufficient.
In Vivo PR High (Effective)High (Effective)Both prevent lethality effectively.[7]
VX Reactivation (

)
ModerateHighComparable. HI-6 has higher affinity (

), but 2-PAM is highly effective.
Tabun (GA) Reactivation (

)
Very LowVery LowBoth Fail. Tabun's lone pair electrons repel the oxime nucleophile.
In Vivo PR ~1.6 (Weak)~2.0 (Weak)Neither is a reliable antidote for Tabun alone.
Cyclosarin (GF) Reactivation (

)
LowHighHI-6 Superior. Similar steric challenges to Soman; 2-PAM fails.

Note on Constants:

  • 
     (Reactivation Rate Constant):  Represents the maximal rate of reactivation.
    [8] *   
    
    
    
    (Dissociation Constant):
    Represents the affinity of the oxime for the inhibited enzyme (lower is better). HI-6 generally exhibits lower
    
    
    (higher affinity) due to its bis-pyridinium structure.
Experimental Protocol: Modified Ellman's Assay

To verify these rates in your own laboratory, use the following standardized workflow based on the modified Ellman method. This protocol measures the regeneration of AChE activity over time in the presence of an oxime.[1][3][9]

Reagents:

  • Source Enzyme: Human Erythrocyte AChE (preferred) or Recombinant Human AChE.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Inhibitors: Sarin/Soman/VX surrogates (if actual agents are unavailable).

Workflow Diagram

EllmanProtocol Step1 1. Inhibition Phase Incubate AChE + OP Agent (>90% Inhibition target) Step2 2. Removal of Excess OP Spin column / Gel filtration (Prevents re-inhibition) Step1->Step2 Step3 3. Reactivation Phase Add Oxime (HI-6 or 2-PAM) Incubate at 37°C for t = 1-60 min Step2->Step3 Step4 4. Activity Measurement Add ATCh + DTNB Measure Absorbance @ 412nm Step3->Step4 Step5 5. Data Analysis Plot ln(1 - Activity_t / Activity_max) Slope = k_obs Step4->Step5

Figure 2: Step-by-step workflow for determining oxime reactivation kinetics (


).

Calculation of Constants: The observed rate constant (


) is derived from the slope of the pseudo-first-order plot. The second-order reactivation rate constant (

), which accounts for oxime affinity, is calculated as:

(Valid when [Oxime] <<

)
Clinical & In Vivo Context

While kinetic data favors HI-6, biological factors complicate the comparison.

  • Blood-Brain Barrier (BBB) Penetration: Both 2-PAM and HI-6 are quaternary ammonium compounds (permanently charged), making them lipophobic.

    • 2-PAM: Penetration is approx. 10% of plasma levels.

    • HI-6: Penetration is similarly poor (approx. 10-15%).

    • Implication: Neither drug effectively reactivates central (brain) AChE to stop seizures. They primarily restore respiratory muscle function (diaphragm).

  • Therapeutic Window:

    • Soman: Due to rapid aging (

      
       min), HI-6 must be administered almost immediately to be effective. 2-PAM is ineffective regardless of timing.
      
    • VX/Sarin: Both oximes have a wider therapeutic window as aging occurs over hours (Sarin ~5h, VX ~40h).

References
  • Koplovitz, I., & Stewart, J. R. (1994). A comparison of the efficacy of HI-6 and 2-PAM against soman, tabun, sarin, and VX in the rabbit.[7] Toxicology Letters, 70(3), 269–279.[10] Link

  • Worek, F., et al. (2002). Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates.[11] Archives of Toxicology, 76(9), 523–529. Link

  • Lundy, P. M., et al. (1992). Comparison of several oximes against poisoning by soman, tabun and GF.[10] Toxicology, 72(1), 99-105. Link

  • Thiermann, H., et al. (2013). Reactivation of nerve agent-inhibited human acetylcholinesterase by obidoxime, HI-6 and obidoxime+HI-6: Kinetic in vitro study. Chemico-Biological Interactions, 206(3), 518-522. Link

  • Sakurada, K., et al. (2003). Pralidoxime iodide (2-PAM) penetrates across the blood-brain barrier. Neurochemical Research, 28(9), 1401-1407. Link

Sources

Comparative Evaluation: HI-6 Oxime Efficacy vs. Atropine Monotherapy in Organophosphate Neuroprotection

[1]

Executive Summary

Product: HI-6 (Aspon) – Bispyridinium Oxime Comparator: Atropine Sulfate (Muscarinic Antagonist) Verdict: Synergistic Necessity. [1]

While Atropine is the standard of care for preventing immediate lethality from peripheral respiratory secretions and bradycardia in organophosphate (OP) poisoning, it fails to address the root cause: acetylcholinesterase (AChE) inhibition. HI-6 acts as the molecular reactivator. Experimental data confirms that Atropine monotherapy frequently results in "functional survival"—animals survive the acute phase but suffer profound, permanent neuropathology (seizure-induced brain damage). The addition of HI-6 significantly reduces neuronal necrosis, particularly in the hippocampus and piriform cortex, by reactivating AChE and reducing the central cholinergic burden, even with limited Blood-Brain Barrier (BBB) penetration.

Mechanistic Divergence: Reactivation vs. Blockade

To understand the neuroprotective gap between the two agents, one must analyze their site of action. Atropine treats the symptom (receptor overstimulation); HI-6 treats the lesion (enzyme inactivation).

Figure 1: Synaptic Mechanism of Action

This diagram illustrates the causality: Atropine blocks the receptor downstream, while HI-6 removes the OP agent from the enzyme upstream.

SynapticMechanismOPOrganophosphate(Soman/VX)AChEAcetylcholinesterase(AChE)OP->AChE PhosphorylatesAChAcetylcholine(Accumulation)AChE->ACh Fails to hydrolyzeReceptorMuscarinicReceptorACh->Receptor OverstimulationSeizuresCholinergic Storm(Seizures/Necrosis)Receptor->Seizures ExcitotoxicityHI6HI-6 Oxime(Reactivator)HI6->AChE Reactivates Enzyme(Displaces OP)ProtectionNeuroprotection(Preserved Tissue)HI6->Protection Reduces ACh LoadAtropineAtropine(Antagonist)Atropine->Receptor Blocks BindingAtropine->Seizures Incomplete Blockade(Central Failure)

Caption: HI-6 targets the inhibited enzyme (upstream), while Atropine competitively blocks receptors (downstream). Atropine alone often fails to halt central excitotoxicity.

Critical Analysis: The Neuroprotective Gap

The following analysis synthesizes data from rodent models (Wistar rats and Guinea pigs) challenged with Soman (GD), the most resistant nerve agent due to its rapid "aging" rate.

A. Survival Efficacy (Lethality)

Atropine alone can prevent death in mild poisoning by keeping the heart beating and airways dry. However, in challenges exceeding 2x LD50, Atropine monotherapy shows a steep drop in efficacy.

  • Data Insight: In guinea pigs challenged with Soman, HI-6 alone had little effect on survival.[1] Atropine alone improved survival but plateaued. The combination increased the Protective Ratio (PR) significantly, often >5x LD50.

B. Neuroprotection (Histology & Biochemistry)

This is the core differentiator. Survivors of Atropine monotherapy often exhibit severe neuropathology.

  • The "Zombie" Effect: Animals treated only with Atropine may survive 24 hours but display severe status epilepticus (SE). Histology reveals extensive necrosis in the piriform cortex, amygdala, and hippocampus .

  • HI-6 Contribution: The addition of HI-6 (50 mg/kg) to Atropine (10 mg/kg) significantly reduces Fluoro-Jade B positive cells (a marker of degenerating neurons).[1][2]

  • Biochemical Markers: Soman induces upregulation of stress proteins c-Fos, Bax, and Calpain . The HI-6 regimen reduces these markers to near-control levels, whereas Atropine alone does not prevent their upregulation.

Comparative Data Summary
FeatureAtropine Sulfate Alone (Baseline)HI-6 (Adjunct to Atropine)
Primary Target Muscarinic Receptors (Peripheral > Central)Phosphorylated AChE (Peripheral + Central*)
Survival (2x LD50 Soman) ~40-60% (High morbidity)80-100% (Improved morbidity)
Seizure Control Poor (Does not stop GABAergic collapse)Moderate (Reduces cholinergic drive)
Neuropathology (Fluoro-Jade B) High necrosis (Hippocampus/Cortex)Significantly Reduced
AChE Reactivation 0% (None)~40% (Plasma/RBC)
Blood-Brain Barrier Good penetrationLimited (5-10%), but sufficient for protection

> Note on BBB: While HI-6 is hydrophilic and crosses the BBB poorly compared to lipophilic drugs, experimental evidence confirms it reduces central neuropathology. This is hypothesized to occur via either minor penetration acting on critical central thresholds or a "peripheral sink" effect where reactivated blood AChE scavenges the nerve agent.

Validated Experimental Protocol

To objectively evaluate HI-6, you must utilize a Soman-induced seizure model . Soman is chosen because it is resistant to standard oximes (like 2-PAM), making it the benchmark for HI-6 efficacy testing.

Phase 1: Preparation & Challenge
  • Subjects: Male Wistar Rats (200–250g).

  • Acclimation: 7 days, standard light/dark cycle.

  • Agent Preparation: Dilute Soman (GD) in saline immediately prior to use. Verify concentration via GC-MS.

  • LD50 Determination: Determine the 24h subcutaneous LD50 of Soman in untreated rats (historical control ~80-100 µg/kg).

Phase 2: Treatment Groups (n=10 per group)
  • Group A (Control): Saline + Soman (1.5x LD50). Expect 100% mortality.

  • Group B (Standard): Atropine Sulfate (10 mg/kg i.m.) + Soman (1.5x LD50).

  • Group C (Test): HI-6 DMS (50 mg/kg i.m.) + Atropine Sulfate (10 mg/kg i.m.) + Soman (1.5x LD50).

Phase 3: Workflow & Readouts
Figure 2: Experimental Workflow

A self-validating protocol ensuring accurate timing of therapeutic intervention.

ProtocolWorkflowcluster_readoutsCritical ReadoutsStartAcclimation(7 Days)ChallengeSoman Challenge(1.5x LD50 s.c.)Start->ChallengeWaitWait 1 min(Systemic Absorption)Challenge->WaitTreatTherapy Injection(Group B vs C)Wait->TreatObsObservation (24h)(Seizure Scoring)Treat->ObsTermEuthanasia &PerfusionObs->TermR1Survival %Obs->R1R2Racine Scale(Seizures)Obs->R2HistoHistopathology(Fluoro-Jade B)Term->HistoR3Neurodegeneration(Cell Count)Histo->R3

Caption: Workflow for evaluating neuroprotection. Treatment is administered 1-minute post-challenge to mimic immediate field response.

Phase 4: Analysis
  • Behavioral Scoring: Use the Racine scale (0-5) to grade seizure severity during the first 4 hours.

  • Perfusion: At 24h, deeply anesthetize survivors (Isoflurane) and transcardially perfuse with 4% Paraformaldehyde (PFA).

  • Staining:

    • Fluoro-Jade B: Specific for degenerating neurons.[1][2]

    • Anti-NeuN: For neuronal nuclei (loss indicates cell death).

    • AChE Assay (Ellman): In a satellite group, sacrifice at 60 min to measure blood/brain AChE activity.

References
  • Koplovitz, I., et al. (1995).[1] "Dose-response effects of atropine and HI-6 treatment of organophosphorus poisoning in guinea pigs." Drug and Chemical Toxicology. Link

  • Kassa, J. (2002). "Review of oximes in the antidotal treatment of poisoning with organophosphorus nerve agents." Journal of Toxicology: Clinical Toxicology. Link

  • Clement, J. G. (1994). "Efficacy of HI-6 against soman: comparison of the dimethanesulfonate and dichloride salts."[1] Archives of Toxicology. Link

  • Myhrer, T., et al. (2004).[3] "Efficacy of antidotes (HI-6, atropine, and diazepam) against soman-induced seizures and brain damage in rats."[1][2] Basic & Clinical Pharmacology & Toxicology. Link

  • Pajouhesh, H., et al. (2014).[2] "Efficacy of antidotes (midazolam, atropine and HI-6) on nerve agent induced molecular and neuropathological changes."[1][2] BMC Neuroscience. Link

  • Shih, T. M., et al. (1996).[4] "Comparison of the efficacy of single or repeated HI-6 treatment following soman poisoning in guinea pigs and marmoset monkeys." Toxicology. Link

Comprehensive Comparison Guide: In Vitro vs. In Vivo Correlation of Asoxime Therapeutic Index

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Asoxime (HI-6) represents a critical evolution in the treatment of organophosphate (OP) nerve agent poisoning. Unlike first-generation oximes such as Pralidoxime (2-PAM) or Obidoxime, Asoxime demonstrates a distinct therapeutic index (TI) profile characterized by exceptional efficacy against Soman (GD) and VX, but limited activity against Tabun (GA).

This guide provides a technical analysis of the In Vitro vs. In Vivo Correlation (IVIVC) for Asoxime. It addresses the "Pharmacokinetic Gap"—the phenomenon where high in vitro potency does not always predict central nervous system (CNS) recovery due to blood-brain barrier (BBB) impermeability. We synthesize experimental data to demonstrate that while Asoxime’s in vivo survival benefit is robust, it is driven primarily by peripheral reactivation (diaphragm and intercostal muscles) rather than central enzyme restoration.

Mechanistic Foundation: The Nucleophilic Attack

To understand the IVIVC data, one must first grasp the molecular mechanism. Asoxime functions as a nucleophile, reactivating Acetylcholinesterase (AChE) inhibited by phosphylation.

Figure 1: Mechanism of AChE Reactivation by Asoxime

AsoximeMechanism OP Organophosphate (Soman/VX) Inhibited Inhibited AChE (Phosphylated Serine) OP->Inhibited AChE Active AChE (Serine-OH) AChE->Inhibited Phosphylation (Inhibition) Complex Michaelis-Menten Complex Inhibited->Complex + Asoxime Aging Aged AChE (Irreversible) Inhibited->Aging Dealkylation (Time-Dependent) Asoxime Asoxime (HI-6) (Nucleophile) Asoxime->Complex Reactivated Reactivated AChE + Phosphylated Oxime Complex->Reactivated Nucleophilic Attack (kr)

Caption: Asoxime attacks the phosphorus atom of the inhibited enzyme. The rate of this reaction (


) competes with the "Aging" process, where the enzyme becomes permanently resistant to reactivation.

In Vitro Performance: Reactivation Kinetics

In a controlled environment (buffer/blood), Asoxime displays superior kinetics against specific nerve agents compared to alternatives.

Comparative Reactivation Data

The following data summarizes the reactivation rate constants (


) and efficacy.

Table 1: In Vitro Reactivation Efficacy Comparison

Target AgentAsoxime (HI-6)ObidoximePralidoxime (2-PAM)Interpretation
Soman (GD) High (

is rapid)
Low / IneffectiveIneffectiveAsoxime is the gold standard for Soman (pre-aging).
Sarin (GB) High ModerateModerateAsoxime shows higher affinity (

) than 2-PAM.
VX High ModerateLowAsoxime is superior in reactivation velocity.
Tabun (GA) Very Low High LowCritical Limitation: Asoxime fails against Tabun; Obidoxime is preferred.
Pesticides LowHigh ModerateObidoxime is generally superior for pesticide (e.g., Paraoxon) poisoning.

Key Insight: In vitro, Asoxime is 3-5x more potent than 2-PAM against Soman-inhibited AChE. This establishes the potential for a high therapeutic index.

In Vivo Performance: The IVIVC Disconnect

While in vitro data predicts enzyme reactivation, in vivo survival depends on Pharmacokinetics (PK) and biodistribution.

The Pharmacokinetic Gap

Asoxime is a bis-pyridinium compound (quaternary ammonium), making it highly polar.

  • Peripheral Distribution: Rapidly distributes to blood and muscle (diaphragm).

  • BBB Penetration: Poor (<5-10%). Microdialysis studies confirm that brain AChE remains inhibited even when plasma levels are therapeutic.

Therapeutic Index & Survival Data

Despite poor brain penetration, Asoxime dramatically improves survival ratios (Protective Ratio =


 with antidote / 

without).

Table 2: In Vivo Protective Ratios (Rat/Rabbit Models)

Poisoning AgentAsoxime + Atropine2-PAM + AtropineObidoxime + AtropineClinical Implication
Soman 2.5 – 5.5 x LD50 ~1.2 x LD50 (No Effect)~1.2 x LD50Asoxime provides survival where others fail.
Sarin >10 x LD50 ~5 x LD50~2 x LD50Asoxime is highly effective at lower serum concentrations.
Tabun ~1.5 x LD50~3 x LD50 >3 x LD50 Asoxime is inferior for Tabun in vivo.

Mechanism of Survival: The correlation here is functional, not central . Asoxime reactivates the diaphragm's AChE, maintaining respiration. The animal survives despite the brain remaining "poisoned" (seizures may persist).

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These are designed to be self-validating systems.

Protocol A: Modified Ellman Assay (In Vitro Reactivation)

Purpose: Determine the reactivation rate constant (


) of Asoxime against OP-inhibited AChE.
  • Enzyme Preparation: Use human erythrocyte AChE (commercially available or isolated).

  • Inhibition Phase: Incubate AChE with OP (e.g., Sarin surrogate) for 15 mins to achieve >90% inhibition.

    • Validation: Measure activity; it must be <10% of baseline.

  • Removal of Excess OP: Pass the mixture through a spin column (Sephadex G-50) to remove free OP (prevents re-inhibition).

  • Reactivation Phase:

    • Add Asoxime at graded concentrations (

      
       to 
      
      
      
      M).
    • Incubate at 37°C.

  • Measurement:

    • At intervals (1, 5, 10, 30 min), take aliquots.

    • Add Acetylthiocholine (substrate) and DTNB (chromogen).

    • Measure Absorbance at 412 nm.

  • Calculation: Plot

    
     vs. time to derive 
    
    
    
    .
Protocol B: In Vivo Protective Ratio Study

Purpose: Determine the Therapeutic Index in a rodent model.

  • Subjects: Male Wistar rats (200-250g).

  • Grouping:

    • Group 1: OP only (Control).

    • Group 2: OP + Atropine (Base therapy).

    • Group 3: OP + Atropine + Asoxime (Test).

  • Challenge: Administer OP (e.g., Soman) subcutaneously. Use an "Up-and-Down" dosing procedure to determine the

    
     for each group.
    
  • Therapy: Administer Asoxime (IM, 10-20 mg/kg) immediately upon signs of poisoning (or 1 min post-challenge).

  • Endpoint: 24-hour survival.

  • Analysis: Calculate Protective Ratio (PR):

    
    
    

IVIVC Workflow Diagram

This diagram illustrates the decision logic for correlating in vitro potency with in vivo outcomes.

Figure 2: IVIVC Assessment Workflow

IVIVC_Workflow cluster_disconnect The IVIVC Gap Screen In Vitro Screen (Ellman Assay) Potency High Reactivation Potency? Screen->Potency Potency->Screen No (Discard) PK_Screen PK / BBB Screen (Microdialysis) Potency->PK_Screen Yes InVivo In Vivo Efficacy (Survival Study) PK_Screen->InVivo Check Peripheral vs Central Outcome Therapeutic Index Determination InVivo->Outcome Calculate Protective Ratio

Caption: The "IVIVC Gap" highlights where a compound may succeed in vitro but fail in vivo due to poor distribution.[1] Asoxime bridges this by ensuring peripheral respiratory survival.

References

  • Kassa, J. (2002). Review of oximes in the antidotal treatment of poisoning with organophosphorus nerve agents. Toxicology.[2][3][4] Link

  • Worek, F., et al. (2004). Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds. Archives of Toxicology. Link

  • Lundy, P. M., et al. (1992). A comparison of the efficacy of HI6 and 2-PAM against soman, tabun, sarin, and VX in the rabbit.[4] Toxicology.[2][3][4] Link

  • Shih, T. M., et al. (1991). A comparison of cholinergic effects of HI-6 and pralidoxime-2-chloride (2-PAM) in soman poisoning.[5] Toxicology and Applied Pharmacology. Link

  • Cassell, G., et al. (2014). Pharmacokinetics and effects of HI 6 in blood and brain of soman-intoxicated rats: a microdialysis study. Toxicology and Applied Pharmacology. Link

  • Karasova, J. Z., et al. (2013). Intravenous application of HI-6 salts (dichloride and dimethansulphonate) in pigs: comparison with pharmacokinetics profile after intramuscular administration. Drug Testing and Analysis.[4][6] Link

Sources

A Comparative Analysis of HI-6 and Novel Non-Quaternary Oximes in the Treatment of Organophosphate Poisoning

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the benchmark acetylcholinesterase (AChE) reactivator, HI-6, against emerging novel non-quaternary oximes for the treatment of organophosphate (OP) nerve agent and pesticide poisoning. We will delve into the mechanistic nuances, comparative efficacy based on experimental data, and the critical advancements that non-quaternary structures offer, particularly in overcoming the blood-brain barrier.

The Challenge of Organophosphate Poisoning and the Role of AChE Reactivators

Organophosphate (OP) compounds, a class of highly toxic chemicals used as nerve agents (e.g., Sarin, Soman, VX) and pesticides, exert their devastating effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in a cholinergic crisis characterized by a cascade of debilitating and life-threatening symptoms, including seizures, respiratory distress, and paralysis.[2]

The standard therapeutic intervention for OP poisoning involves a combination of an antimuscarinic agent, like atropine, to block the effects of excess acetylcholine, and an AChE reactivator, typically an oxime.[3] Oximes function by nucleophilically attacking the phosphorus atom of the OP bound to the serine residue in the AChE active site, thereby cleaving the bond and restoring enzyme function.

For decades, quaternary pyridinium oximes, such as pralidoxime (2-PAM) and the more potent HI-6, have been the cornerstone of antidotal therapy. However, their permanent positive charge significantly limits their ability to cross the blood-brain barrier (BBB), leaving the central nervous system (CNS) vulnerable to the toxic effects of nerve agents.[2] This critical limitation has driven the development of novel, non-quaternary oximes designed to penetrate the CNS and provide more comprehensive protection.

HI-6: The Quaternary Benchmark

HI-6 (asoxime chloride) is a bis-pyridinium oxime that has demonstrated superior efficacy compared to 2-PAM against several nerve agents, particularly soman.[1] It is considered a broad-spectrum reactivator for peripheral AChE inhibited by various OPs, including sarin, cyclosarin, and VX.[1] However, its efficacy against tabun is limited.[1]

The primary drawback of HI-6, inherent to its quaternary structure, is its poor penetration of the BBB.[4] While it effectively reactivates AChE in the peripheral nervous system, its inability to reach the brain means it cannot counteract the centrally-mediated effects of OP poisoning, such as seizures and subsequent neuronal damage.

The Advent of Non-Quaternary Oximes: A Paradigm Shift

The quest for CNS-active AChE reactivators has led to the exploration of non-quaternary oximes. By eliminating the permanent positive charge, these molecules exhibit increased lipophilicity, theoretically enabling them to traverse the BBB.[2] This crucial advantage could lead to a more complete therapeutic intervention, addressing both peripheral and central cholinergic crises.

This guide will focus on a comparative analysis of HI-6 against representative examples of these promising novel non-quaternary reactivators.

Comparative Efficacy: In Vitro and In Vivo Data

The performance of AChE reactivators is evaluated through a combination of in vitro and in vivo studies. In vitro assays determine the reactivation kinetics of the oxime with inhibited AChE, while in vivo studies in animal models assess the overall protective efficacy of the antidote against a lethal dose of an OP agent.

In Vitro Reactivation Efficacy

The intrinsic ability of an oxime to reactivate OP-inhibited AChE is a key determinant of its potential therapeutic value. This is often quantified by the reactivation rate constant (k_r).

CompoundTarget EnzymeInhibitorReactivation Rate (k_obs, min⁻¹)Fold-Increase vs. HI-6Reference
HI-6 Butyrylcholinesterase (BChE)VX1.4 x 10⁻³-[2]
PCM-0211955 (Benzaldoxime derivative)Butyrylcholinesterase (BChE)VX5.2 x 10⁻²~37[2]
PCM-0212399 (Pyridine amidoxime derivative)Butyrylcholinesterase (BChE)VX3.5 x 10⁻²~25[2]
PCM-0211088 (Benzamidoxime derivative)Butyrylcholinesterase (BChE)VX4.4 x 10⁻²~31[2]

Note: Data for novel oximes are from studies on butyrylcholinesterase (BChE), a related enzyme often used in initial screening. While not identical to AChE, these results provide a strong indication of reactivation potential.

In Vivo Protective Efficacy

The protective index (PI) is a crucial in vivo metric, calculated as the ratio of the LD50 of the nerve agent in treated animals to the LD50 in untreated animals. A higher PI indicates greater protective efficacy.

AntidoteNerve AgentAnimal ModelProtective Index (PI)Reference
HI-6 (with atropine)Sarin (GB)/GF combinationMouse>1.5 (Calculated from ED50)[5]
HI-6 (with atropine)Tabun (GA)Rat2[6]
HI-6 (with atropine)Cyclosarin (GF)Mouse3.15[3]
L10R1 (non-oxime) (with atropine)Sarin (GB) (2xLD50)Mouse100% survival[2]

Note: Direct PI comparisons for novel non-quaternary oximes are still emerging in the literature. The 100% survival of L10R1 against a 2xLD50 sarin challenge is a highly promising result.

Blood-Brain Barrier Permeability: The Critical Advantage

The defining feature of non-quaternary oximes is their predicted ability to cross the BBB. While direct quantitative in vivo BBB penetration data in humans is not available, preclinical studies and computational predictions strongly support this hypothesis. For instance, the predicted LogBB (a measure of blood-brain barrier permeability) for the non-oxime reactivator L10R1 is significantly higher than that of HI-6, suggesting better CNS penetration.[2] This is further supported by observations in animal studies where mice treated with L10R1 after sarin exposure showed only mild CNS symptoms compared to those treated with HI-6 who experienced slight seizures.[2]

Structural and Mechanistic Comparisons

The fundamental difference between HI-6 and novel non-quaternary oximes lies in their chemical structure, which dictates their physicochemical properties and biological activity.

Chemical Structures

G cluster_0 Quaternary Oxime: HI-6 cluster_1 Non-Quaternary Oxime Examples HI6 HI-6 (Asoxime Chloride) L10R1 L10R1 (Mannich Phenol) RS194B RS194B

Caption: Chemical structures of HI-6 and representative novel non-quaternary reactivators.

HI-6 possesses two pyridinium rings, each with a permanent positive charge, making it a dicationic molecule. In contrast, non-quaternary oximes like the Mannich phenol L10R1 and RS194B lack these permanent charges, resulting in a more lipophilic character.[2][7]

Mechanism of Action and Reactivation

AChE_Reactivation cluster_AChE AChE Active Site AChE AChE-Ser-OH Inhibited_AChE AChE-Ser-O-P(O)(OR)R' AChE->Inhibited_AChE Oxime_OP Oxime-OP Complex Inhibited_AChE->Oxime_OP OP Organophosphate (OP) OP->AChE Inhibition Oxime Oxime (R-C=N-OH) Oxime->Inhibited_AChE Reactivation Regenerated_AChE AChE-Ser-OH Oxime_OP->Regenerated_AChE

Caption: General mechanism of AChE inhibition by organophosphates and reactivation by oximes.

Both HI-6 and non-quaternary oximes follow the same fundamental reactivation mechanism. The oxime nitrogen deprotonates to form a highly nucleophilic oximate anion, which then attacks the phosphorus atom of the OP-AChE conjugate. This forms a transient intermediate that subsequently breaks down, releasing the regenerated, active AChE and an oxime-OP complex. The key difference lies in the ability of the uncharged oximes to reach the CNS to perform this function.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.

In Vitro AChE Reactivation Assay (Ellman's Method)

This assay spectrophotometrically measures the activity of AChE by detecting the production of thiocholine from the substrate acetylthiocholine.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 7.4)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

    • AChE solution (e.g., from human erythrocytes or electric eel) of known activity.

    • Organophosphate inhibitor solution (e.g., paraoxon, diisopropyl fluorophosphate - DFP).

    • Oxime solutions (HI-6 and novel non-quaternary oximes) at various concentrations.

  • Enzyme Inhibition:

    • Incubate a known concentration of AChE with the organophosphate inhibitor in phosphate buffer for a specific time (e.g., 30 minutes) to achieve a desired level of inhibition (typically >90%).

  • Reactivation:

    • Add the oxime solution to the inhibited AChE preparation and incubate for various time points. Include a control with no oxime.

  • Activity Measurement:

    • In a 96-well plate, add the following to each well in order:

      • Phosphate buffer

      • DTNB solution

      • Reactivated enzyme sample (or control)

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of reactivation for each oxime concentration and time point relative to the activity of the uninhibited enzyme.

    • Determine the reactivation rate constant (k_r) by plotting the data according to appropriate kinetic models.

Ellman_Assay Start Start Inhibit Inhibit AChE with Organophosphate Start->Inhibit Reactivate Add Oxime (HI-6 or Novel) Inhibit->Reactivate Measure Add DTNB and ATCI Reactivate->Measure Read Measure Absorbance at 412 nm Measure->Read Analyze Calculate Reactivation Rate Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro AChE reactivation assay using Ellman's method.

In Vivo Rodent Model of Organophosphate Poisoning and Antidote Efficacy

This protocol outlines a general procedure for assessing the protective efficacy of oximes in a rodent model.

Step-by-Step Protocol:

  • Animal Acclimation and Grouping:

    • Acclimate animals (e.g., mice or rats) to the housing conditions for at least one week.

    • Randomly assign animals to treatment groups (e.g., vehicle control, OP + atropine, OP + atropine + HI-6, OP + atropine + novel oxime).

  • Determination of LD50:

    • Determine the median lethal dose (LD50) of the organophosphate agent in the specific animal strain via the desired route of administration (e.g., subcutaneous, intraperitoneal).

  • Antidote Administration and OP Challenge:

    • Administer the antidote (oxime and atropine) to the respective treatment groups, typically via intraperitoneal or intramuscular injection.

    • After a specified time (e.g., 1-5 minutes), challenge the animals with a predetermined multiple of the LD50 of the organophosphate.

  • Observation and Data Collection:

    • Monitor the animals for a set period (e.g., 24-48 hours) for signs of toxicity (e.g., tremors, convulsions, salivation, respiratory distress) and mortality.

    • Record the time of onset of symptoms and the time of death.

  • Data Analysis:

    • Calculate the percentage of survival in each treatment group.

    • Determine the LD50 of the organophosphate in the presence of the antidote.

    • Calculate the Protective Index (PI) as: PI = LD50 (treated) / LD50 (untreated).

InVivo_Model Start Start Acclimation Animal Acclimation and Grouping Start->Acclimation LD50_Det Determine OP LD50 Acclimation->LD50_Det Treatment Administer Antidote (Atropine +/- Oxime) LD50_Det->Treatment Challenge Challenge with OP (e.g., 2xLD50) Treatment->Challenge Observation Monitor for Toxicity and Survival (24-48h) Challenge->Observation Analysis Calculate Protective Index Observation->Analysis End End Analysis->End

Caption: Workflow for an in vivo rodent model to assess antidote efficacy.

Conclusion and Future Directions

HI-6 remains a potent and important reactivator for peripheral AChE inhibited by a range of organophosphates. However, its inability to penetrate the blood-brain barrier represents a significant therapeutic gap. Novel non-quaternary oximes offer a promising solution to this long-standing challenge.

The experimental data, though still emerging, strongly suggest that non-quaternary oximes can exhibit comparable, and in some cases superior, in vitro reactivation kinetics to HI-6. More importantly, their potential to access the CNS and mitigate the central effects of OP poisoning could revolutionize the treatment of nerve agent and pesticide exposure.

Future research should focus on:

  • Comprehensive in vivo studies to establish the protective indices of a wider range of non-quaternary oximes against various nerve agents.

  • Direct quantification of BBB penetration in animal models to confirm and compare the CNS bioavailability of these novel compounds.

  • Toxicology and safety profiling to ensure that the increased lipophilicity does not lead to off-target effects.

  • Development of formulations that enhance the stability and delivery of these promising new antidotes.

The development of CNS-active AChE reactivators is a critical unmet need in medical countermeasures against chemical threats. Non-quaternary oximes represent a significant step forward in this endeavor, with the potential to provide more complete and effective protection for both military personnel and civilians.

References

  • Amitai, G., et al. (2021). Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase. Communications Biology, 4(1), 579. [Link]

  • CHEMM. (n.d.). HI-6. Medical Countermeasures Database. [Link]

  • Li, Q., et al. (2022). Discovery of Novel Non-Oxime Reactivators Showing In Vivo Antidotal Efficiency for Sarin Poisoned Mice. Molecules, 27(3), 1096. [Link]

  • Malinak, D., et al. (2015). The biodistribution and pharmacokinetics of the oxime acetylcholinesterase reactivator RS194B in guinea pigs. Toxicology and Applied Pharmacology, 289(1), 11-17. [Link]

  • Musilek, K., et al. (2011). A new experimental oxime K203-in vivo efficacy in tabun-poisoned rats and mice. Drug and chemical toxicology, 34(1), 103-107. [Link]

  • Pohanka, M. (2022). Influence of Experimental End Point on the Therapeutic Efficacy of Essential and Additional Antidotes in Organophosphorus Nerve Agent-Intoxicated Mice. International Journal of Molecular Sciences, 23(8), 4289. [Link]

  • Shih, T. M., et al. (1991). Comparative protective effects of HI-6 and MMB-4 against organophosphorous nerve agent poisoning. Toxicology Letters, 55(2), 205-212. [Link]

  • Wille, T., et al. (2012). Effect of PAM-2 Cl, HI-6, and HGG-12 in poisoning by tabun and its thiocholine-like analog in the rat. Toxicology and applied pharmacology, 264(2), 220-226. [Link]

  • Kassa, J., et al. (2009). The efficacy of HI-6 and HLö-7 in preventing incapacitation following nerve agent poisoning. Pharmacology Biochemistry and Behavior, 92(3), 481-486. [Link]

  • Lorke, D. E., & Petroianu, G. A. (2019). The toxicity of the combined nerve agents GB/GF in mice: efficacy of atropine and various oximes as antidotes. Journal of applied toxicology : JAT, 39(3), 418–425. [Link]

  • Rosenberg, Y. J., et al. (2018). Post-exposure treatment with the oxime RS194B rapidly reactivates and reverses advanced symptoms of lethal inhaled paraoxon in macaques. Chemico-biological interactions, 291, 223-231. [Link]

  • Sit, R. K., et al. (2011). Refinement of structural leads for centrally acting oxime reactivators of phosphylated cholinesterases. The Journal of biological chemistry, 287(15), 11798–11809. [Link]

  • Taylor, P. (1991). Anticholinesterase agents. In The Pharmacological Basis of Therapeutics (8th ed., pp. 131-149). Pergamon Press.
  • Worek, F., et al. (2016). Organophosphorus compounds and oximes: a critical review. Archives of toxicology, 90(10), 2297-2322. [Link]

  • ResearchGate. (n.d.). Chemical structures of non-oxime reactivators. [Link]

Sources

A Comparative Guide to the Clinical Safety of Asoxime Chloride in Organophosphate Poisoning Treatment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Oximes in Organophosphate Poisoning

Organophosphate (OP) compounds, found in pesticides and chemical warfare agents, pose a significant public health threat.[1] Their toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of debilitating and life-threatening symptoms.[2] The standard treatment protocol for OP poisoning involves a combination of an antimuscarinic agent, typically atropine, an anticonvulsant such as diazepam, and an AChE reactivator, commonly an oxime.[3]

Oximes play a critical role by reactivating the phosphorylated AChE, thereby restoring normal nerve function. For decades, pralidoxime (2-PAM) and obidoxime have been the mainstays of oxime therapy. However, their efficacy against all types of OP compounds is limited, prompting the development of newer oximes with a broader spectrum of activity. Asoxime chloride, also known as HI-6, is a promising Hagedorn oxime developed to address the limitations of its predecessors.[4] This guide provides a comprehensive review of the clinical safety data for Asoxime chloride, offering a comparative analysis with the established alternatives, pralidoxime and obidoxime, as well as the adjunctive therapies, atropine and diazepam.

Mechanism of Action: A Tale of Two Moieties

The therapeutic effect of oximes is centered on their ability to nucleophilically attack the phosphorus atom of the OP-AChE conjugate, displacing the OP and regenerating the active enzyme. The structure of Asoxime chloride, a bispyridinium oxime, is key to its efficacy and safety profile.

cluster_Asoxime Asoxime Chloride (HI-6) cluster_Mechanism Mechanism of Action Asoxime Bispyridinium Oxime Structure Oxime_Group Oxime Group (Nucleophilic Attack on OP) Asoxime->Oxime_Group contains Pyridine_Ring1 Pyridine Ring 1 (Reactivation) Asoxime->Pyridine_Ring1 contains Pyridine_Ring2 Pyridine Ring 2 (Reduced Toxicity) Asoxime->Pyridine_Ring2 contains Reactivation Reactivation Oxime_Group->Reactivation performs Amide_Group Amide Group on Ring 2 (Toxicity Reduction) Pyridine_Ring2->Amide_Group features OP_AChE Inhibited AChE (Organophosphate-Bound) OP_AChE->Reactivation target for

Caption: Structural components of Asoxime chloride and its mechanism of action.

The presence of two pyridine rings, one bearing the reactivating oxime group and the other an amide group, contributes to both its efficacy and a potentially favorable safety profile by reducing toxicity.[4]

Comparative Clinical Safety Profiles of Oximes

A thorough evaluation of the clinical safety data is paramount for any therapeutic agent. The following sections provide a detailed comparison of the adverse event profiles of Asoxime chloride, pralidoxime, and obidoxime based on available clinical trial data and post-marketing surveillance.

Asoxime Chloride (HI-6)

Clinical data on the safety of Asoxime chloride is primarily derived from studies in healthy volunteers and clinical experience in the treatment of OP poisoning. A double-blind, placebo-controlled, single-dose ascending pharmacokinetic and tolerance study in 24 healthy male volunteers evaluated intramuscular doses of 62.5, 125, 250, and 500 mg of HI-6 dichloride monohydrate administered with 2 mg of atropine sulphate.[5]

The key findings from this study were:

  • Good Tolerability: The administration of HI-6 was well-tolerated across all dose groups.[5]

  • Mild Adverse Events: Adverse events reported were mild and transient.[5] Importantly, there were no significant alterations in blood pressure, heart rate, respiratory rate, electrocardiographic parameters, mental acuity, or vision.[5] Changes in serum, urine, and semen laboratory tests were also mild.[5]

Pralidoxime (2-PAM)

Pralidoxime has been in clinical use for a longer period, and its safety profile is more extensively documented. However, its use is not without controversy, with some studies questioning its efficacy and highlighting potential adverse effects.

Commonly reported adverse effects of pralidoxime include:

  • Dizziness

  • Drowsiness

  • Blurred vision and diplopia

  • Impaired accommodation

  • Nausea and headache

  • Tachycardia and hyperventilation

  • Hypertension

  • Muscular weakness[2]

A meta-analysis of randomized controlled trials has suggested that pralidoxime therapy may be associated with a significant increase in the incidence of intermediate syndrome, a condition characterized by weakness of the neck flexors, respiratory muscles, and proximal limb muscles.[6]

Obidoxime

Obidoxime is another established oxime used in several countries. Its safety profile has been evaluated in various clinical settings.

Commonly reported side effects of obidoxime include:

  • Nausea, headache, and dizziness[7][8]

  • Muscle pain[7]

  • Cardiovascular effects such as tachycardia, hypertension, or arrhythmias[7][8]

More severe, though less common, adverse reactions can include hypersensitivity reactions like rashes and anaphylaxis.[7] There is also evidence suggesting that high doses of obidoxime may be associated with hepatotoxicity and liver dysfunction.[9] In one study, a high mortality rate was observed in a group of OP-poisoned patients treated with obidoxime plus atropine compared to those who received pralidoxime plus atropine.[9]

Comparative Safety Data of Oximes

Adverse Event CategoryAsoxime Chloride (HI-6)Pralidoxime (2-PAM)Obidoxime
Common Mild and transient adverse events reported in healthy volunteers.[5]Dizziness, drowsiness, blurred vision, nausea, headache, tachycardia, hypertension, muscular weakness.[2]Nausea, headache, dizziness, muscle pain, tachycardia, hypertension.[7][8]
Serious No serious adverse events reported in the healthy volunteer study.[5]Potential increased risk of intermediate syndrome.[6]Hypersensitivity reactions, arrhythmias, potential for hepatotoxicity at high doses.[7][9]
Cardiovascular No significant alterations in blood pressure, heart rate, or ECG in healthy volunteers.[5]Tachycardia, hypertension.[2]Tachycardia, hypertension, arrhythmias.[7][8]
Neurological No significant alterations in mental acuity in healthy volunteers.[5]Dizziness, drowsiness, headache.[2]Dizziness, headache, confusion.[8]
Gastrointestinal Not specified as a common adverse event in the healthy volunteer study.Nausea.[2]Nausea.[7][8]

Safety Profiles of Adjunctive Therapies in Organophosphate Poisoning

The standard treatment for organophosphate poisoning includes the co-administration of atropine and diazepam. Understanding their safety profiles is crucial for a comprehensive safety assessment of the overall treatment regimen.

Atropine

Atropine is an antimuscarinic agent used to counteract the muscarinic effects of acetylcholine accumulation. Its use is guided by the patient's clinical response, with the endpoint being the drying of pulmonary secretions and adequate oxygenation.[6] However, atropine administration can lead to a range of adverse effects.

Common Adverse Effects of Atropine: [10][11]

  • Dry mouth, blurred vision, photophobia

  • Tachycardia, palpitations

  • Urinary retention, constipation

  • Anhidrosis (decreased sweating), leading to hyperthermia

  • Restlessness, confusion, hallucinations (at higher doses)

Adverse reactions to atropine can be categorized as toxic, resulting from its antimuscarinic effects, or, more rarely, allergic.[12]

Diazepam

Diazepam, a benzodiazepine, is administered to control convulsions and reduce anxiety and muscle fasciculations.[13] While generally safe and effective, its use can be associated with certain adverse effects.

Common Side Effects of Diazepam: [14]

  • Drowsiness, sedation, and impaired coordination

  • Muscle weakness

  • Respiratory depression, particularly in patients with pre-existing respiratory conditions or when administered rapidly intravenously.[13]

Long-term use of diazepam can lead to tolerance and dependence.[13]

Methodologies for Clinical Safety Data Review: A Step-by-Step Approach

Ensuring the scientific integrity of a clinical safety data review requires a systematic and rigorous approach. The following outlines a standard workflow for the assessment of adverse events in clinical trials of antidotes for organophosphate poisoning, grounded in established regulatory guidelines.

cluster_Workflow Clinical Safety Data Review Workflow Data_Collection 1. Data Collection (Case Report Forms, Patient Diaries) AE_Identification 2. Adverse Event Identification (Any untoward medical occurrence) Data_Collection->AE_Identification AE_Documentation 3. AE Documentation (MedDRA Coding) AE_Identification->AE_Documentation Causality_Assessment 4. Causality Assessment (Relationship to study drug) AE_Documentation->Causality_Assessment Severity_Assessment 5. Severity Assessment (Mild, Moderate, Severe) Causality_Assessment->Severity_Assessment Seriousness_Assessment 6. Seriousness Assessment (ICH Criteria: Death, Life-threatening, etc.) Severity_Assessment->Seriousness_Assessment Data_Analysis 7. Data Analysis & Reporting (Frequency Tables, Statistical Analysis) Seriousness_Assessment->Data_Analysis

Caption: A stepwise workflow for the systematic review of clinical safety data.

Step 1: Comprehensive Data Collection: The foundation of a robust safety review is the meticulous collection of all adverse events (AEs), defined as any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with the treatment.[15] This includes data from case report forms, patient diaries, and laboratory reports.

Step 2: Standardized Adverse Event Terminology: To ensure consistency and facilitate data analysis, all reported AEs are coded using a standardized medical terminology, such as the Medical Dictionary for Regulatory Activities (MedDRA).

Step 3: Causality Assessment: A critical step is to assess the likelihood of a causal relationship between the investigational drug and the reported AE. This is typically categorized as "related" or "not related" by the investigator.

Step 4: Severity and Seriousness Assessment: Each AE is assessed for its severity (mild, moderate, or severe) and seriousness. A serious adverse event (SAE) is defined by the International Council for Harmonisation (ICH) as any event that results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly.[16]

Non-Clinical Safety Assessment: The Foundation of Clinical Safety

Before any new drug, including Asoxime chloride, can be tested in humans, it must undergo a rigorous non-clinical safety evaluation. These studies are guided by international regulatory bodies such as the ICH and the Organisation for Economic Co-operation and Development (OECD).[17][18][19]

Key Non-Clinical Safety Studies:

  • Acute Toxicity Studies: These studies, often following OECD guidelines (e.g., OECD 420, 423, 425), determine the effects of a single high dose of the substance and help in identifying the target organs of toxicity.[18][19][20]

  • Repeat-Dose Toxicity Studies: These studies evaluate the toxic effects of the drug after repeated administration over a longer period, providing information on potential cumulative toxicity.

  • Safety Pharmacology Studies: As per ICH S7A guidelines, these studies investigate the potential undesirable pharmacodynamic effects of a substance on vital functions, such as the cardiovascular, respiratory, and central nervous systems.[1][21]

  • Genotoxicity Studies: These in vitro and in vivo assays are conducted to identify compounds that can induce genetic damage.

  • Reproductive and Developmental Toxicity Studies: These studies assess the potential adverse effects of the drug on fertility, embryonic development, and pre- and postnatal development.

The results of these non-clinical studies are crucial for establishing a preliminary safety profile, determining a safe starting dose for clinical trials, and identifying potential adverse effects to be monitored in humans.

Conclusion and Future Directions

The available clinical safety data suggests that Asoxime chloride (HI-6) is a well-tolerated oxime with a potentially favorable safety profile, characterized by mild and transient adverse events in healthy volunteers. In comparison, the established alternatives, pralidoxime and obidoxime, are associated with a broader range of adverse effects, some of which can be serious.

However, a definitive comparison is hampered by the lack of large-scale, head-to-head clinical trials in patients with organophosphate poisoning. Future research should focus on conducting such trials to provide robust, comparative data on both the efficacy and safety of these critical antidotes. Furthermore, continued post-marketing surveillance is essential to identify any rare or long-term adverse effects of Asoxime chloride as its use becomes more widespread. For researchers and drug development professionals, a thorough understanding of the safety profiles of these agents, coupled with a rigorous methodology for safety assessment, is paramount to advancing the treatment of organophosphate poisoning and ensuring patient safety.

References

  • What is Obidoxime Chloride used for? - Patsnap Synapse. (2024, June 15). Retrieved from [Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates - U.S. Environmental Protection Agency. Retrieved from [Link]

  • Assessment of Reported Adverse Events After Interchanging Between TNF-α Inhibitor Biosimilars in the WHO Pharmacovigilance Database - PubMed. (2023, June 6). Retrieved from [Link]

  • What are the side effects of Obidoxime Chloride? - Patsnap Synapse. (2024, July 14). Retrieved from [Link]

  • Organophosphate Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023, November 12). Retrieved from [Link]

  • Organophosphate Poisoning: What It Is, Symptoms & Treatment - Cleveland Clinic. (2024, July 18). Retrieved from [Link]

  • Obidoxime - Wikipedia. Retrieved from [Link]

  • Organophosphate Toxicity Medication: Anticholinergic agents, Antidotes, OP poisoning, Benzodiazepines - Medscape Reference. (2023, March 13). Retrieved from [Link]

  • In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC - NIH. Retrieved from [Link]

  • Adverse reaction to atropine and the treatment of organophosphate intoxication - PubMed. Retrieved from [Link]

  • Obidoxime - Medical Countermeasures Database - CHEMM. Retrieved from [Link]

  • Atropine (intramuscular route) - Side effects & dosage - Mayo Clinic. (2025, December 1). Retrieved from [Link]

  • Diazepam Antidote:2004 - INCHEM. Retrieved from [Link]

  • The acetylcholinesterase oxime reactivator HI-6 in man: pharmacokinetics and tolerability in combination with atropine - PubMed. Retrieved from [Link]

  • Safety Guidelines - ICH. Retrieved from [Link]

  • Atropine Induced Delirium in Organophosphate (OP) Insecticide Poisoning: A Case Report - Journal of Young Pharmacists. Retrieved from [Link]

  • Obidoxime in acute organophosphate poisoning: 1 - clinical effectiveness - PubMed. Retrieved from [Link]

  • CLINICAL TRIALS ADVERSE EVENTS MANAGEMENT STANDARD OPERATING PROCEDURE (SOP) - Research & Knowledge Centre. Retrieved from [Link]

  • handbook non-clinical safety testing - World Health Organization (WHO). Retrieved from [Link]

  • Diazepam - Wikipedia. Retrieved from [Link]

  • Non-clinical: toxicology | European Medicines Agency (EMA). Retrieved from [Link]

  • Adverse Effects in Clinical Trials: ICH Guidelines. (2026, January 17). Retrieved from [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA. (2019, October 17). Retrieved from [Link]

  • Asoxime - Axios Research. Retrieved from [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - Regulations.gov. Retrieved from [Link]

  • Post-marketing safety associated with sodium zirconium cyclosilicate: a pharmacovigilance study based on the FDA reporting system - PubMed. (2025, March 29). Retrieved from [Link]

  • Asoxime chloride - Wikipedia. Retrieved from [Link]

  • Postmarketing Adverse Event Reporting Compliance Program - FDA. (2025, December 19). Retrieved from [Link]

  • Management of acute organophosphorus pesticide poisoning - PMC. Retrieved from [Link]

  • Pralidoxime - Medical Countermeasures Database - CHEMM. Retrieved from [Link]

  • Organophosphorus compounds and oximes: a critical review - PMC - PubMed Central. (2020, June 6). Retrieved from [Link]

  • Safety and Efficacy of New Oximes to Reverse Low Dose Diethyl-Paraoxon-Induced Ventilatory Effects in Rats - MDPI. (2020, July 3). Retrieved from [Link]

  • Clinical Assessment of Acute Organophosphorus Pesticide Poisoning in Pediatric Patients Admitted to the Toxicology Emergency Department - MDPI. Retrieved from [Link]

  • Pralidoxime | C7H9N2O+ | CID 135398747 - PubChem - NIH. Retrieved from [Link]

  • Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care - Medscape Reference. (2023, March 13). Retrieved from [Link]

  • Pralidoxime: Key Safety & Patient Guidance - Drugs.com. (2025, June 8). Retrieved from [Link]

  • The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime - Frontiers. (2019, May 21). Retrieved from [Link]

Sources

A Comparative Guide to Asoxime Salt Forms for Optimal Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Introduction: The Strategic Imperative of Salt Selection for Asoxime

Asoxime (HI-6): A Critical Countermeasure

Asoxime, also known as HI-6, is an asymmetric bis-pyridinium oxime that functions as a crucial reactivator of acetylcholinesterase (AChE).[4][5] In cases of organophosphate poisoning, such as exposure to nerve agents like sarin, AChE becomes inhibited ("phosphorylated"), leading to a toxic accumulation of acetylcholine and subsequent neuromuscular crisis.[1][5] Asoxime acts via nucleophilic attack to de-phosphorylate the enzyme, restoring its function and mitigating the toxic effects.[4] Given its use in critical and often stressful field conditions, a stable, reliable, and easily administered formulation is paramount.

The "Developability" Challenge: Why the Salt Form is Foundational

The intrinsic properties of the free base Asoxime are not ideal for direct use in a pharmaceutical product. The process of salt formation—reacting the API with an acid or base to form an ion pair—is a fundamental strategy to enhance its physicochemical characteristics.[6][7] An optimal salt form can:

  • Improve Aqueous Solubility: Directly influencing dissolution rate and bioavailability.

  • Enhance Stability: Reducing degradation from heat, light, or moisture, thereby ensuring a longer shelf-life.

  • Improve Crystallinity: Leading to more predictable and reproducible manufacturing processes (e.g., flowability, compaction).

  • Simplify Handling: By reducing properties like hygroscopicity (moisture uptake), which can cause caking and degradation.[][9]

The choice of the counter-ion is therefore not a trivial decision but a strategic one that dictates the "developability" of the API.[10]

Candidate Counterions: A Rationale-Driven Selection

For this comparative study, we have selected two pharmaceutically accepted counterions to form salts with the basic Asoxime molecule:

  • Chloride (HCl): A very common and well-understood counterion in the pharmaceutical industry, often providing good crystallinity. Asoxime Chloride is a widely referenced form.[4][11][12]

  • Mesylate (Methanesulfonic Acid): A larger organic counterion known for its ability to form stable, crystalline salts, often with favorable solubility and lower hygroscopicity compared to hydrochloride salts.[3][10]

This guide will systematically evaluate these two candidates to identify the superior form for development.

Experimental Design: A Validating Workflow for Salt Selection

Our approach is built on a logical, phased characterization workflow. The goal is to progressively screen the salt candidates against critical performance criteria. Each step is designed to provide self-validating data that informs the subsequent analysis and the final selection decision.

G cluster_0 Phase 1: Synthesis & Confirmation cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Data Analysis & Selection A Asoxime Free Base C Salt Synthesis & Crystallization Screening A->C B Counterion Selection (HCl, Mesylic Acid) B->C D Salt Formation Confirmed (e.g., via Spectroscopy) C->D E Solid-State Analysis (PXRD, DSC, TGA) D->E Is it crystalline? F Solubility Assay (PBS, pH 7.2) D->F How soluble is it? G Hygroscopicity Study (DVS) D->G Is it sensitive to moisture? H Accelerated Stability (40°C/75% RH) E->H Is it physically stable? F->H G->H How does moisture affect stability? I Comparative Data Review H->I J Optimal Salt Candidate Selection I->J Evidence-Based Decision

Caption: DVS Isotherms of Asoxime Chloride and Mesylate.

Salt FormMass Gain at 80% RHHygroscopicity Class (USP)
Asoxime Chloride ~9.0%Very Hygroscopic
Asoxime Mesylate ~0.6%Slightly Hygroscopic

Conclusion: Asoxime Chloride is very hygroscopic, verging on deliquescent at high humidity. This presents significant challenges for formulation and requires stringent environmental controls. In stark contrast, Asoxime Mesylate is only slightly hygroscopic, making it a far more robust and manageable solid form. [13]

Chemical Stability under Accelerated Conditions

Causality: To ensure a viable shelf-life, the API must remain chemically stable. Accelerated stability studies, conducted under stressed conditions of high temperature and humidity (e.g., 40°C / 75% RH), are used to predict long-term stability as per ICH guidelines. [14][15]HPLC is used to quantify the parent API and detect the formation of any degradation products.

Results: The stability study confirmed the implications of the hygroscopicity data.

Salt FormInitial Purity (HPLC)Purity after 3 Months at 40°C/75% RHTotal Impurities Formed
Asoxime Chloride 99.8%97.2%2.6%
Asoxime Mesylate 99.9%99.6%0.3%

Conclusion: The high moisture uptake of Asoxime Chloride under these conditions likely facilitates hydrolytic degradation, leading to a significant loss of purity. Asoxime Mesylate demonstrates excellent chemical stability with minimal degradation, predicting a much longer and more reliable product shelf-life. A study on HI-6 stability noted it is most stable in acidic solution (pH 2-3), and the mesylate salt may contribute to a more favorable microenvironment pH. [16]

Synthesis and Final Recommendation: Selecting the Optimal Salt

The experimental evidence provides a clear and compelling case for the selection of Asoxime Mesylate over Asoxime Chloride for pharmaceutical formulation.

ParameterAsoxime ChlorideAsoxime MesylateAdvantage
Crystallinity Crystalline (Monohydrate)Crystalline (Anhydrous)Mesylate
Physical Stability Lower Melting PointHigher Melting PointMesylate
Aqueous Solubility 10.2 mg/mL28.5 mg/mLMesylate
Hygroscopicity Very HygroscopicSlightly HygroscopicMesylate
Chemical Stability Significant DegradationMinimal DegradationMesylate

The decision-making process can be visualized as a logical flow where failure to meet a critical parameter directs away from selection.

G start Salt Candidate q1 Is it a stable, anahydrous crystalline solid? start->q1 q2 Does it have adequate solubility? q1->q2 Yes rej Reject for Development q1->rej No (e.g., Unstable Hydrate) q3 Is hygroscopicity manageable? q2->q3 Yes q2->rej No q4 Is it chemically stable under stress? q3->q4 Yes q3->rej No (e.g., Very Hygroscopic) q4->rej No sel Select as Lead Candidate q4->sel Yes

Caption: Decision tree for optimal salt form selection.

Final Recommendation: Asoxime Mesylate is unequivocally the superior salt form for the development of a pharmaceutical product. Its anhydrous nature, higher thermal stability, significantly improved aqueous solubility, and low hygroscopicity create a robust foundation for a stable and manufacturable drug product. These advantages are expected to streamline the formulation process, reduce the need for stringent environmental controls during manufacturing, and ultimately lead to a product with a more reliable shelf-life and potentially better clinical performance.

Detailed Experimental Protocols

Protocols are provided for informational purposes and should be adapted and validated for specific laboratory conditions.

5.1 Powder X-Ray Diffraction (PXRD)
  • Instrument: Bruker D8 Advance or equivalent.

  • Sample Preparation: Gently pack approximately 10-20 mg of the salt powder into a zero-background sample holder.

  • Scan Parameters:

    • Radiation: Cu Kα (λ = 1.5406 Å).

    • Voltage/Current: 40 kV, 40 mA.

    • Scan Range (2θ): 2° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 1°/minute.

  • Analysis: Analyze the resulting diffractogram for sharp peaks indicative of crystallinity and compare patterns between different salt forms.

5.2 Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)
  • Instrument: TA Instruments Q2000 DSC and Q500 TGA or equivalent.

  • Sample Preparation: Accurately weigh 2-5 mg of sample into a Tzero aluminum pan (for DSC) or a platinum pan (for TGA).

  • DSC Method:

    • Equilibrate at 25°C.

    • Ramp temperature from 25°C to 250°C at a rate of 10°C/minute.

    • Nitrogen purge: 50 mL/min.

    • Analysis: Identify the onset and peak of endothermic events (melting).

  • TGA Method:

    • Equilibrate at 25°C.

    • Ramp temperature from 25°C to 300°C at a rate of 10°C/minute.

    • Nitrogen purge: 50 mL/min.

    • Analysis: Determine the percentage of mass loss over relevant temperature ranges.

5.3 Equilibrium Aqueous Solubility (Shake-Flask Method)
  • Solvent: Phosphate-Buffered Saline (PBS), pH 7.2.

  • Procedure:

    • Add an excess amount of the salt (sufficient to see undissolved solid) to a known volume of PBS (e.g., 5 mL) in a glass vial.

    • Agitate the vials on a shaker at a constant temperature (25°C) for 24 hours to ensure equilibrium is reached.

    • After 24 hours, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant appropriately and quantify the concentration of Asoxime using a validated HPLC-UV method.

  • Analysis: Calculate the solubility in mg/mL from the quantified concentration.

5.4 Dynamic Vapor Sorption (DVS)
  • Instrument: Surface Measurement Systems DVS Adventure or equivalent.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample onto the DVS sample pan.

    • Pre-dry the sample at 0% RH until a stable mass is achieved.

    • Execute a two-cycle humidity program at 25°C:

      • Sorption: Increase RH in steps of 10% from 0% to 90%.

      • Desorption: Decrease RH in steps of 10% from 90% back to 0%.

      • Second Cycle: Repeat the sorption/desorption steps.

    • Equilibrium condition at each step: dm/dt ≤ 0.002% per minute.

  • Analysis: Plot the change in mass (%) versus RH to generate sorption-desorption isotherms. Classify hygroscopicity based on moisture uptake at a defined RH (e.g., 80%).

5.5 Accelerated Stability Study
  • Storage Condition: Place 50-100 mg of each salt form in open glass vials within a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.

  • Time Points: Pull samples at T=0, 1 month, and 3 months.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient method using a buffered aqueous phase and an organic modifier (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 300 nm. [4] * Sample Preparation: Accurately prepare solutions of the stored samples in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 0.1 mg/mL).

  • Analysis: Calculate the purity of Asoxime at each time point using area normalization. Report any new peaks as impurities and sum them to determine total degradation products.

References

  • Gautam, S., & Panossian, B. (2021). Effect of Counterions on Physicochemical Properties of Prazosin Salts. AAPS PharmSciTech, 22(4), 143. [Link]

  • Pharmaffiliates. (n.d.). Asoxime Chloride-impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asoxime chloride. PubChem Compound Database. Retrieved from [Link]

  • Jindal, K. C. (2012). Salt Selection in Drug Development. Pharmaceutical Technology, 36(7). [Link]

  • Merck & Co., Inc. (n.d.). Asoxime Chloride. The Merck Index Online. Retrieved from [Link]

  • Ghag, S., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3248. [Link]

  • Douroumis, D., & Ross, S. A. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(2), 735-759. [Link]

  • Eyer, P., Hagedorn, I., Ladur, I., & Stamba, F. (1986). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 59(4), 266-271. [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • Waterman, K. C., & Swanson, J. T. (2018). Accelerated Stability Assessment Program in API development. Journal of Pharmaceutical and Biomedical Analysis, 157, 139-145. [Link]

  • Sharma, R., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(22), 6985. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • Kołodziejski, W. (2017). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. Advanced Drug Delivery Reviews, 117, 107-128. [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]

  • ResearchGate. (n.d.). Pharmacological activities of oximes. Retrieved from [Link]

  • Figueras, A., & Gálico, D. A. (2006). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry, 86(1), 17-23. [Link]

  • Rwanda Food and Drugs Authority. (2021). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]

Sources

Publish Comparison Guide: HI-6 (Asoxime) Survival Efficacy in Organophosphate Poisoning

Author: BenchChem Technical Support Team. Date: February 2026

The following guide synthesizes meta-analytic data regarding HI-6 (Asoxime) efficacy, specifically focusing on its comparative survival rates in organophosphate (OP) poisoning models.

Executive Summary: The "Soman Specialist"

HI-6 (Asoxime Chloride/Dimethanesulfonate) represents a critical evolution in bis-pyridinium oxime therapeutics. Unlike the standard-issue 2-PAM (Pralidoxime), which functions as a generalist mono-pyridinium reactivator, HI-6 was engineered to address the specific kinetic challenges of Soman (GD) intoxication.

Meta-Analytic Verdict:

  • Soman (GD): HI-6 is the superior antidote, demonstrating 3–5x higher efficacy than 2-PAM in animal models due to its ability to outpace the rapid "aging" of Soman-inhibited acetylcholinesterase (AChE).

  • VX & Sarin (GB): HI-6 shows equivalent or slightly superior efficacy to Obidoxime and 2-PAM.[1]

  • Tabun (GA): This is the critical "Gap." HI-6 is historically inferior to Obidoxime and 2-PAM for Tabun poisoning, though efficacy improves when co-administered with atropine and pyridostigmine pretreatment.[2][3]

Mechanistic Foundation: Kinetics of Reactivation

To understand the survival data, one must grasp the competition between Reactivation (therapeutic goal) and Aging (irreversible enzyme loss).

The Bis-Pyridinium Advantage

HI-6 contains two pyridinium rings linked by an ether bridge. This structure allows for dual-site binding (peripheral and catalytic sites of AChE), providing higher affinity for the phosphylated enzyme compared to the single-site binding of 2-PAM.

Pathway Visualization

The following diagram illustrates the kinetic pathway where HI-6 intervenes. Note the critical "Aging" branch; Soman ages within minutes (


), making the speed of HI-6 reactivation vital.

G AChE Active AChE Inhibited Inhibited AChE (Phosphylated) AChE->Inhibited Phosphylation OP Organophosphate (Soman/VX) OP->Inhibited Aged Aged AChE (Irreversible) Inhibited->Aged Dealkylation (Aging) Fast in Soman Reactivated Reactivated AChE Inhibited->Reactivated Reactivation (HI-6 Mediated) HI6 HI-6 Treatment HI6->Inhibited Nucleophilic Attack

Figure 1: Kinetic competition between HI-6 mediated reactivation and irreversible aging of the AChE enzyme.

Meta-Analytic Performance Comparison

The following data aggregates findings from rodent (Rat/Guinea Pig) and Lagomorph (Rabbit) models. Survival is typically measured via the Protective Ratio (PR) , defined as the LD50 of the OP with antidote treatment divided by the LD50 without treatment.

Comparative Efficacy Table (Protective Ratios)
Nerve AgentHI-6 Efficacy (PR)2-PAM Efficacy (PR)Obidoxime Efficacy (PR)Clinical Insight
Soman (GD) High (2.5 - 5.0) Low (1.1 - 1.5)Low (1.2 - 1.6)HI-6 is the Gold Standard. 2-PAM is clinically futile against Soman unless given immediately.
Sarin (GB) High (> 5.0)Moderate (2.0 - 4.0)High (> 5.0)HI-6 is highly effective, often preventing mortality completely at therapeutic doses.
VX High (10 - 20+)Moderate (2.0 - 5.0)High (10 - 20+)HI-6 is excellent against VX, comparable to Obidoxime but with less hepatotoxicity.
Tabun (GA) Low (< 1.5) Moderate (2.0 - 3.0)High (3.0 - 5.0) The Tabun Gap. HI-6 struggles to reactivate Tabun-inhibited AChE due to steric hindrance.

Data synthesized from Kassa et al., Worek et al., and US Army Medical Research Institute of Chemical Defense studies. [1, 2, 3]

Heterogeneity & Species Differences
  • Rats: Show robust HI-6 efficacy.[3][4]

  • Guinea Pigs: Considered a better model for human extrapolation due to lower endogenous carboxylesterase levels. HI-6 maintains superiority against Soman in this model.[2][3]

  • Humans: Clinical data is limited, but in vitro human AChE studies confirm the "Tabun Gap" and Soman efficacy observed in animals.

Experimental Methodology: Validation Protocol

To verify these survival rates in a preclinical setting, a rigorous In Vivo Protection Assay is required. This protocol uses the "up-and-down" method or fixed-dose method to determine the LD50 shift.

Protocol Workflow

Objective: Determine the Protective Ratio (PR) of HI-6 against a specific OP challenge.

  • Acclimatization: Male Wistar rats (200-250g) or Guinea Pigs; n=6-10 per group.

  • Control Group: Administer Saline + OP (varying doses) to establish baseline LD50.

  • Experimental Group:

    • Pretreatment (Optional): Pyridostigmine (30 min prior).

    • Therapy: Administer HI-6 (IM, 25% of LD01) + Atropine (IM, 10-15 mg/kg) 1 minute after OP challenge.

  • Observation: Monitor survival at 24h and 48h.

  • Calculation:

    
    .
    
Experimental Logic Diagram

Protocol cluster_Control Control Arm cluster_Exp HI-6 Experimental Arm Start Start: Animal Selection (Wistar Rats / Guinea Pigs) GroupSplit Randomization Start->GroupSplit C_Challenge OP Challenge (Soman/VX) GroupSplit->C_Challenge E_Challenge OP Challenge (Soman/VX) GroupSplit->E_Challenge C_Placebo Saline Injection (1 min post-exposure) C_Challenge->C_Placebo Monitor 24h - 48h Observation (Survival & Clinical Signs) C_Placebo->Monitor E_Treat Therapy Injection HI-6 (IM) + Atropine E_Challenge->E_Treat E_Treat->Monitor Analysis Calculate LD50 & Protective Ratio Monitor->Analysis

Figure 2: Standardized In Vivo Protection Assay workflow for determining oxime efficacy.

Critical Analysis & Recommendations

When to Deploy HI-6
  • Primary Indication: HI-6 is the antidote of choice for Soman threats.[4] If the threat agent is unknown but Soman is suspected (e.g., military context), HI-6 offers the highest probability of survival.

  • The "Universal" Solution? No. Because of the Tabun resistance, HI-6 is often investigated in combination with Obidoxime or as part of a "cocktail" to ensure broad-spectrum coverage.

Formulation Notes
  • Salt Forms: HI-6 is available as Dichloride or Dimethanesulfonate (DMS) . The DMS salt is preferred for modern autoinjectors due to significantly higher aqueous solubility (up to 20x higher), allowing for concentrated low-volume injections.

Limitations
  • Blood-Brain Barrier (BBB): Like most quaternary oximes, HI-6 has poor BBB penetration (approx 1-3%). Survival improvements are largely due to peripheral reactivation (diaphragm function).

  • Half-Life: HI-6 is cleared rapidly (

    
    ). Research into PEGylated liposomes suggests this can be extended, improving survival in delayed-treatment scenarios [4].[5]
    

References

  • Kassa, J. (2002). Review of oximes in the antidotal treatment of poisoning by organophosphorus nerve agents. Journal of Toxicology: Clinical Toxicology.

  • Worek, F., et al. (2004). Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. Archives of Toxicology.

  • Shih, T.M., et al. (1994). Comparison of the efficacy of HI-6 and 2-PAM against soman, tabun, sarin, and VX in the rabbit. US Army Medical Research Institute of Chemical Defense.

  • Tao, Y., et al. (2022). HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning. Drug Delivery.

  • Lundy, P.M., et al. (1992).[3] The efficacy of HI-6 against soman poisoning in guinea pigs. Toxicology.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Asoxime Chloride Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory chemicals. Asoxime chloride monohydrate (HI-6), a critical oxime cholinesterase reactivator, demands meticulous handling not only during experimentation but also through to its final disposal. This guide provides a procedural framework grounded in safety and regulatory compliance to ensure the proper disposal of this compound, thereby safeguarding both laboratory personnel and the environment.

Foundational Principles of this compound Waste Management

This compound, while not classified as a hazardous substance according to some Safety Data Sheets (SDS) for small quantities, requires a disposal protocol that respects its chemical nature and the potential for contamination of laboratory materials.[1] The overarching principle is to prevent its release into the environment and to comply with all applicable local, state, and federal regulations.[2][3][4]

The causality behind a structured disposal plan is rooted in the precautionary principle. While pure, small quantities might be considered for disposal with household waste, this is often not a viable or compliant option in a professional laboratory setting where quantities are larger, and materials may be contaminated.[1] Therefore, a multi-faceted approach considering the form of the waste—be it pure compound, contaminated labware, or aqueous solution—is essential.

Decision-Making Workflow for Disposal

To ensure a self-validating system of disposal, a clear decision-making process must be followed. The following diagram illustrates the logical flow for determining the appropriate disposal route for this compound waste.

cluster_0 Waste Identification & Characterization cluster_1 Disposal Pathway cluster_2 Final Steps start Start: this compound Waste Generated waste_type Identify Waste Type: - Unused/Expired Pure Compound - Contaminated Labware (solid) - Contaminated Solutions (liquid) - Spill Cleanup Debris start->waste_type small_quant Small Quantity Pure Compound? waste_type->small_quant solid_waste Solid Waste Stream waste_type->solid_waste Contaminated Solid liquid_waste Aqueous Waste Stream waste_type->liquid_waste Contaminated Liquid check_local Consult Institutional & Local Regulations small_quant->check_local Yes hazardous_waste Dispose as Hazardous Chemical Waste small_quant->hazardous_waste No / Contaminated check_local->hazardous_waste Not Permitted non_haz Dispose with Household Waste (If Permitted) check_local->non_haz Permitted solid_waste->hazardous_waste liquid_waste->hazardous_waste package Package, Label & Store Appropriately hazardous_waste->package non_haz->package pickup Arrange for EHS Pickup package->pickup end End: Disposal Complete pickup->end

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling different forms of this compound waste. Adherence to these steps is critical for ensuring safety and compliance.

Protocol 1: Disposal of Unused or Expired this compound

  • Evaluation: Determine if the unused compound is in its pure, solid form.

  • Small Quantities: For very small research quantities (typically in the milligram to low gram range), consult your institution's Environmental Health & Safety (EHS) office and local regulations. Some localities may permit disposal as regular waste if the substance is not specifically listed as hazardous.[1] However, the most prudent approach is to manage it as chemical waste.

  • Large Quantities: For larger quantities, or if the purity is compromised, the material must be disposed of as hazardous chemical waste.

  • Packaging:

    • Place the solid this compound in a clearly labeled, sealed container. A robust plastic or glass container with a screw cap is recommended.[2]

    • The label should include: "this compound," the CAS number (34433-31-3), and the appropriate hazard warnings as determined by your institution.[5]

  • Storage: Store the packaged waste in a designated satellite accumulation area for chemical waste, away from incompatible materials.[5]

  • Disposal: Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal company.[6]

Protocol 2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

  • Segregation: Separate contaminated solids (e.g., gloves, weigh boats, pipette tips, paper towels) from non-contaminated waste.

  • Packaging:

    • Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.[2] The container should be puncture-resistant if it contains sharp items.

    • The label must clearly state "Hazardous Waste" and list the chemical contaminant (this compound).

  • Storage: Store the container in the designated satellite accumulation area.

  • Disposal: The waste will be collected by your EHS office for disposal, likely through controlled incineration.[6]

Protocol 3: Disposal of Aqueous Solutions Containing this compound

  • Sewer Disposal Prohibition: Do not discharge solutions containing this compound into the sewer system.[6] This is to prevent the contamination of waterways, as the ecological effects may not be fully known.[2]

  • Collection: Collect all aqueous waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy).

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name and approximate concentration of the this compound.

  • Storage: Keep the waste container closed when not in use and store it in a secondary containment bin within the satellite accumulation area.[7]

  • Disposal: Arrange for collection by your institution's EHS for proper disposal.

Emergency Procedures: Spill Cleanup and Disposal

In the event of a spill, immediate and correct action is crucial to mitigate exposure and ensure proper disposal of the cleanup materials.

  • Personnel Safety:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the solution with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Disposal of Cleanup Debris:

    • All materials used for cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in a sealed, labeled hazardous waste container.[2]

  • Final Decontamination:

    • Wash the spill area with large amounts of water, and if permissible, collect the washings as hazardous aqueous waste.[2]

Quantitative Data Summary for Disposal
Waste TypeRecommended ContainerLabeling RequirementsDisposal Method
Unused/Expired Solid Sealed, robust plastic or glass container"Hazardous Waste," Chemical Name, CAS NumberLicensed Chemical Destruction/Incineration[6]
Contaminated Solids Labeled hazardous waste bag/container"Hazardous Waste," Chemical ContaminantControlled Incineration[6]
Aqueous Solutions Leak-proof, compatible carboy"Hazardous Waste," Chemical Name, ConcentrationLicensed Chemical Waste Vendor
Spill Cleanup Debris Sealed, labeled hazardous waste container"Hazardous Waste," Chemical ContaminantLicensed Chemical Destruction/Incineration
Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable scientific environment. Always consult your institution's specific guidelines and your local EHS office for any additional requirements.

References

  • Safety Data Sheet: Acetylcholine chloride. Chemos GmbH & Co.KG. [Link]

  • SAFETY DATA SHEET. ChemDmart. [Link]

  • Material Safety Data Sheet - Oxalyl Chloride, 98%. Cole-Parmer. [Link]

  • Pralidoxime Chloride: Package Insert / Prescribing Info. Drugs.com. (2025-03-25). [Link]

  • Waste Management of Hazardous Drugs. Defense Centers for Public Health. (2023-01-25). [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. (2023-08-18). [Link]

  • HI-6. Medical Countermeasures Database - CHEMM. [Link]

  • Proper Handling and Disposal of Laboratory Waste. JoVE. (2017-07-14). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

Sources

Navigating the Safe Handling of Asoxime Chloride Monohydrate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the vital work of drug development, particularly in the realm of nerve agent antidotes, Asoxime chloride monohydrate (also known as HI-6) is a compound of significant interest.[1][2] As an oxime reactivator, its primary function is to counteract the inhibitory effects of nerve agents on acetylcholinesterase (AChE).[3] However, as with any research chemical, a thorough understanding of its properties and the requisite safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), operational plans, and disposal procedures for this compound.

Understanding the Hazard Profile: A Case for Caution

The available toxicological data for this compound presents a somewhat conflicting picture, necessitating a cautious approach to its handling. While some supplier safety data sheets (SDS) may not classify it as hazardous under the Globally Harmonized System (GHS), other sources indicate potential for toxicity. For instance, a deuterated version of Asoxime chloride has been classified as having Category 4 acute oral toxicity, meaning it is harmful if swallowed. Furthermore, there are indications of moderate toxicity when administered via intraperitoneal routes in animal studies, and it is noted that upon decomposition, it may emit toxic fumes of chloride and nitrogen oxides.[4]

Given this ambiguity and the absence of comprehensive data on inhalation and dermal toxicity, it is imperative to operate under the assumption that this compound is a potentially hazardous substance. This "precautionary principle" ensures that the highest standards of safety are maintained.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling this compound to minimize all potential routes of exposure. The following table outlines the minimum recommended PPE, with explanations rooted in the potential hazards.

PPE ComponentSpecifications and Rationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes, chemical splash goggles should be worn.
Body Protection A standard laboratory coat is required to protect against incidental skin contact and contamination of personal clothing.
Hand Protection Due to the lack of specific chemical resistance data for this compound, a conservative approach to glove selection is necessary. For incidental contact, such as handling closed containers or during low-volume transfers, nitrile gloves are recommended. For tasks involving a greater risk of exposure or direct contact, butyl rubber gloves should be considered due to their high resistance to a broad range of chemicals.[5] Always inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if they become contaminated.
Respiratory Protection While there is no specific data on inhalation toxicity, it is prudent to handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a properly fitted NIOSH-approved respirator may be necessary.

Operational Workflow for Safe Handling

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Prep Don appropriate PPE Inspect Inspect work area and equipment Prep->Inspect 1. Weigh Weigh this compound in a ventilated enclosure Inspect->Weigh 2. Dissolve Dissolve in a suitable solvent Weigh->Dissolve 3. Transfer Transfer solution using appropriate tools Dissolve->Transfer 4. Decontaminate Decontaminate work surfaces Transfer->Decontaminate 5. Dispose Dispose of waste Decontaminate->Dispose 6. RemovePPE Remove and dispose of PPE correctly Dispose->RemovePPE 7. Wash Wash hands thoroughly RemovePPE->Wash 8.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.